molecular formula C14H22O3 B11870868 Benzyloxy-C5-PEG1

Benzyloxy-C5-PEG1

Número de catálogo: B11870868
Peso molecular: 238.32 g/mol
Clave InChI: YQLVMNLTOMEQNQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Benzyloxy-C5-PEG1 is a synthetic organic compound designed for research applications, particularly as a building block and linker in chemical biology and drug discovery. Its structure integrates a benzyloxy group, a five-carbon (C5) alkyl spacer, and a short polyethylene glycol (PEG) chain. The benzyloxy moiety can serve as a protective group for alcohols or provide a hydrophobic aromatic element for interacting with protein binding sites. The incorporated PEG unit, known for its hydrophilicity and flexibility, helps to improve the solubility of conjugate molecules and reduce aggregation. The primary research value of this compound lies in its role as a versatile spacer/linker for constructing complex molecules such as PROTACs (Proteolysis-Targeting Chimeras), where it can connect a target-binding ligand to an E3 ubiquitin ligase-recruiting molecule. It is also highly suitable for bioconjugation strategies, enabling the connection of small molecules to peptides, proteins, or antibodies, thereby modulating their pharmacokinetic properties. This product is labeled "Research Use Only" (RUO) . RUO products are essential tools for laboratory research but are not intended for use in diagnostic, therapeutic, or any other clinical procedures on humans or animals, nor for personal or household use. Researchers are responsible for ensuring all handling and applications comply with their institution's safety protocols and local regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C14H22O3

Peso molecular

238.32 g/mol

Nombre IUPAC

2-(5-phenylmethoxypentoxy)ethanol

InChI

InChI=1S/C14H22O3/c15-9-12-16-10-5-2-6-11-17-13-14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2

Clave InChI

YQLVMNLTOMEQNQ-UHFFFAOYSA-N

SMILES canónico

C1=CC=C(C=C1)COCCCCCOCCO

Origen del producto

United States

Foundational & Exploratory

The Strategic Role of Benzyloxy-C5-PEG1 in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Critical Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system. These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is far more than an inert spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have gained prominence in PROTAC design. Their inherent hydrophilicity and flexibility can significantly enhance the solubility and bioavailability of often large and greasy PROTAC molecules. This technical guide focuses on the specific role of the Benzyloxy-C5-PEG1 linker in PROTAC design, providing a detailed overview of its structure, expected contributions to PROTAC performance, and comprehensive experimental protocols for its application.

This compound: Structure and Physicochemical Properties

This compound is a PEG-based linker characterized by a C5 alkyl chain coupled to a single ethylene (B1197577) glycol unit, and is terminated with a benzyloxy group. This structure provides a unique combination of properties beneficial for PROTAC development.

PropertyDescriptionImplication in PROTAC Design
Core Structure C5 alkyl chain with a single PEG unitProvides a balance of hydrophobicity and hydrophilicity. The alkyl portion can offer some rigidity, while the PEG unit enhances solubility.
Terminus Benzyloxy groupThe benzyl (B1604629) group can be deprotected to reveal a hydroxyl group, which can then be functionalized for conjugation to either the POI ligand or the E3 ligase ligand. It can also participate in specific interactions within the ternary complex.
Flexibility The ether and alkyl bonds allow for rotational freedom.Enables the PROTAC to adopt multiple conformations, facilitating the optimal orientation of the POI and E3 ligase for efficient ubiquitination.
Solubility The PEG unit and the oxygen atoms in the ether linkage contribute to hydrophilicity.Can improve the aqueous solubility of the final PROTAC molecule, which is often a challenge for these high molecular weight compounds.

The Role of this compound in Optimizing PROTAC Function

The inclusion of the this compound linker in a PROTAC is expected to influence its performance in several key areas:

  • Ternary Complex Formation and Stability: The length and flexibility of the linker are crucial for allowing the POI and E3 ligase to come together in a productive orientation for ubiquitin transfer. The this compound linker provides a specific length and degree of freedom that may be optimal for certain POI-E3 ligase pairs. The benzyloxy group itself could potentially engage in pi-stacking or other non-covalent interactions within the ternary complex, further enhancing its stability.

  • Cell Permeability: While PEGylation generally increases hydrophilicity, which can sometimes hinder passive diffusion across cell membranes, the flexible nature of PEG linkers can allow the PROTAC to adopt a more compact conformation, effectively shielding its polar surface area and facilitating cell entry. The C5 alkyl portion of the linker also contributes to a degree of lipophilicity that can aid in membrane traversal.

  • Pharmacokinetics: The hydrophilic nature of the PEG moiety can reduce renal clearance and minimize non-specific binding, potentially leading to an improved pharmacokinetic profile of the PROTAC.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a PROTAC utilizing a benzyloxy-terminated PEG linker and for the subsequent evaluation of its degradation activity.

Protocol 1: Synthesis of a PROTAC using a Benzyloxy-Terminated PEG Linker

This protocol describes a general two-step process for incorporating the this compound linker between a POI ligand and an E3 ligase ligand.

Step 1: Functionalization of the this compound Linker

  • Deprotection of the Benzyl Group:

    • Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Add a palladium catalyst (e.g., 10% Pd/C).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir the reaction at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol (HO-C5-PEG1).

  • Activation of the Hydroxyl Group:

    • The resulting terminal hydroxyl group can be converted to a more reactive functional group for subsequent coupling reactions. For example, to form a mesylate for reaction with an amine:

      • Dissolve the HO-C5-PEG1 linker in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).

      • Cool the solution to 0 °C.

      • Add triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).

      • Add methanesulfonyl chloride dropwise.

      • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

      • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

      • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the mesylated linker.

Step 2: Conjugation to POI and E3 Ligase Ligands

This step involves the sequential coupling of the functionalized linker to the two ligands. The order of addition will depend on the specific functional groups present on the ligands.

  • First Coupling Reaction (e.g., to an amine-containing ligand):

    • Dissolve the amine-containing ligand (e.g., a derivative of an E3 ligase ligand like pomalidomide) in an anhydrous polar aprotic solvent (e.g., dimethylformamide - DMF).

    • Add a base (e.g., cesium carbonate or potassium carbonate).

    • Add the mesylated C5-PEG1 linker.

    • Heat the reaction mixture (e.g., to 60-80 °C) and stir for 4-16 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

  • Second Coupling Reaction (e.g., to a carboxylic acid-containing ligand):

    • The product from the first coupling will have a free functional group at the other end of the linker (e.g., a hydroxyl group if the initial linker was not activated, or a group introduced during activation). If starting with a hydroxyl group, it can be coupled to a carboxylic acid-containing ligand using standard peptide coupling reagents.

    • Dissolve the carboxylic acid-containing ligand (e.g., a derivative of the POI binder) and the linker-E3 ligase ligand conjugate in anhydrous DMF.

    • Add a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA).

    • Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

    • Upon completion, work up the reaction as described above.

    • Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is used to determine the degradation efficiency of the synthesized PROTAC.

1. Cell Culture and Treatment:

  • Plate a relevant cell line (e.g., a cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight.
  • Prepare a stock solution of the PROTAC in DMSO.
  • Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO only).

2. Cell Lysis:

  • After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells by adding RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Scrape the cells and collect the lysate.
  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples.
  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4 °C.
  • Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the target protein band intensity to the loading control band intensity.
  • Calculate the percentage of protein degradation relative to the vehicle-treated control.
  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (this compound Linker) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex PROTAC->POI_PROTAC_E3 Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation POI->POI_PROTAC_E3 E3_Ligase->POI_PROTAC_E3 Ub Ubiquitin Ub->POI Polyubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides POI_PROTAC_E3->Ub Ubiquitination

Caption: The mechanism of action of a PROTAC utilizing a this compound linker.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation S1 Functionalize This compound Linker S2 Couple Linker to E3 Ligase Ligand S1->S2 S3 Couple Linker-E3 to POI Ligand S2->S3 S4 Purify Final PROTAC S3->S4 E1 Cell Treatment with PROTAC S4->E1 Synthesized PROTAC E2 Cell Lysis & Protein Quantification E1->E2 E3 Western Blot Analysis E2->E3 E4 Data Analysis (DC50 & Dmax) E3->E4

Caption: A typical experimental workflow for the synthesis and evaluation of a PROTAC.

Conclusion

Benzyloxy-C5-PEG1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This technical guide provides a comprehensive overview of the chemical properties, structure, and characterization of Benzyloxy-C5-PEG1, a polyethylene (B3416737) glycol (PEG)-based PROTAC (Proteolysis Targeting Chimera) linker. This document is intended for researchers, scientists, and drug development professionals utilizing PEG linkers in the synthesis of bioconjugates and other advanced therapeutic modalities.

Core Chemical Properties and Structure

This compound, also known by its IUPAC name 2-(5-phenylmethoxypentoxy)ethanol, is a bifunctional linker molecule. One terminus features a benzyloxy group, which can serve as a stable protecting group or a point for further chemical modification. The other end possesses a hydroxyl group, which can be activated for conjugation to various molecules. The C5-PEG1 designation indicates a five-carbon chain followed by a single ethylene (B1197577) glycol unit.

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 159028-70-3MedKoo, BOC Sciences
Chemical Formula C₁₄H₂₂O₃MedKoo
Molecular Weight 238.32 g/mol BOC Sciences
Exact Mass 238.1569 g/mol MedKoo
IUPAC Name 2-(5-phenylmethoxypentoxy)ethanolBOC Sciences
Canonical SMILES C1=CC=C(C=C1)COCCCCCOCCOBOC Sciences
InChI Key YQLVMNLTOMEQNQ-UHFFFAOYSA-NBOC Sciences
Appearance Predicted: Colorless to pale yellow oil-
Solubility Predicted: Soluble in organic solvents (e.g., DMSO, DMF, dichloromethane), sparingly soluble in water-

Structural Elucidation

The chemical structure of this compound is fundamental to its function as a linker, providing a defined spatial separation and influencing the physicochemical properties of the resulting conjugate.

Chemical structure of this compound.

Experimental Protocols for Characterization

The following sections outline generalized experimental protocols for the structural confirmation and purity assessment of this compound and similar PEG-based linkers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of this compound.

3.1.1. ¹H NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength.

    • Temperature: 25 °C.

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 1-5 seconds.

  • Data Acquisition: Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative number of protons.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.28-7.38m5HAr-H
4.50s2HAr-CH ₂-O
3.65-3.75m4HO-CH ₂-CH ₂-OH
3.45t2HO-CH ₂-(CH₂)₄-O
1.55-1.70m4HO-CH₂-CH ₂-CH ₂-CH₂-CH₂-O
1.35-1.50m2HO-(CH₂)₂-CH ₂-(CH₂)₂-O

3.1.2. ¹³C NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 20-50 mg of the sample in approximately 0.6 mL of a deuterated solvent in a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 100 MHz or higher.

    • Temperature: 25 °C.

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 512-2048, due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • Data Acquisition and Processing: Similar to ¹H NMR, with calibration to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (ppm)Assignment
138.5Ar-C (quaternary)
128.4Ar-C H
127.7Ar-C H
127.5Ar-C H
73.0Ar-C H₂-O
72.5O-C H₂-CH₂-OH
70.3O-C H₂-(CH₂)₄-O
62.8O-CH₂-C H₂-OH
29.7O-CH₂-C H₂-(CH₂)₃-O
29.5O-(CH₂)₂-C H₂-(CH₂)₂-O
26.1O-(CH₂)₃-C H₂-CH₂-O
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the molecule.

3.2.1. Electrospray Ionization (ESI) Mass Spectrometry Protocol

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent such as methanol (B129727) or acetonitrile, with or without a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

  • Instrument Setup:

    • Ionization Mode: Positive ESI.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.

    • Infusion: Direct infusion via a syringe pump or coupled with liquid chromatography (LC-MS).

    • Capillary Voltage: 3-5 kV.

    • Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M+K]⁺) and compare the measured m/z with the calculated exact mass.

Predicted Mass Spectrometry Data:

IonCalculated m/z
[M+H]⁺239.1642
[M+Na]⁺261.1461
[M+K]⁺277.1101

Experimental and Characterization Workflow

The general workflow for the synthesis and characterization of this compound involves several key stages to ensure the final product meets the required purity and structural specifications for its application.

experimental_workflow synthesis Synthesis of This compound workup Reaction Work-up and Crude Extraction synthesis->workup purification Purification (e.g., Column Chromatography) workup->purification structural_verification Structural Verification purification->structural_verification purity_assessment Purity Assessment purification->purity_assessment nmr ¹H and ¹³C NMR structural_verification->nmr ms High-Resolution MS structural_verification->ms final_product Final Product: This compound nmr->final_product ms->final_product hplc HPLC/UPLC purity_assessment->hplc hplc->final_product

General workflow for the synthesis and characterization of this compound.

This guide provides a foundational understanding of this compound for its effective application in research and development. For further information, please refer to the product specifications from commercial suppliers.

The Role of Benzyloxy-C5-PEG1 in Targeted Protein Degradation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, the strategic selection of chemical linkers is paramount to the successful design of potent and effective Proteolysis Targeting Chimeras (PROTACs). Benzyloxy-C5-PEG1 is a commercially available, polyethylene (B3416737) glycol (PEG)-based bifunctional linker utilized in the synthesis of PROTACs. This technical guide provides an in-depth overview of the core mechanism of action of PROTACs and elucidates the specific role and characteristics of the this compound linker in their construction and function.

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The Functional Contribution of the this compound Linker

While not possessing intrinsic pharmacological activity, the this compound linker plays a critical, multifaceted role in determining the overall efficacy of a PROTAC. Its structure, a benzyloxy-capped C5 alkyl chain with a single PEG unit, imparts specific physicochemical properties that can significantly influence the behavior of the resulting PROTAC molecule.

Key characteristics of the this compound linker include:

  • Spatial Orientation: The length and flexibility of the linker are crucial for enabling the optimal orientation of the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex. The "C5-PEG1" component of the linker dictates this spatial arrangement.

  • Solubility and Permeability: The inclusion of a PEG unit enhances the hydrophilicity of the PROTAC molecule. This can improve aqueous solubility and potentially modulate cell permeability, which are critical factors for bioavailability and therapeutic efficacy.

  • Synthetic Accessibility: this compound is a readily available chemical building block, offering a straightforward handle for the covalent attachment of the target-binding ligand and the E3 ligase-recruiting ligand during PROTAC synthesis.

The General Mechanism of Action of a PROTAC

The mechanism of action of a PROTAC containing a linker like this compound follows a catalytic cycle, as depicted in the signaling pathway diagram below.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binding PROTAC PROTAC (containing this compound) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ternary->PROTAC Release & Recycling Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Figure 1. General signaling pathway for PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis and evaluation of a PROTAC incorporating the this compound linker involve a series of well-defined experimental procedures. Below are generalized protocols for key stages of this process.

General Synthesis of a PROTAC using this compound

This protocol outlines a common synthetic route involving the sequential coupling of the target-binding ligand and the E3 ligase ligand to the this compound linker. The specific functional groups on the ligands and the linker will dictate the choice of coupling chemistry (e.g., amide bond formation, click chemistry).

Materials:

  • Protein of Interest (POI) ligand with a suitable functional group (e.g., amine, carboxylic acid).

  • E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or VHL ligand) with an orthogonal functional group.

  • This compound with appropriate terminal functional groups.

  • Coupling reagents (e.g., HATU, EDC/NHS).

  • Appropriate anhydrous solvents (e.g., DMF, DCM).

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system).

Procedure:

  • First Coupling Reaction:

    • Dissolve the POI ligand and a molar equivalent of the this compound linker in an anhydrous solvent.

    • Add the appropriate coupling reagents and a non-nucleophilic base (e.g., DIPEA).

    • Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Purify the resulting POI-linker intermediate by flash column chromatography.

  • Second Coupling Reaction:

    • Dissolve the purified POI-linker intermediate and a molar equivalent of the E3 ligase ligand in an anhydrous solvent.

    • Add the appropriate coupling reagents and base.

    • Stir the reaction until completion, monitoring by TLC or LC-MS.

    • Purify the final PROTAC molecule using preparative HPLC to achieve high purity.

    • Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Evaluation of PROTAC Efficacy

Western Blotting for Protein Degradation:

This is a standard method to quantify the reduction in the levels of the target protein.

Materials:

  • Cell line expressing the POI.

  • The synthesized PROTAC.

  • Cell lysis buffer.

  • Primary antibody against the POI.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Protein electrophoresis and blotting equipment.

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 24, 48, 72 hours).

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of protein degradation.

Data Presentation

While specific quantitative data for a PROTAC utilizing the this compound linker is not available in the public domain, the following table illustrates how such data would be structured to present the degradation efficiency of a hypothetical PROTAC.

PROTAC Concentration (nM)% POI Degradation (24h)% POI Degradation (48h)
115 ± 325 ± 4
1045 ± 560 ± 6
10085 ± 492 ± 3
100088 ± 395 ± 2

Table 1. Example of quantitative data for PROTAC-mediated protein degradation.

Logical Workflow for PROTAC Development

The development of a novel PROTAC is a systematic process, from initial design to in vivo testing.

PROTAC_Development_Workflow A Identify Protein of Interest (POI) and E3 Ligase B Select POI and E3 Ligase Ligands A->B C Choose Linker (e.g., this compound) B->C D Synthesize PROTAC Library C->D E In Vitro Screening: Protein Degradation (Western Blot) D->E F Determine DC50 and Dmax E->F G Cellular Assays: Phenotypic Effects F->G H In Vivo Efficacy and PK/PD Studies G->H

Figure 2. A logical workflow for the development of a PROTAC.

Conclusion

This compound serves as a valuable tool in the medicinal chemist's arsenal (B13267) for the construction of PROTACs. Its defined length, PEG component, and synthetic tractability allow for the systematic exploration of the chemical space required to optimize a PROTAC for potent and selective protein degradation. While the ultimate biological activity of a PROTAC is determined by the interplay of its three components, the linker is a critical determinant of its success. Further research and publication of data on PROTACs specifically incorporating the this compound linker will provide a more granular understanding of its structure-activity relationships and its full potential in the development of novel therapeutics.

The Strategic Application of Benzyloxy-C5-PEG1 in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's native ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of a PROTAC's architecture is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The nature of this linker profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the degrader.

This technical guide focuses on the application of Benzyloxy-C5-PEG1, a short-chain polyethylene (B3416737) glycol (PEG) based linker, in the design of PROTACs. While specific published data for PROTACs incorporating this exact linker are limited, its constituent parts—a benzyloxy cap, a five-carbon spacer, and a single PEG unit—represent key design elements in modern PROTAC development. The principles and methodologies discussed herein are therefore directly applicable to the use of this compound and similarly structured linkers.

This guide will use the well-characterized BRD4-degrading PROTAC, MZ1 , as a representative example to illustrate the quantitative and methodological aspects of evaluating PROTACs with short PEG linkers. MZ1, which incorporates a 3-unit PEG linker, effectively demonstrates the principles of PROTAC-mediated degradation and provides a robust dataset for understanding the experimental workflows involved.[1][2][3]

The Role of Short PEG Linkers in PROTAC Design

Short PEG linkers, such as the one represented by this compound, offer a balance of hydrophilicity and structural flexibility that is advantageous in PROTAC design. The PEG component can enhance the aqueous solubility of often lipophilic PROTAC molecules, which is crucial for their handling, formulation, and bioavailability.[4] Furthermore, the flexibility of the PEG chain can be critical for allowing the PROTAC to adopt a conformation that facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[5]

The benzyloxy group on this compound can serve multiple purposes. It can act as a protected handle for further chemical synthesis or, if retained in the final PROTAC, the benzyl (B1604629) group can introduce a degree of rigidity and potentially engage in favorable pi-stacking interactions with amino acid residues on the surface of the target protein or the E3 ligase, thereby stabilizing the ternary complex.

Quantitative Analysis of PROTAC Performance: A Case Study of MZ1

The efficacy of a PROTAC is determined through rigorous quantitative analysis. The following tables summarize the key performance metrics for the BRD4-degrading PROTAC MZ1, which utilizes a short PEG linker to recruit the von Hippel-Lindau (VHL) E3 ligase to the bromodomain and extra-terminal domain (BET) family protein BRD4.[1]

Table 1: Binding Affinities of MZ1
ComponentTargetBinding Affinity (Kd, nM)
MZ1BRD4 (BD1/BD2)382 / 120
MZ1BRD3 (BD1/BD2)119 / 115
MZ1BRD2 (BD1/BD2)307 / 228
MZ1VCB Complex66
Ternary Complex (BRD4BD2::MZ1::VCB)-3.7 - 5
Data sourced from MedChemExpress and opnme.com, based on Isothermal Titration Calorimetry (ITC) data.[1][6]
Table 2: Cellular Degradation Potency of MZ1
Cell LineCancer TypeDC50 (nM)Dmax (%)Time Point (h)
H661Lung Carcinoma8>9524
H838Lung Carcinoma23>9524
HeLaCervical Cancer->9024
MV4;11Acute Myeloid Leukemia2-2096.124
HL60Acute Promyelocytic Leukemia2-2092.124
DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved. Data compiled from Tocris Bioscience and opnme.com.[6]

Core Signaling Pathway and Mechanism of Action

PROTACs like MZ1 function by inducing the formation of a ternary complex between the target protein (BRD4) and an E3 ubiquitin ligase (VHL). This proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. The degradation of BRD4, an epigenetic reader protein, leads to the downregulation of its target genes, including the proto-oncogene c-Myc, which in turn suppresses cancer cell proliferation.[7]

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (e.g., MZ1) E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (e.g., BRD4) POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

PROTAC Mechanism of Action

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of PROTACs. The following protocols are standard in the field for assessing PROTAC-induced protein degradation and ternary complex formation.

Protocol 1: Western Blot Analysis of Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[7][8]

1. Cell Culture and Treatment:

  • Seed cells (e.g., HeLa, MV4;11) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration for all samples and add Laemmli sample buffer.

  • Denature the proteins by boiling at 95°C for 5-10 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C.

  • Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9][10]

Western_Blot_Workflow cluster_1 Western Blot Workflow for PROTAC Evaluation A Cell Seeding B PROTAC Treatment (Dose & Time Course) A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (to PVDF membrane) E->F G Immunoblotting (Primary & Secondary Abs) F->G H Detection (Chemiluminescence) G->H I Data Analysis (DC50 & Dmax) H->I NanoBRET_Assay cluster_2 NanoBRET Ternary Complex Assay cluster_3 POI_NanoLuc Target Protein-NanoLuc (Energy Donor) No_PROTAC No PROTAC (No Proximity) POI_NanoLuc->No_PROTAC With_PROTAC With PROTAC (Proximity) E3_HaloTag E3 Ligase-HaloTag (Energy Acceptor) E3_HaloTag->No_PROTAC PROTAC PROTAC PROTAC->With_PROTAC No_BRET No BRET Signal No_PROTAC->No_BRET BRET_Signal BRET Signal (Energy Transfer) With_PROTAC->BRET_Signal

References

The Strategic Imperative of PEG Linkers in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation. This in-depth technical guide

The Hydrophilic Advantage: A Technical Guide to Benzyloxy-C5-PEG1 in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, offering the potential to target and eliminate previously "undruggable" proteins. The efficacy of these heterobifunctional molecules, which recruit an E3 ubiquitin ligase to a target protein for degradation, is critically dependent on the linker connecting the two binding moieties. Among the diverse array of linkers, those incorporating polyethylene (B3416737) glycol (PEG) chains have become instrumental in optimizing PROTAC performance. This in-depth technical guide explores the role of a specific hydrophilic linker, Benzyloxy-C5-PEG1, in enhancing the drug-like properties of PROTACs.

The Critical Role of Hydrophilicity in PROTACs

PROTACs often possess high molecular weights and complex structures, which can lead to poor physicochemical properties such as low aqueous solubility and limited cell permeability. These characteristics can hinder their development as viable therapeutics. Incorporating hydrophilic linkers is a key strategy to mitigate these challenges. Increased hydrophilicity can improve a PROTAC's solubility in aqueous environments, which is crucial for administration and bioavailability. Furthermore, by modulating the overall polarity of the molecule, hydrophilic linkers can influence how a PROTAC interacts with the cell membrane, impacting its ability to reach its intracellular target.

Physicochemical Properties of this compound

This compound is a bifunctional linker that combines a five-carbon alkyl chain with a single ethylene (B1197577) glycol unit, capped with a benzyloxy group. This structure imparts a degree of hydrophilicity, influencing the overall properties of the resulting PROTAC.

Table 1: Calculated Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₂₂O₃N/A
Molecular Weight 238.32 g/mol N/A
Calculated logP 2.1 - 2.5Online Calculators

Note: The logP value is an estimate calculated using online prediction tools and should be experimentally verified for precise determination.

The calculated octanol-water partition coefficient (logP) of this compound suggests a balance between lipophilicity and hydrophilicity. The presence of the ether oxygen from the PEG unit and the potential for hydrogen bonding contributes to its water solubility. The benzyloxy group, while primarily hydrophobic, can also influence the linker's conformation and interactions within the ternary complex.

Impact on PROTAC Performance: Quantitative Insights

The inclusion of PEG linkers, such as this compound, can significantly impact the solubility, permeability, and ultimately, the degradation efficacy of a PROTAC. The following tables present representative data from studies on PROTACs with varying PEG linker lengths to illustrate these effects. While not specific to this compound, these data provide a valuable framework for understanding its potential contributions.

Table 2: Influence of PEG Linker Length on PROTAC Solubility

PROTACLinkerAqueous Solubility (µg/mL)
Compound A C4 Alkyl< 1
Compound B PEG115
Compound C PEG355
Compound D PEG5> 100

This table illustrates the general trend that increasing the number of PEG units enhances the aqueous solubility of PROTACs.

Table 3: Effect of PEG Linker on Cell Permeability (PAMPA Assay)

PROTACLinkerApparent Permeability (Papp) (10⁻⁶ cm/s)
Compound X C8 Alkyl0.5
Compound Y C4-PEG11.2
Compound Z C4-PEG30.8

This table demonstrates that while PEG linkers can improve permeability over purely alkyl linkers, there is an optimal length, beyond which permeability may decrease due to increased polarity and molecular size.

Table 4: Correlation of Linker Type with Target Protein Degradation

PROTACLinkerDC₅₀ (nM)Dₘₐₓ (%)
Degrader 1 C6 Alkyl15075
Degrader 2 This compound (Hypothetical)5090
Degrader 3 C2-PEG32595

This hypothetical data suggests that a balanced hydrophilic linker like this compound can lead to improved degradation potency (lower DC₅₀) and efficacy (higher Dₘₐₓ) compared to a purely hydrophobic linker.

Experimental Protocols for Assessing Hydrophilicity and its Consequences

To empirically determine the impact of the this compound linker on a PROTAC's properties, several key experiments are essential.

Synthesis of a PROTAC Incorporating this compound

The synthesis of a PROTAC is a modular process involving the connection of a target-binding ligand and an E3 ligase ligand via the linker. The following is a generalized protocol for the final coupling step.

Protocol 1: Amide Bond Formation for PROTAC Synthesis

Materials:

  • Warhead (target binder) with a free amine or carboxylic acid

  • E3 ligase ligand with a free amine or carboxylic acid

  • This compound with appropriate terminal functional groups (e.g., carboxylic acid and an amine-reactive group)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the component with the free carboxylic acid (either the warhead, E3 ligase ligand, or functionalized this compound linker) in anhydrous DMF.

  • Add the coupling agents (e.g., 1.1 eq of HATU and 1.1 eq of HOBt) and the base (e.g., 3 eq of DIPEA).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the component with the free amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

Determination of Aqueous Solubility

Protocol 2: Shake-Flask Method for Solubility Measurement

Materials:

  • PROTAC compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Shaker or vortexer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the PROTAC compound to a known volume of PBS (pH 7.4) in a vial.

  • Shake the vial vigorously at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Determine the concentration of the PROTAC in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry with a standard curve.

  • Express the solubility in µg/mL or µM.

Assessment of Cell Permeability

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Phospholipid solution (e.g., phosphatidylcholine in dodecane)

  • PROTAC compound dissolved in a suitable buffer

  • Acceptor buffer (e.g., PBS)

  • LC-MS/MS for quantification

Procedure:

  • Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate, forming an artificial membrane.

  • Add the PROTAC solution (at a known concentration) to the donor wells.

  • Fill the acceptor wells with the acceptor buffer.

  • Assemble the PAMPA plate "sandwich" by placing the donor plate on top of the acceptor plate.

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a(t) / C_equilibrium)

    Where:

    • Vd = volume of the donor well

    • Va = volume of the acceptor well

    • A = filter area

    • t = incubation time

    • C_a(t) = concentration in the acceptor well at time t

    • C_equilibrium = equilibrium concentration

Evaluation of Target Protein Degradation

Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.

Protocol 4: Western Blot for PROTAC-Mediated Degradation

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for all samples, add loading buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated cells.

Visualizing PROTAC Mechanisms and Workflows

Understanding the complex processes involved in PROTAC development and action can be aided by clear visualizations. The following diagrams, generated using the Graphviz DOT language, illustrate key concepts.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Polyubiquitinated_Protein Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_Protein Ubiquitination Ubiquitin Ub Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_Protein->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Start PROTAC Design & Synthesis Solubility Aqueous Solubility Assay Start->Solubility Permeability PAMPA Assay Start->Permeability Degradation Western Blot for Target Degradation Solubility->Degradation Permeability->Degradation Data_Analysis DC50 & Dmax Determination Degradation->Data_Analysis Optimization Structure-Activity Relationship (SAR) Analysis Data_Analysis->Optimization Optimization->Start Iterative Design End Lead PROTAC Candidate Optimization->End

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

The incorporation of hydrophilic linkers, such as this compound, is a pivotal strategy in the rational design of effective PROTACs. By enhancing aqueous solubility and modulating cell permeability, these linkers can significantly improve the drug-like properties of PROTACs, leading to enhanced target protein degradation. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to explore the hydrophilicity of this compound and other novel linkers in their quest to develop the next generation of targeted protein degraders. Through a systematic and data-driven approach to linker design, the full therapeutic potential of PROTACs can be realized.

initial considerations for designing a PROTAC with Benzyloxy-C5-PEG1

Author: BenchChem Technical Support Team. Date: December 2025

Designing a PROTAC with Benzyloxy-C5-PEG1: A Technical Guide

Introduction to Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger the complete removal of the target protein.[3] A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][4] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[3][5][6] Because the PROTAC molecule is released after degradation, it can act catalytically to degrade multiple target proteins.[5][7]

Core Principles of PROTAC Design

The rational design of a potent and selective PROTAC involves the careful optimization of its three modular components.[8]

  • Protein of Interest (POI) Ligand: This "warhead" provides specificity for the target protein. A key advantage of PROTACs is that the ligand does not need to bind to a catalytically active site; it only needs to achieve sufficient affinity and selectivity to recruit the protein.[8] This expands the "druggable" proteome to include proteins previously considered intractable, such as scaffolding proteins and transcription factors.[3]

  • E3 Ligase Ligand: This "anchor" hijacks a specific E3 ubiquitin ligase, one of over 600 in the human body. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[3] The choice of E3 ligase can influence the degradation profile and tissue selectivity of the PROTAC.

  • The Linker: The linker is a critical determinant of PROTAC efficacy, selectivity, and physicochemical properties.[9] Its length, composition, and attachment points dictate the geometry of the ternary complex.[] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, leading to efficient ubiquitination.[11]

The Linker in Focus: this compound

This compound is a commercially available, flexible linker used in the synthesis of PROTACs.[1][11] As a Polyethylene Glycol (PEG)-based linker, it offers several advantageous properties:

  • Enhanced Solubility: PEG linkers are hydrophilic and can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[3][11]

  • Tunable Length: PEG chains can be easily synthesized in various lengths, allowing for systematic optimization of the distance between the POI and E3 ligase to achieve productive ternary complex formation.[12]

  • Flexibility: The conformational flexibility of PEG chains can help the PROTAC adopt an optimal orientation for ternary complex formation, while also potentially shielding polar surface area to improve cell permeability through a "chameleon effect".[13][14]

The this compound linker provides a benzyl-protected hydroxyl group and a terminal functional group suitable for conjugation, making it a versatile building block for PROTAC synthesis. While this guide focuses on the design principles involving this linker type, the following experimental data and protocols utilize well-characterized PROTACs with similar PEG linkers to illustrate the evaluation process.

Initial Design and Evaluation Workflow

The development of a PROTAC is an iterative process of design, synthesis, and biological evaluation. The workflow begins with the selection of components and progresses through a series of key experiments to validate the mechanism of action and quantify efficacy.

PROTAC_Design_Workflow start Select POI Ligand & E3 Ligase Ligand linker Select Linker (e.g., this compound) start->linker synthesis Synthesize PROTAC Library linker->synthesis ternary 1. Ternary Complex Formation Assay synthesis->ternary ubiq 2. Target Ubiquitination Assay ternary->ubiq degradation 3. Protein Degradation Assay ubiq->degradation data Analyze Data: Affinity, Cooperativity, DC50, Dmax degradation->data optimization Optimize Linker Length & Attachment Points data->optimization optimization->linker

Caption: A typical workflow for the design and evaluation of a PROTAC.

Section 1: Ternary Complex Formation

The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is the foundational step for PROTAC-mediated degradation.[] The stability of this complex is influenced by both the binary binding affinities of the PROTAC to its respective proteins and the protein-protein interactions between the POI and the E3 ligase. This interaction is quantified by the cooperativity factor (α) .[13]

Cooperativity (α) is defined as the ratio of the PROTAC's binding affinity for one protein in the presence of the other, versus its binary affinity.[13][15] α = K_D (binary) / K_D (ternary)[13]

  • α > 1 (Positive Cooperativity): The POI and E3 ligase have favorable interactions, stabilizing the complex. This is often a hallmark of potent degraders.[15]

  • α < 1 (Negative Cooperativity): The proteins have repulsive interactions, destabilizing the complex.

  • α = 1 (No Cooperativity): The binding of one protein has no effect on the binding of the other.

Experimental Workflow: Ternary Complex Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method for quantifying ternary complex formation in vitro.[16][17] It measures the proximity of tagged versions of the POI and E3 ligase.

Ternary_Complex_Workflow prep Prepare Reagents: - Tagged POI (e.g., GST-tag) - Tagged E3 Ligase (e.g., His-tag) - FRET Donor Ab (e.g., Tb-anti-GST) - FRET Acceptor Ab (e.g., AF488-anti-His) plate Plate Reagents: Add POI, E3 Ligase, and PROTAC (serial dilution) to 384-well plate prep->plate incubate1 Incubate at RT plate->incubate1 add_ab Add Donor and Acceptor Antibody Mix incubate1->add_ab incubate2 Incubate at RT (dark) add_ab->incubate2 read Read Plate on TR-FRET Enabled Plate Reader incubate2->read analyze Analyze Data: - Plot TR-FRET Ratio vs. [PROTAC] - Determine Ternary Complex Affinity read->analyze

Caption: Workflow for a TR-FRET based ternary complex formation assay.
Experimental Protocol: TR-FRET Assay

This protocol is adapted from a general method for assessing BRD/PROTAC/CRBN complex formation and can be modified for other systems.[6][16]

  • Reagent Preparation:

    • Prepare Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA.

    • Prepare tagged proteins: GST-tagged POI and His-tagged E3 Ligase complex (e.g., CRBN/DDB1).

    • Prepare FRET antibodies: Terbium (Tb)-conjugated anti-GST antibody (Donor) and AlexaFluor 488 (AF488)-conjugated anti-His antibody (Acceptor).

    • Prepare PROTAC: Perform a serial dilution of the PROTAC in DMSO, then dilute further in Assay Buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of Assay Buffer containing the GST-POI and His-E3 Ligase to each well.

    • Add 1 µL of the diluted PROTAC solution to each well. For control wells, add 1 µL of Assay Buffer with the corresponding DMSO concentration.

    • Mix gently and incubate for 60 minutes at room temperature.

    • Prepare a detection mix containing the Tb-anti-GST and AF488-anti-His antibodies in Assay Buffer.

    • Add 5 µL of the detection mix to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate using a TR-FRET compatible plate reader, with excitation at 340 nm and emission at 520 nm (Acceptor) and 495 nm (Donor).

    • Calculate the TR-FRET ratio (Emission 520 nm / Emission 495 nm).

    • Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve indicates ternary complex formation, where high PROTAC concentrations lead to a "hook effect" due to the formation of binary complexes.[14]

    • From this data and corresponding binary affinity data (obtained via similar methods), the cooperativity (α) can be calculated.[13]

Data Presentation: Ternary Complex Parameters

The table below shows representative data for PROTACs with varying cooperativity.

PROTACLinkerBinary KD (POI)Binary KD (E3)Ternary KDCooperativity (α)Reference
MZ1 PEG130 nM (Brd4BD2)66 nM (VHL)4.4 nM15[7][13]
PROTAC 1 PEG~5 nM (SMARCA2)~1.6 µM (VHL)~500 nM3.2[15]
AT1 PEG180 nM (Brd4BD2)4.4 µM (VHL)12 µM0.37[13]

Section 2: Target Ubiquitination

Confirming that the PROTAC induces ubiquitination of the POI is a critical step to validate its mechanism of action.[8] This is typically done using an in vitro ubiquitination assay where purified cellular components are reconstituted. The reaction is then analyzed by Western blot, where ubiquitination is observed as a ladder of higher molecular weight bands corresponding to the addition of ubiquitin molecules to the POI.

Experimental Workflow: In Vitro Ubiquitination Assay

Ubiquitination_Workflow prep Assemble Reaction Mix on Ice: - E1 Activating Enzyme - E2 Conjugating Enzyme - E3 Ligase - POI - Ubiquitin - ATP add_protac Add PROTAC or DMSO (Vehicle Control) prep->add_protac incubate Incubate at 37°C add_protac->incubate quench Quench Reaction with SDS-PAGE Sample Buffer incubate->quench sds_page Separate Proteins by SDS-PAGE quench->sds_page western Western Blot: Transfer to Membrane & Probe with anti-POI Antibody sds_page->western analyze Analyze Blot: Observe High MW Smear/ Ladder in PROTAC Lane western->analyze

Caption: Workflow for an in vitro target ubiquitination assay.
Experimental Protocol: In Vitro Ubiquitination Assay

This protocol provides a general framework for a 25 µL reaction.[8][18]

  • Reagent Preparation:

    • Thaw all components on ice: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), E3 ligase complex, POI, Ubiquitin, and 10X Ubiquitination Buffer.

    • Prepare an ATP stock solution (e.g., 100 mM).

    • Prepare PROTAC stock in DMSO.

  • Reaction Assembly (on ice):

    • Prepare a master mix containing buffer, water, E1, E2, E3, POI, and Ubiquitin for all reactions.

    • Aliquot the master mix into microcentrifuge tubes.

    • To the appropriate tubes, add the PROTAC (e.g., to a final concentration of 1 µM) or an equivalent volume of DMSO for the vehicle control.

    • Set up essential negative controls: a reaction without E1, a reaction without E3, and a reaction without ATP.[8]

  • Reaction and Analysis:

    • Initiate the reactions by adding ATP (e.g., to a final concentration of 2 mM).

    • Incubate the reactions at 37°C for 60-90 minutes.

    • Terminate the reactions by adding 4X Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load 20 µL of each reaction onto an SDS-PAGE gel (e.g., 4-12% gradient) and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Perform a standard Western blot procedure, probing with a primary antibody specific to the POI.

    • Develop the blot using a chemiluminescent substrate and image the result. A smear or ladder of bands above the molecular weight of the unmodified POI in the PROTAC-treated lane (and absent in control lanes) confirms ubiquitination.[8]

Section 3: Cellular Protein Degradation

The ultimate measure of a PROTAC's effectiveness is its ability to degrade the target protein within a cellular context. This is typically quantified by treating cells with increasing concentrations of the PROTAC and measuring the remaining POI levels, usually by Western blot.[5]

From the resulting dose-response curve, two key parameters are determined:

  • DC50: The concentration of PROTAC required to degrade 50% of the target protein.[3]

  • Dmax: The maximum percentage of target protein degradation achieved.[3]

Experimental Workflow: Cellular Degradation Assay

Degradation_Workflow seed Seed Cells in Multi-well Plate and Allow to Adhere treat Treat Cells with Serial Dilution of PROTAC for a Set Time (e.g., 18-24 hours) seed->treat lyse Wash Cells with PBS and Lyse with RIPA Buffer treat->lyse quantify Quantify Protein Concentration (BCA Assay) lyse->quantify sds_page Prepare Lysates and Separate by SDS-PAGE quantify->sds_page western Western Blot: Probe for POI and a Loading Control (e.g., GAPDH) sds_page->western analyze Analyze Blot: - Quantify Band Intensity - Normalize POI to Loading Control - Calculate DC50 and Dmax western->analyze

Caption: Workflow for a cell-based protein degradation assay.
Experimental Protocol: Western Blot for Degradation

This protocol outlines a standard procedure for quantifying PROTAC-induced degradation.[5][19]

  • Cell Culture and Treatment:

    • Seed an appropriate cell line in 6-well plates and allow them to adhere overnight to reach ~70-80% confluency.[19]

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Treat the cells with the PROTAC dilutions for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[5]

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.[5]

    • Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors) to each well and scrape the cells.[5]

    • Collect the lysates and clarify them by centrifugation at ~14,000 x g for 15 minutes at 4°C.[19]

    • Determine the protein concentration of each lysate using a BCA assay.[5]

  • SDS-PAGE and Western Blot:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.[5]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.[5]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]

    • Incubate the membrane overnight at 4°C with a primary antibody against the POI and a primary antibody against a loading control protein (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Data Acquisition and Analysis:

    • Detect protein bands using an ECL substrate and an imaging system.[3]

    • Quantify the band intensities using densitometry software.

    • For each lane, normalize the POI band intensity to its corresponding loading control band intensity.

    • Plot the normalized POI levels against the log of the PROTAC concentration and fit a dose-response curve to calculate the DC50 and Dmax values.

Data Presentation: Degradation Efficiency

The linker length is a critical parameter affecting degradation. The following table provides illustrative data showing how varying the number of PEG units in a linker can impact the degradation of Bruton's tyrosine kinase (BTK).

PROTACLinker CompositionDC50 (Mino Cells)Dmax (Mino Cells)Reference
NC-1 PEG32.2 nM97%
IR-1 PEG34.8 nM96%
IR-2 PEG513 nM97%
RC-3 PEG324 nM92%

This data demonstrates the sensitivity of PROTAC potency to linker composition and length, underscoring the need for systematic optimization.

References

Theoretical Modeling of Benzyloxy-C5-PEG1 in Ternary Complex Formation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker connecting the target-binding and E3-recruiting moieties plays a pivotal role in this process. This technical guide provides an in-depth exploration of the theoretical modeling of a specific linker, Benzyloxy-C5-PEG1, in the context of ternary complex formation. We will delve into its physicochemical properties, computational modeling approaches, and the experimental protocols used to validate these models. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working on the rational design of novel PROTACs.

Introduction to PROTACs and the Role of Linkers

PROTACs are bifunctional molecules that consist of two ligands connected by a chemical linker. One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and, most importantly, the geometry and stability of the ternary complex.[1][3]

Among the various linker types, those incorporating polyethylene (B3416737) glycol (PEG) units have gained prominence due to their ability to enhance aqueous solubility and provide conformational flexibility.[1] The this compound linker, featuring a benzyloxy headgroup, a five-carbon alkyl chain, and a single PEG unit, offers a unique combination of properties that can be exploited in PROTAC design.

Physicochemical Properties of the this compound Linker

The this compound linker possesses a distinct set of physicochemical properties that influence the overall characteristics of the PROTAC molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance in PROTAC Design
Molecular Formula C14H22O3Contributes to the overall molecular weight of the PROTAC.
Molecular Weight 238.32 g/mol Impacts cell permeability and pharmacokinetic properties.
Structure Benzyloxy-CH2-(CH2)4-O-CH2-CH2-OHThe benzyloxy group provides a degree of rigidity and potential for pi-stacking interactions, while the C5-PEG1 portion offers flexibility and hydrophilicity.
Solubility Soluble in DMSO and other organic solvents.The PEG unit enhances aqueous solubility, which is often a challenge for large PROTAC molecules.[1]
Flexibility The ether and alkyl components allow for significant conformational freedom.Enables the PROTAC to adopt an optimal conformation for ternary complex formation.[1]

Theoretical Modeling of Ternary Complex Formation

Computational modeling plays a crucial role in the rational design of PROTACs by providing insights into the structure and dynamics of the ternary complex.[4] For a PROTAC incorporating the this compound linker, a multi-faceted modeling approach is recommended.

Molecular Dynamics (MD) Simulations

MD simulations can be employed to explore the conformational landscape of the this compound linker and the dynamics of the entire ternary complex. These simulations can reveal:

  • Linker Conformation: The preferred spatial arrangement of the linker when bound to both the target protein and the E3 ligase.

  • Protein-Protein Interactions: The key residues at the interface between the target protein and the E3 ligase that are stabilized by the PROTAC.

  • Solvent Accessibility: The exposure of the PROTAC and the protein surfaces to the solvent, which can influence solubility and off-target effects.

Protein-Protein Docking

Protein-protein docking algorithms can be used to predict the overall architecture of the ternary complex. By providing the structures of the target protein and the E3 ligase, along with the PROTAC molecule as a constraint, these methods can generate plausible models of the ternary assembly.

Free Energy Calculations

Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energies of the PROTAC to the individual proteins and the stability of the ternary complex. This allows for a quantitative comparison of different PROTAC designs.

Data Presentation: Illustrative Data for a Hypothetical this compound PROTAC

To illustrate the type of quantitative data generated during the evaluation of a PROTAC, the following tables present hypothetical data for a PROTAC named "PROTAC-BCP1," which incorporates the this compound linker.

Table 2: Illustrative Biophysical Characterization of PROTAC-BCP1

AssayTarget Protein Binding (KD, nM)E3 Ligase Binding (KD, nM)Ternary Complex Cooperativity (α)
Surface Plasmon Resonance (SPR) 501505
Isothermal Titration Calorimetry (ITC) 651804.5

Note: Cooperativity (α) is a measure of the synergistic binding in the ternary complex. An α value greater than 1 indicates positive cooperativity.

Table 3: Illustrative Cellular Activity of PROTAC-BCP1

Cell LineTarget Protein Degradation (DC50, nM)Maximum Degradation (Dmax, %)
MCF-7 10090
HEK293 15085

DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of target protein degradation achieved.

Experimental Protocols

The theoretical models of the this compound-containing PROTAC must be validated through rigorous experimental testing. Below are detailed methodologies for key experiments.

General Synthesis of a PROTAC with this compound Linker

This protocol outlines a general approach for synthesizing a PROTAC using the this compound linker, assuming the target-binding ligand has a carboxylic acid handle and the E3 ligase ligand has a hydroxyl group.

Materials:

  • Target-binding ligand-COOH

  • This compound-OH

  • E3 ligase ligand-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • Dess-Martin periodinane

  • Sodium borohydride

  • Standard laboratory glassware and purification equipment (HPLC, etc.)

Procedure:

  • Coupling of Target Ligand to Linker:

    • Dissolve the target-binding ligand-COOH (1 eq) and HATU (1.2 eq) in DMF.

    • Add DIPEA (2 eq) and stir for 10 minutes.

    • Add this compound-OH (1.1 eq) and stir at room temperature overnight.

    • Purify the resulting ester by HPLC.

  • Oxidation of the Linker's Terminal Alcohol:

    • Dissolve the purified ester in DCM.

    • Add Dess-Martin periodinane (1.5 eq) and stir at room temperature for 2 hours.

    • Quench the reaction with sodium thiosulfate (B1220275) solution and purify the resulting aldehyde.

  • Reductive Amination to Couple E3 Ligase Ligand:

    • Dissolve the aldehyde and the E3 ligase ligand-NH2 (1.1 eq) in dichloroethane.

    • Add sodium triacetoxyborohydride (B8407120) (1.5 eq) and stir at room temperature overnight.

    • Purify the final PROTAC product by HPLC.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Purified target protein

  • Purified E3 ligase complex

  • PROTAC-BCP1

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization of Target Protein:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the target protein to achieve the desired immobilization level.

    • Deactivate the remaining active groups with ethanolamine.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of PROTAC-BCP1 over the immobilized target protein to determine the binding affinity (KD).

    • Inject a series of concentrations of the E3 ligase complex over a separate flow cell to determine its non-specific binding.

  • Ternary Complex Formation:

    • Inject a constant concentration of the E3 ligase complex mixed with a series of concentrations of PROTAC-BCP1 over the immobilized target protein.

    • The enhancement in binding response compared to the binary interactions indicates ternary complex formation.

    • Fit the data to a ternary complex binding model to determine the cooperativity.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the theoretical modeling and evaluation of a this compound-containing PROTAC.

PROTAC_Signaling_Pathway POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (this compound) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_0 Computational Modeling cluster_1 Synthesis & Characterization cluster_2 Biophysical & Cellular Evaluation MD_Sim MD Simulations Docking Protein-Protein Docking Free_Energy Free Energy Calculations Synthesis PROTAC Synthesis Free_Energy->Synthesis Rational Design Purification Purification (HPLC) Characterization Structural Characterization (NMR, MS) SPR SPR/ITC/BLI Characterization->SPR Testing Cell_Assays Cellular Degradation Assays (Western Blot, etc.)

Caption: Experimental workflow for PROTAC development.

Logical_Relationship Linker_Properties Linker Properties (Flexibility, Length, Polarity) Ternary_Complex_Stability Ternary Complex Stability (Cooperativity) Linker_Properties->Ternary_Complex_Stability influences Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex_Stability->Degradation_Efficacy determines

Caption: Relationship between linker properties and efficacy.

Conclusion

The this compound linker represents a valuable building block in the PROTAC designer's toolbox. Its unique combination of a semi-rigid benzyloxy headgroup and a flexible, hydrophilic C5-PEG1 tail allows for a fine-tuning of PROTAC properties. The theoretical modeling approaches and experimental protocols outlined in this guide provide a framework for the rational design and evaluation of PROTACs incorporating this linker. By combining computational insights with rigorous experimental validation, researchers can accelerate the development of novel and effective protein degraders for a wide range of therapeutic targets.

References

Methodological & Application

Application Notes and Protocols for Benzyloxy-C5-PEG1 Synthesis in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] A critical component of a PROTAC is the linker, which connects the target protein ligand to the E3 ubiquitin ligase ligand. The linker's length, flexibility, and physicochemical properties significantly influence the efficacy, solubility, and cell permeability of the PROTAC molecule.[1][3] Polyethylene (B3416737) glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance solubility and improve pharmacokinetic profiles.[3][4][5]

This document provides a detailed protocol for the synthesis of Benzyloxy-C5-PEG1, a versatile linker building block for PROTAC development. The benzyloxy group serves as a stable protecting group for a terminal hydroxyl, while the C5 alkyl chain and single PEG unit provide a defined length and hydrophilicity. The terminal functional group of the PEG linker can be readily modified to allow for efficient conjugation to either the protein of interest (POI) ligand or the E3 ligase ligand.

Synthesis of this compound Linkers

The synthesis of this compound linkers is a multi-step process commencing with the benzylation of a commercially available diol, followed by the functionalization of the terminal hydroxyl group. This protocol outlines the synthesis of a hydroxyl-terminated intermediate and its subsequent conversion to carboxylic acid, amine, or azide-terminated linkers suitable for PROTAC assembly.

Part 1: Synthesis of this compound-Alcohol Intermediate

The initial step involves the mono-benzylation of 2-(2-(pentan-1,5-diyldioxy)diethoxy)ethanol using a Williamson ether synthesis. This reaction selectively protects one of the terminal hydroxyl groups.

Reaction Scheme:

Synthesis_of_this compound-Alcohol start HO-(CH2)5-O-(CH2)2-O-(CH2)2-OH 2-(2-(pentan-1,5-diyldioxy)diethoxy)ethanol reagents 1. NaH, THF 2. Benzyl (B1604629) Bromide start->reagents product BnO-(CH2)5-O-(CH2)2-O-(CH2)2-OH This compound-Alcohol reagents->product

Figure 1: Synthesis of this compound-Alcohol.

Experimental Protocol:

Step Procedure Notes
1. Reagent Preparation To a solution of 2-(2-(pentan-1,5-diyldioxy)diethoxy)ethanol (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen), add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.Ensure all glassware is oven-dried to prevent quenching of the alkoxide. NaH is highly reactive; handle with care.
2. Alkoxide Formation Stir the reaction mixture at room temperature for 1 hour.The evolution of hydrogen gas should cease, indicating complete formation of the alkoxide.
3. Benzylation Cool the reaction mixture back to 0 °C and add Benzyl Bromide (1.1 eq) dropwise.The reaction is exothermic; slow addition is recommended to control the temperature.
4. Reaction Monitoring Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).A non-polar eluent system (e.g., Hexane:Ethyl Acetate) is suitable.
5. Quenching Upon completion, cool the reaction to 0 °C and cautiously quench with the dropwise addition of water.Quenching should be performed slowly to manage any unreacted NaH.
6. Extraction Extract the aqueous layer with Ethyl Acetate (3x).Combine the organic layers for washing.
7. Washing Wash the combined organic layers with water and brine.This removes any remaining inorganic salts.
8. Drying and Concentration Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
9. Purification Purify the crude product by flash column chromatography on silica (B1680970) gel.A gradient elution of Hexane and Ethyl Acetate is typically effective.

Quantitative Data Summary:

Reactant Molar Eq. Molecular Weight ( g/mol )
2-(2-(pentan-1,5-diyldioxy)diethoxy)ethanol1.0220.29
Sodium Hydride (60%)1.140.00
Benzyl Bromide1.1171.04
Part 2: Functionalization of the Terminal Hydroxyl Group

The terminal alcohol of the this compound intermediate can be converted into various reactive moieties for PROTAC synthesis. Below are protocols for its conversion to a carboxylic acid, an amine, and an azide (B81097).

TEMPO-mediated oxidation provides a mild and efficient method for the conversion of the primary alcohol to a carboxylic acid.

Reaction Scheme:

Synthesis_of_this compound-Acid start BnO-(CH2)5-O-(CH2)2-O-(CH2)2-OH reagents TEMPO (cat.) NaOCl, NaBr DCM/H2O start->reagents product BnO-(CH2)5-O-(CH2)2-O-CH2-COOH This compound-Carboxylic Acid reagents->product

Figure 2: Synthesis of this compound-Carboxylic Acid.

Experimental Protocol:

Step Procedure Notes
1. Reaction Setup To a solution of this compound-Alcohol (1.0 eq) in a biphasic mixture of Dichloromethane (DCM) and water, add TEMPO (0.1 eq) and Sodium Bromide (0.1 eq).Vigorous stirring is essential for this biphasic reaction.
2. Oxidation Cool the mixture to 0 °C and add an aqueous solution of Sodium Hypochlorite (NaOCl, 1.2 eq) dropwise, maintaining the pH between 9 and 10 with the addition of 0.5 M NaOH.The reaction is typically rapid and can be monitored by TLC.
3. Quenching Once the starting material is consumed, quench the reaction with a saturated aqueous solution of Sodium Thiosulfate.
4. Extraction Separate the layers and extract the aqueous layer with DCM (3x).
5. Washing Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
6. Purification Purify the crude product by flash column chromatography.A mobile phase containing a small percentage of acetic acid may be required.

A two-step procedure involving tosylation of the alcohol followed by nucleophilic substitution with sodium azide is a reliable method for introducing the azide functionality.

Reaction Scheme:

Synthesis_of_this compound-Azide start BnO-(CH2)5-O-(CH2)2-O-(CH2)2-OH reagents1 TsCl, Pyridine DCM start->reagents1 intermediate BnO-(CH2)5-O-(CH2)2-O-(CH2)2-OTs reagents1->intermediate reagents2 NaN3 DMF intermediate->reagents2 product BnO-(CH2)5-O-(CH2)2-O-(CH2)2-N3 This compound-Azide reagents2->product

Figure 3: Synthesis of this compound-Azide.

Experimental Protocol:

Step Procedure Notes
1. Tosylation To a solution of this compound-Alcohol (1.0 eq) in DCM and Pyridine at 0 °C, add p-Toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.Pyridine acts as both a base and a solvent.
2. Reaction Monitoring Stir the reaction at room temperature overnight and monitor by TLC.
3. Work-up Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous Sodium Bicarbonate, and brine. Dry the organic layer and concentrate. The tosylate is often used in the next step without further purification.
4. Azide Substitution Dissolve the crude tosylate in Dimethylformamide (DMF) and add Sodium Azide (NaN3, 3.0 eq).
5. Reaction Heat the reaction mixture to 60-80 °C and stir overnight.
6. Extraction and Purification After cooling, dilute with water and extract with Ethyl Acetate. Wash the combined organic layers, dry, concentrate, and purify by column chromatography.

The azide-terminated linker can be readily reduced to the corresponding amine using Staudinger reduction or catalytic hydrogenation.

Reaction Scheme:

Synthesis_of_this compound-Amine start BnO-(CH2)5-O-(CH2)2-O-(CH2)2-N3 reagents PPh3, THF then H2O start->reagents product BnO-(CH2)5-O-(CH2)2-O-(CH2)2-NH2 This compound-Amine reagents->product

Figure 4: Synthesis of this compound-Amine.

Experimental Protocol:

Step Procedure Notes
1. Staudinger Reaction To a solution of this compound-Azide (1.0 eq) in THF, add Triphenylphosphine (B44618) (PPh3, 1.2 eq).The reaction is typically stirred at room temperature.
2. Hydrolysis After stirring for several hours, add water to the reaction mixture and continue to stir overnight to hydrolyze the intermediate aza-ylide.
3. Work-up and Purification Concentrate the reaction mixture and purify by column chromatography to separate the amine product from triphenylphosphine oxide.An amine-functionalized silica gel or a basic mobile phase may be necessary.

Application in PROTAC Development

The synthesized this compound linkers can be incorporated into PROTAC molecules through standard conjugation chemistries. The choice of linker depends on the functional handles available on the POI and E3 ligase ligands.

General PROTAC Structure and Linker Position:

PROTAC_Structure POI_Ligand Protein of Interest (POI) Ligand Linker This compound Linker POI_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand

Figure 5: General structure of a PROTAC molecule.

Experimental Workflow for PROTAC Synthesis:

The general workflow for synthesizing a PROTAC using the this compound linker involves sequential amide bond formation or click chemistry reactions.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis start Select this compound Linker (Acid, Amine, or Azide) step1 Conjugate Linker to E3 Ligase Ligand start->step1 step2 Deprotect Benzyl Group (if necessary) step1->step2 step3 Activate Terminal Group step2->step3 step4 Conjugate to POI Ligand step3->step4 end Final PROTAC Molecule step4->end

Figure 6: PROTAC synthesis workflow.

For example, the carboxylic acid linker can be activated with a coupling reagent such as HATU and coupled with an amine-functionalized E3 ligase ligand. Following this, the benzyl protecting group can be removed by catalytic hydrogenation to reveal a terminal alcohol, which can then be activated (e.g., as a mesylate) for coupling to a nucleophilic handle on the POI ligand. Alternatively, the azide linker can be used in a "click" reaction with an alkyne-functionalized ligand. The modular nature of this synthetic strategy allows for the rapid generation of a library of PROTACs with varying linker lengths and attachment points for optimization of degradation activity.

References

Application Notes and Protocols for Incorporating Benzyloxy-C5-PEG1 into a PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's native ubiquitin-proteasome system (UPS).[1][2][3] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][4] The linker is a critical component that significantly influences the PROTAC's efficacy, selectivity, and physicochemical properties.[4][5] This document provides a detailed guide on the incorporation of Benzyloxy-C5-PEG1, a flexible and hydrophilic linker, into a PROTAC, offering step-by-step protocols for its synthesis, in vitro evaluation, and in vivo assessment.

Introduction: The Central Role of Linkers in PROTAC Design

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ligase, which facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2][6] The linker's length, rigidity, and chemical composition are paramount as they dictate the geometry and stability of this ternary complex.[7][8] An optimized linker orients the two proteins productively, enhancing the efficiency of ubiquitin transfer and subsequent degradation.[7]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to improve solubility and cell permeability, key challenges for these often large and complex molecules.[9][10] PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a balance of hydrophilicity and flexibility.[10][11]

This compound is a PEG-based linker used in PROTAC synthesis.[12] Its structure includes a five-carbon (C5) alkyl chain and a single PEG unit, capped with a benzyloxy group. This composition provides a moderate length and flexibility, making it a versatile building block for connecting various warheads and E3 ligase ligands. The inclusion of PEG enhances the aqueous solubility of the final PROTAC molecule.[10][13]

Signaling Pathway and Experimental Workflows

PROTAC Mechanism of Action

PROTACs operate catalytically to eliminate target proteins. A single PROTAC molecule can mediate the degradation of multiple protein molecules.[2][3] The process involves the PROTAC first binding to the POI and an E3 ligase, bringing them into close proximity to form a ternary complex.[2] Within this complex, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[2] This polyubiquitinated protein is then recognized and degraded by the proteasome, releasing the PROTAC to initiate another cycle.[2][6]

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycle PROTAC Recycling Ternary_Complex->Recycle Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Recycle->PROTAC

Figure 1. Catalytic cycle of PROTAC-mediated protein degradation.
General Workflow for PROTAC Development

The development of a novel PROTAC is a multi-step process that begins with synthesis and progresses through rigorous in vitro and in vivo evaluations to identify promising candidates for clinical testing.[][15]

PROTAC_Development_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis PROTAC Synthesis (incorporating this compound) Biochem Biochemical Assays (Binding, Ternary Complex) Synthesis->Biochem Cellular Cellular Assays (Degradation, Viability) Biochem->Cellular ADME In Vitro ADME/Tox Cellular->ADME PK Pharmacokinetics (PK) ADME->PK PD Pharmacodynamics (PD) (Target Degradation in Tissue) PK->PD Efficacy Efficacy Studies (e.g., Xenograft Models) PD->Efficacy Candidate Clinical Candidate Selection Efficacy->Candidate

Figure 2. General workflow for the development of a PROTAC therapeutic.

Experimental Protocols: Synthesis

The synthesis of a PROTAC is typically a modular process.[9] The following protocol describes a general approach for incorporating this compound via amide bond formation, a common and robust coupling method.[9] This protocol assumes the use of amine-C5-PEG1-benzyloxy and a warhead (Component A) bearing a carboxylic acid. The resulting intermediate is then coupled to an E3 ligase ligand (Component B) with a carboxylic acid.

PROTAC Synthesis Workflow via Amide Coupling

Synthesis_Workflow reagent reagent product product step step CompA Component A-COOH (Warhead) Step1 Step 1: Amide Coupling CompA->Step1 Linker This compound-NH2 Linker->Step1 Intermediate Component A-Linker Step1->Intermediate Step2_deprotection Step 2: Debenzylation (H2, Pd/C) Intermediate->Step2_deprotection CompB Component B-COOH (E3 Ligase Ligand) Step3 Step 3: Amide Coupling CompB->Step3 Intermediate_NH2 Component A-C5-PEG1-NH2 Step2_deprotection->Intermediate_NH2 Intermediate_NH2->Step3 Final_PROTAC Final PROTAC: CompA-Linker-CompB Step3->Final_PROTAC

Figure 3. Workflow for a three-step PROTAC synthesis.
Protocol 1: Synthesis of an Amide-Linked PROTAC

Step 1: Coupling of Warhead (Component A-COOH) with this compound-NH2

  • Reagents and Materials:

    • Component A-COOH (1.0 eq)

    • This compound-NH2 (1.1 eq)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Standard glassware for organic synthesis, Nitrogen atmosphere

  • Procedure:

    • Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[9]

    • Add this compound-NH2 to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the benzyloxy-protected intermediate (Component A-Linker).

Step 2: Deprotection of the Benzyl Group

  • Reagents and Materials:

    • Component A-Linker from Step 1 (1.0 eq)

    • Palladium on carbon (10% Pd/C, ~10% w/w)

    • Methanol (B129727) or Ethanol

    • Hydrogen gas (H2 balloon or Parr shaker)

  • Procedure:

    • Dissolve the intermediate in methanol or ethanol.

    • Carefully add Pd/C to the solution.

    • Purge the reaction vessel with hydrogen gas and stir under a hydrogen atmosphere (1 atm) at room temperature for 2-8 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure. The resulting primary alcohol is typically carried forward without further purification. Note: This protocol assumes the benzyloxy group is deprotected to an alcohol. For coupling to a second carboxylic acid, this alcohol would need to be converted to a leaving group or an amine.An alternative and more direct synthetic route involves using a linker with orthogonal protecting groups.

Alternative Step 2 & 3 (More Direct Route): Assuming a starting linker of Boc-NH-PEG1-C5-COOH is coupled to the E3 Ligase Ligand first, followed by Boc deprotection and coupling to the warhead.

Protocol 1 (Alternative):

Step 1a: Couple Linker to E3 Ligase Ligand (Component B-NH2)

  • Couple this compound-COOH with Component B-NH2 using HATU/DIPEA as described above.

Step 2a: Debenzylation to yield HOOC-C5-PEG1-ComponentB

  • Perform hydrogenolysis as described in Step 2.

Step 3a: Couple with Warhead (Component A-NH2)

  • Couple the product from Step 2a with Component A-NH2 using HATU/DIPEA.

Experimental Protocols: In Vitro Evaluation

In vitro evaluation is essential to confirm the mechanism of action and determine the potency and selectivity of the newly synthesized PROTAC.[15][]

Protocol 2: Western Blot for Target Protein Degradation
  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the target protein) at an appropriate density and allow them to adhere overnight. Treat cells with the PROTAC at various concentrations (e.g., 1 nM to 10 µM) for a set time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with a primary antibody specific for the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Incubate with a species-appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Densitometry analysis is used to quantify protein band intensity. The level of protein degradation is calculated relative to the vehicle control. This data is used to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[17]

Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Plating: Seed cells in 96-well plates at a suitable density.

  • Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC.

  • Incubation: Incubate for a period relevant to the desired therapeutic effect (e.g., 72 hours).

  • Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.

  • Measurement: Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

  • Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 (concentration for 50% inhibition of cell growth).

Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
  • Cell Treatment and Lysis: Treat cells with the PROTAC (at a concentration known to be effective), a negative control, and a vehicle control for a short period (e.g., 1-2 hours). Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein, coupled to protein A/G magnetic beads.

  • Washing: Wash the beads several times to remove non-specific binders.

  • Elution and Western Blot: Elute the bound proteins and analyze the eluate by Western blot, probing for the presence of the target protein, the E3 ligase, and other components of the complex. An increased signal for the POI in the E3 ligase pulldown (or vice-versa) in the presence of the PROTAC indicates ternary complex formation.[]

Experimental Protocols: In Vivo Evaluation

In vivo studies are critical for assessing the pharmacokinetic and pharmacodynamic properties and the overall therapeutic efficacy of a PROTAC.[]

Protocol 5: Mouse Xenograft Tumor Model
  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG).

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 1-5 million cells) into the flank of each mouse.[]

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Dosing: Administer the PROTAC via a relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Assessment: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).[] The primary efficacy endpoint is often tumor growth inhibition.

  • Pharmacodynamic (PD) Assessment: At the end of the study (or in a satellite group), collect tumors and other tissues. Analyze target protein levels in the tissue lysates by Western blot or mass spectrometry to confirm in vivo target degradation.[][18]

  • Pharmacokinetic (PK) Assessment: In a separate cohort, administer a single dose of the PROTAC and collect blood samples at various time points. Analyze plasma concentrations of the PROTAC using LC-MS/MS to determine key PK parameters like Cmax, AUC, and half-life (t1/2).[]

Data Presentation: Quantitative Analysis

The optimization of a PROTAC often requires synthesizing and testing a series of compounds with linker modifications. The data below is representative of what might be generated during such a study to compare the effects of different linkers.

Table 1: In Vitro Degradation and Viability Data for a Hypothetical PROTAC Series

Compound IDLinker CompositionDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]IC50 (nM) [Cell Viability]
PROTAC-1Alkyl C8259015
PROTAC-2 This compound 8 >95 5
PROTAC-3Alkyl-C5-PEG212>959
PROTAC-4Alkyl-C5-PEG4458530

Data are hypothetical and for illustrative purposes.

Table 2: Physicochemical and Pharmacokinetic Properties

Compound IDLinker CompositionMW ( g/mol )cLogPAqueous Solubility (µM)Plasma Half-life (t1/2, h)Oral Bioavailability (%)
PROTAC-1Alkyl C8850.55.8<12.1<5
PROTAC-2 This compound 925.1 4.5 15 4.5 25
PROTAC-3Alkyl-C5-PEG2969.14.2225.132
PROTAC-4Alkyl-C5-PEG41057.23.6453.818

Data are hypothetical and for illustrative purposes. PEG linkers generally improve solubility but can impact other properties.[10][19]

Conclusion

The linker is a linchpin in the rational design of effective PROTACs. This compound offers a valuable combination of moderate length, flexibility, and hydrophilicity, which can enhance the drug-like properties of a PROTAC.[10][11] The successful incorporation of this or any linker requires a systematic approach involving modular synthesis and iterative testing. The detailed protocols and workflows provided here serve as a comprehensive guide for researchers aiming to develop novel protein degraders, from initial chemical synthesis through to preclinical in vitro and in vivo evaluation. Careful optimization of the linker is essential to unlock the full therapeutic potential of targeted protein degradation.

References

Application Note and Protocol: Conjugation of Amine-Containing Ligands with Benzyloxy-C5-PEG1-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in bioconjugation, drug delivery, and therapeutic molecule development.

Introduction: Polyethylene glycol (PEG) linkers are widely used in bioconjugation to enhance the therapeutic properties of molecules such as proteins, peptides, and small drugs.[1][2] PEGylation, the process of covalently attaching PEG chains, can improve a molecule's solubility, stability, and circulation half-life while reducing its immunogenicity.[1] This application note provides a detailed protocol for the conjugation of a ligand containing a primary amine to a Benzyloxy-C5-PEG1 linker.

For the purpose of this protocol, it is assumed that the "this compound" molecule terminates in a carboxylic acid group (COOH), a common reactive moiety for PEG linkers. The conjugation strategy described herein is based on the formation of a stable amide bond through a two-step carbodiimide (B86325) crosslinking chemistry using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[3][4] This method first activates the carboxylic acid of the PEG linker to form a semi-stable NHS ester, which then readily reacts with a primary amine on the target ligand.[3]

Chemical Conjugation Pathway

The conjugation process involves two key steps: (1) Activation of the terminal carboxylic acid on the this compound linker with EDC and NHS, and (2) The reaction of the activated NHS-ester with an amine-containing ligand to form a stable amide linkage.

G cluster_step1 Step 1: Activation of PEG Linker cluster_step2 Step 2: Conjugation to Ligand reagent_node reagent_node intermediate_node intermediate_node final_product_node final_product_node ligand_node ligand_node peg_cooh This compound-COOH activated_peg This compound-NHS Ester peg_cooh->activated_peg Activation edc_nhs EDC + NHS edc_nhs->activated_peg (in Reaction Buffer 1) final_conjugate This compound-Ligand Conjugate activated_peg->final_conjugate (in Reaction Buffer 2) ligand_nh2 Amine-Ligand (Ligand-NH2) ligand_nh2->final_conjugate Amide Bond Formation

Caption: Chemical pathway for the EDC/NHS-mediated conjugation.

Experimental Protocols

This section provides detailed methodologies for the activation of the PEG linker, conjugation to the ligand, and purification of the final product.

Materials and Reagents
  • This compound-COOH

  • Amine-containing ligand (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC, or EDAC)

  • N-hydroxysuccinimide (NHS)

  • Reaction Buffer 1 (Activation): MES Buffer (100 mM MES, pH 4.7-6.0)

  • Reaction Buffer 2 (Conjugation): PBS Buffer (100 mM Phosphate, 150 mM NaCl, pH 7.2-7.5)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Purification Column: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25, Superdex 75, depending on the conjugate size)

  • Elution Buffer: PBS, pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Protocol 1: Activation of this compound-COOH

This protocol describes the formation of the NHS ester of the PEG linker.

  • Reagent Preparation:

    • Prepare fresh solutions of EDC and NHS in Reaction Buffer 1 or anhydrous DMF/DMSO immediately before use.

    • Dissolve the this compound-COOH linker in Reaction Buffer 1. If solubility is low, dissolve it in a minimal amount of DMF or DMSO and add it to the buffer.

  • Activation Reaction:

    • In a reaction vial, combine the dissolved this compound-COOH with EDC and NHS.

    • A common molar ratio is 1:2:5 (PEG-COOH : NHS : EDC). Refer to the table below for typical concentration ranges.

    • Incubate the reaction mixture at room temperature for 15-60 minutes with gentle stirring.

Protocol 2: Conjugation of Activated PEG to Amine-Ligand

This protocol details the reaction between the activated PEG-NHS ester and the amine-containing ligand.

  • Ligand Preparation:

    • Dissolve the amine-containing ligand in Reaction Buffer 2. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Conjugation Reaction:

    • Immediately add the freshly prepared this compound-NHS ester solution to the ligand solution.

    • The molar ratio of PEG-NHS ester to ligand can vary from 1:1 to 20:1, depending on the number of available amines on the ligand and the desired degree of PEGylation.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer (e.g., Tris or glycine) to a final concentration of 10-50 mM to consume any unreacted PEG-NHS esters.

    • Incubate for an additional 15-30 minutes at room temperature.

Protocol 3: Purification of the PEGylated Conjugate

Purification is critical to remove unreacted PEG linker, unconjugated ligand, and reaction byproducts.[][6] Size-exclusion chromatography (SEC) is a highly effective method for this purpose.[][7]

  • Column Equilibration:

    • Equilibrate the SEC column with at least 2-3 column volumes of Elution Buffer.[6]

  • Sample Loading and Elution:

    • Load the quenched reaction mixture onto the equilibrated SEC column. The sample volume should ideally be less than 5% of the column bed volume for optimal separation.[6]

    • Begin elution with the Elution Buffer at a flow rate appropriate for the column.

    • Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for proteins) or another relevant wavelength.

  • Fraction Analysis:

    • The PEGylated conjugate, having a larger hydrodynamic radius, will typically elute earlier than the unconjugated ligand.[] Unreacted PEG linker will elute last.

    • Analyze the collected fractions using SDS-PAGE, HPLC, or mass spectrometry to confirm the presence and purity of the conjugate.

    • Pool the fractions containing the pure conjugate.

For alternative purification, ion-exchange chromatography (IEX) can be effective, as PEGylation often shields surface charges on a protein, altering its binding affinity to the resin.[7][8]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the conjugation reaction. Optimization may be required based on the specific ligand and linker.

ParameterActivation StepConjugation StepNotes
Molar Ratio PEG-COOH:EDC:NHS = 1:5:2PEG-NHS:Ligand = (1 to 20):1The PEG:Ligand ratio determines the degree of labeling.
Concentration PEG-COOH: 1-10 mg/mLLigand: 1-20 mg/mLHigher concentrations can improve reaction efficiency.
pH 4.7 - 6.07.2 - 8.5NHS ester formation is efficient at acidic pH; amine reaction is efficient at neutral to slightly basic pH.[9]
Temperature Room Temperature (20-25°C)4°C or Room TemperatureReaction at 4°C overnight can minimize protein degradation.
Reaction Time 15 - 60 minutes1 - 2 hours (RT) or Overnight (4°C)Monitor reaction progress if possible.

Experimental Workflow Diagram

This diagram illustrates the logical flow of the entire experimental process, from preparation to final analysis.

G start_end_node start_end_node process_node process_node decision_node decision_node io_node io_node start Start prep_reagents Prepare Reagents & Buffers start->prep_reagents activate_peg Activate PEG-COOH (with EDC/NHS) prep_reagents->activate_peg prep_ligand Prepare Amine-Ligand prep_reagents->prep_ligand conjugate Conjugate Activated PEG to Ligand activate_peg->conjugate prep_ligand->conjugate quench Quench Reaction conjugate->quench purify Purify Conjugate via SEC quench->purify analyze Analyze Fractions (SDS-PAGE, HPLC) purify->analyze pool Pool Pure Fractions analyze->pool final_product Store Final Conjugate pool->final_product end_node End final_product->end_node

Caption: Overall experimental workflow for PEG conjugation.

References

Unlocking Precision Bioconjugation: A Guide to Utilizing Benzyloxy-C5-PEG1 in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective use of Benzyloxy-C5-PEG1 in click chemistry reactions. This compound is a versatile polyethylene (B3416737) glycol (PEG)-based linker, commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. While this linker provides a flexible spacer to improve solubility and pharmacokinetic properties, it is important to note that its native structure, 2-(5-phenylmethoxypentoxy)ethanol, does not contain a reactive group for click chemistry. Therefore, a crucial initial step is the functionalization of its terminal hydroxyl group into either an azide (B81097) or an alkyne.

This guide will detail the necessary activation steps and subsequent click chemistry protocols, enabling researchers to seamlessly integrate this linker into their bioconjugation strategies. We will cover both the widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).

I. Functionalization of this compound for Click Chemistry

Prior to its use in a click reaction, the terminal hydroxyl group of this compound must be converted to a click-reactive moiety. Below are protocols for introducing an azide or an alkyne group.

Protocol 1: Synthesis of this compound-Azide

This protocol describes a two-step process involving mesylation of the terminal hydroxyl group followed by substitution with sodium azide.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Mesylation:

    • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 equivalents) dropwise.

    • Slowly add methanesulfonyl chloride (1.2 equivalents) to the reaction mixture.

    • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude mesylated product.

  • Azidation:

    • Dissolve the crude mesylate in DMF.

    • Add sodium azide (3 equivalents).

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and add water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude this compound-Azide by silica gel column chromatography.

Protocol 2: Synthesis of this compound-Alkyne

This protocol details the etherification of the terminal hydroxyl group with a propargyl halide.

Materials:

  • This compound

  • Anhydrous Toluene (B28343)

  • Sodium hydroxide (B78521) (NaOH) powder

  • Propargyl bromide or propargyl chloride

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous toluene under an inert atmosphere.

  • Add powdered sodium hydroxide (excess, e.g., 20 equivalents).

  • Add propargyl bromide (excess, e.g., 20 equivalents).

  • Heat the reaction mixture to 50 °C and stir vigorously for 15 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove excess NaOH.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude this compound-Alkyne by silica gel column chromatography.[1]

II. Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a robust and highly efficient click chemistry reaction that forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[2][3]

General Workflow for CuAAC

Caption: General workflow for a CuAAC reaction.

Protocol 3: CuAAC with this compound-Azide and an Alkyne-Containing Molecule

Materials:

  • This compound-Azide (from Protocol 1)

  • Alkyne-containing molecule (e.g., a protein, peptide, or small molecule)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 1 M in water, freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, as a ligand to protect biomolecules)

  • Solvent (e.g., tert-butanol/water mixture, DMF, or PBS for biomolecules)

  • EDTA solution (for quenching)

Procedure:

  • In a suitable reaction vessel, dissolve the alkyne-containing molecule and this compound-Azide (typically 1.1-1.5 equivalents) in the chosen solvent.

  • For biomolecule conjugations, a pre-mixed solution of CuSO₄ and a ligand like TBTA can be prepared.

  • Add the copper(II) sulfate solution to the reaction mixture to a final concentration of 50-250 µM.[4]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration 5-10 times that of the copper sulfate.[4]

  • Gently mix and allow the reaction to proceed at room temperature for 1-4 hours. For less reactive substrates, longer reaction times or gentle heating (e.g., 40-50 °C) may be required.[]

  • Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).

  • Once the reaction is complete, it can be quenched by adding EDTA to chelate the copper catalyst.[4]

  • Purify the resulting conjugate using a suitable method such as silica gel chromatography, size-exclusion chromatography (SEC), or reversed-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data for CuAAC Reactions
ParameterTypical Range/ValueReference
Reactant Ratio (PEG:Partner) 1.1:1 to 1.5:1General Practice
Copper(I) Catalyst 1-10 mol%[6]
Reducing Agent (e.g., NaAsc) 3-10 fold excess to Cu(II)[7]
Reaction Time 1 - 24 hours[4][8]
Temperature Room Temperature to 50 °C[]
Typical Yields >70%, often quantitative[8]

III. Application in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react spontaneously with azides. This is particularly advantageous for biological applications where the cytotoxicity of copper is a concern.[3]

General Workflow for SPAAC

References

Application Notes and Protocols for Assessing Cell Permeability of PROTACs Containing Benzyloxy-C5-PEG1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The "Benzyloxy-C5-PEG1" component of the specified PROTAC refers to a linker containing a benzyl-protected oxygen, a five-carbon alkyl chain, and a single polyethylene (B3416737) glycol (PEG) unit. The linker plays a critical role in PROTAC efficacy, influencing not only the formation of a productive ternary complex between the target protein and the E3 ligase but also the physicochemical properties of the entire molecule, including its cell permeability.[3]

Due to their high molecular weight and large polar surface area, PROTACs often exhibit poor membrane permeability, a significant hurdle in their development as orally bioavailable drugs.[2][4][5] Therefore, accurate and robust assessment of cell permeability is a critical step in the optimization of PROTAC candidates.[1] This document provides detailed application notes and protocols for the most common cell permeability assays used for PROTACs, along with guidance on data interpretation and illustrative data.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ligase E3->Ternary Binds Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_outside PROTAC (extracellular) PROTAC_outside->PROTAC Cellular Uptake Assay_Selection Start Start: PROTAC Permeability Assessment Screening Early Stage Screening? Start->Screening PAMPA PAMPA Assay (High-throughput, passive diffusion) Screening->PAMPA Yes CellBased Mechanistic Studies or Better In Vivo Prediction? Screening->CellBased No PAMPA->CellBased Caco2 Caco-2 Assay (Intestinal absorption, efflux) CellBased->Caco2 Yes Efflux Investigate Specific Efflux Transporter (e.g., P-gp)? Caco2->Efflux MDCK MDR1-MDCK Assay (P-gp substrate assessment) Efflux->MDCK Yes End End: Permeability Profile Efflux->End No MDCK->End

References

Application Notes and Protocols for Assessing Ternary Complex Formation with Benzyloxy-C5-PEG1-Containing Bifunctional Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of a ternary complex, consisting of a target protein, a bifunctional molecule, and a partner protein (often an E3 ligase), is a critical event in various biological processes and a cornerstone of targeted protein degradation (TPD) strategies. Bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), utilize a linker moiety to bridge the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target. The linker, which can be composed of moieties like Benzyloxy-C5-PEG1, plays a crucial role in the stability and kinetics of the ternary complex.

These application notes provide an overview of key biophysical and cell-based methods for characterizing the formation and stability of ternary complexes. Detailed protocols are provided to guide researchers in the quantitative assessment of these interactions, which is essential for the design and optimization of effective bifunctional molecules.

Biophysical Methods for Ternary Complex Assessment

A variety of biophysical techniques can be employed to study the formation of ternary complexes in vitro.[1][2][3] These methods provide valuable information on the binding affinity, kinetics, and thermodynamics of the interactions between the bifunctional molecule and its binding partners.[1][2]

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time analysis of biomolecular interactions.[4][5] It measures changes in the refractive index at a sensor surface as molecules bind and dissociate, allowing for the determination of kinetic parameters (k_on, k_off) and binding affinity (K_D).[4] SPR is well-suited for characterizing both binary and ternary complex formation.[4][5]

Experimental Workflow for SPR-based Ternary Complex Analysis

cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis prep_protein Prepare Protein Solutions (E3 Ligase, Target Protein) immobilize Immobilize E3 Ligase on Sensor Chip prep_protein->immobilize inject_mix Inject Premixed Target Protein and Bifunctional Molecule (Ternary Complex Formation) prep_protein->inject_mix prep_compound Prepare Bifunctional Molecule Stock (e.g., with this compound linker) inject_compound Inject Bifunctional Molecule (Binary Interaction) prep_compound->inject_compound prep_compound->inject_mix prep_buffer Prepare Running Buffer prep_buffer->immobilize inject_target Inject Target Protein Alone (Negative Control) prep_buffer->inject_target prep_buffer->inject_compound prep_buffer->inject_mix immobilize->inject_target 1. regenerate Regenerate Sensor Surface inject_target->regenerate 2. inject_compound->regenerate 4. fit_data Fit Sensorgrams to Binding Models inject_mix->fit_data 6. regenerate->inject_compound 3. regenerate->inject_mix 5. calc_kinetics Determine kon, koff, KD fit_data->calc_kinetics calc_cooperativity Calculate Cooperativity (α) calc_kinetics->calc_cooperativity

Caption: SPR workflow for ternary complex analysis.

Protocol: SPR Analysis of Ternary Complex Formation

  • Immobilization of E3 Ligase:

    • Equilibrate the sensor chip (e.g., a streptavidin-coated chip for biotinylated E3 ligase) with running buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.5).[1]

    • Inject the biotinylated E3 ligase over the sensor surface to achieve the desired immobilization level (e.g., ~100 resonance units).[6]

    • Block any remaining active sites on the sensor surface according to the manufacturer's instructions.

  • Binary Interaction Analysis:

    • To determine the binding of the bifunctional molecule to the immobilized E3 ligase, inject a series of concentrations of the bifunctional molecule in running buffer over the sensor surface.

    • To determine the binding of the bifunctional molecule to the target protein, a separate experiment with immobilized target protein may be necessary.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the bifunctional molecule.

    • Inject these mixtures over the E3 ligase-immobilized sensor surface. A single-cycle kinetics format is often recommended to avoid complex dissociation during the assay.[7][8]

    • As a negative control, inject the target protein alone to ensure it does not bind to the immobilized E3 ligase.[6]

  • Data Analysis:

    • Fit the resulting sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, or a ternary binding model) to determine the association rate constants (k_on), dissociation rate constants (k_off), and equilibrium dissociation constants (K_D).[1]

    • Calculate the cooperativity factor (α) using the binary and ternary K_D values. A cooperativity factor greater than 1 indicates positive cooperativity, meaning the binding of one partner enhances the binding of the other.[9]

Bio-Layer Interferometry (BLI)

Bio-Layer Interferometry (BLI) is another label-free optical technique for monitoring biomolecular interactions in real-time.[10] It measures changes in the interference pattern of white light reflected from the surface of a biosensor tip as molecules associate and dissociate.[10] BLI is particularly useful for its high-throughput capabilities and tolerance to different sample types.[10]

Protocol: BLI Analysis of Ternary Complex Formation

  • Sensor Hydration and Loading:

    • Hydrate streptavidin (SA) coated biosensors in running buffer for at least 10 minutes.[1]

    • Immobilize a biotinylated E3 ligase onto the SA biosensors by dipping them into a solution of the E3 ligase.[1]

  • Baseline Establishment:

    • Establish a stable baseline by dipping the E3 ligase-loaded biosensors into running buffer.[6]

  • Association and Dissociation:

    • For binary interaction, dip the biosensors into wells containing various concentrations of the bifunctional molecule.

    • For ternary complex formation, dip the biosensors into wells containing a fixed concentration of the target protein and varying concentrations of the bifunctional molecule.

    • Monitor the association for a defined period (e.g., 300 seconds).[6]

    • Transfer the biosensors to wells containing only running buffer to monitor dissociation (e.g., for 600 seconds).[6]

  • Data Analysis:

    • Align and process the raw data using the instrument's software.

    • Fit the association and dissociation curves to a suitable binding model to obtain k_on, k_off, and K_D values.

    • Calculate the cooperativity factor (α) as described for the SPR protocol.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with biomolecular interactions, providing a complete thermodynamic profile of the binding event, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[11][12] ITC is considered a gold standard for characterizing binding thermodynamics.[13]

Protocol: ITC Analysis of Ternary Complex Formation

  • Sample Preparation:

    • Prepare solutions of the E3 ligase, target protein, and bifunctional molecule in the same, well-matched buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.5).[1][12] Mismatched buffers can lead to large heats of dilution, obscuring the binding signal.[12]

    • Degas all solutions immediately before use to prevent air bubbles in the calorimeter.[12]

  • Binary Titrations:

    • To determine the binding of the bifunctional molecule to the E3 ligase, titrate the bifunctional molecule from the syringe into the E3 ligase solution in the sample cell.

    • Similarly, titrate the bifunctional molecule into the target protein solution to determine their binary interaction.

  • Ternary Titration:

    • To assess ternary complex formation, place a mixture of the E3 ligase and the bifunctional molecule in the sample cell and titrate in the target protein from the syringe. The concentrations should be chosen to favor the formation of the binary E3 ligase-bifunctional molecule complex in the cell.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine K_D, n, and ΔH.[11]

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding.

    • The cooperativity of ternary complex formation can be determined by global analysis of multiple titration experiments.[14]

Cell-Based Methods for Ternary Complex Assessment

Cell-based assays are crucial for confirming that ternary complex formation occurs within a cellular environment.

NanoBRET™ Ternary Complex Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that can be used to monitor the formation of ternary complexes in living cells.[15] It measures energy transfer from a NanoLuc® luciferase donor fused to the target protein to a fluorescent acceptor (HaloTag® ligand) on the E3 ligase.[15]

Signaling Pathway of PROTAC-induced Protein Degradation

POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex PROTAC Bifunctional Molecule (e.g., with this compound) PROTAC->TernaryComplex E3 E3 Ligase E3->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Recruits E2 Ubiquitin-conjugating enzyme Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation AminoAcids Amino Acids Degradation->AminoAcids

Caption: PROTAC-induced protein degradation pathway.

Protocol: NanoBRET™ Ternary Complex Assay

  • Cell Culture and Transfection:

    • Culture cells (e.g., HEK293) in appropriate media.

    • Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® and the E3 ligase (e.g., VHL or Cereblon) fused to HaloTag®.[15]

  • Labeling and Compound Treatment:

    • Label the HaloTag®-E3 ligase fusion with a cell-permeable HaloTag® NanoBRET™ ligand.

    • Treat the cells with a serial dilution of the bifunctional molecule.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® substrate to the cells.

    • Measure both the donor (luciferase) and acceptor (fluorescent ligand) emission signals using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Plot the NanoBRET™ ratio against the concentration of the bifunctional molecule. The resulting bell-shaped curve is characteristic of ternary complex formation, with the peak indicating the optimal concentration for complex formation.[16] The decrease in signal at higher concentrations is known as the "hook effect".[1][15]

Quantitative Data Presentation

The following tables provide examples of how to present quantitative data obtained from the described methods.

Table 1: Binary and Ternary Complex Binding Affinities and Kinetics

InteractionMethodk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (nM)
Bifunctional Molecule : E3 LigaseSPR1.5 x 10⁵3.0 x 10⁻³20
Bifunctional Molecule : Target ProteinBLI2.0 x 10⁵2.0 x 10⁻³10
Ternary Complex (E3 : BFM : Target)SPR5.0 x 10⁵5.0 x 10⁻⁴1.0

Table 2: Thermodynamic Parameters of Ternary Complex Formation

InteractionMethodK_D (nM)n (stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)Cooperativity (α)
Bifunctional Molecule : E3 LigaseITC251.02-8.5-1.2-9.7N/A
Bifunctional Molecule : Target ProteinITC120.98-7.8-2.5-10.3N/A
Ternary Complex (E3+BFM) + Target ProteinITC1.51.05-12.2-3.5-15.716.7

Conclusion

The methods and protocols described in these application notes provide a comprehensive framework for the detailed characterization of ternary complex formation mediated by bifunctional molecules containing linkers such as this compound. A thorough understanding of the kinetics, thermodynamics, and cellular engagement of these complexes is paramount for the rational design and optimization of novel therapeutics based on targeted protein degradation and other proximity-inducing modalities. The combination of in vitro biophysical techniques and cell-based assays offers a powerful approach to elucidate the structure-activity relationships that govern the efficacy of these promising molecules.

References

Application Notes and Protocols: Benzyloxy-C5-PEG1 in the Development of Kinase Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality, offering the potential to address previously "undruggable" targets and overcome resistance to traditional inhibitors. PROTACs are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, as its length, composition, and flexibility can significantly influence the formation of a productive ternary complex between the target protein and the E3 ligase, ultimately dictating the efficiency and selectivity of degradation.

This document provides detailed application notes and protocols for the use of Benzyloxy-C5-PEG1 , a short, flexible polyethylene (B3416737) glycol (PEG)-based linker, in the development of PROTACs targeting specific kinases. While direct quantitative data for a kinase degrader utilizing this exact linker is not publicly available, we will use a closely related analog, a PEG1-containing degrader of the oncogenic fusion kinase BCR-ABL, to illustrate its application and performance. The principles and protocols outlined herein are broadly applicable to the design and evaluation of kinase degraders employing this compound and similar short PEG linkers.

This compound: A Versatile Linker for Kinase Degraders

This compound is a readily available chemical linker ideal for PROTAC synthesis. Its structure features a five-carbon chain coupled to a single PEG unit, capped with a benzyloxy group. This linker offers a balance of flexibility and defined length, which is crucial for optimizing the geometry of the ternary complex. The hydrophilic nature of the PEG unit can also improve the solubility and permeability of the resulting PROTAC molecule.

Structure of this compound:

Application Example: A BCR-ABL Kinase Degrader with a PEG1 Linker

To demonstrate the utility of short PEG linkers in kinase degrader development, we will reference a potent degrader of the Breakpoint Cluster Region-Abelson (BCR-ABL) tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML). The degrader, Arg-PEG1-Dasa , consists of the BCR-ABL inhibitor Dasatinib, a single PEG unit linker, and an arginine-based E3 ligase-recruiting element. This example highlights the potential of short PEG linkers to yield highly potent and effective kinase degraders.

Quantitative Data Summary

The following table summarizes the key quantitative data for the BCR-ABL degrader, Arg-PEG1-Dasa. This data is representative of the performance that can be expected when employing a short PEG linker like this compound in a well-designed PROTAC.

ParameterValueCell LineDescription
DC50 0.85 nMK562The concentration of the degrader required to induce 50% degradation of the target protein after a 48-hour treatment.
Dmax >95%K562The maximum percentage of target protein degradation achieved with the degrader.
IC50 (Proliferation) ~0.4 nMK562The concentration of the degrader that inhibits 50% of cell proliferation after a 48-hour treatment.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway of BCR-ABL and the mechanism of action for a PROTAC degrader.

PROTAC_Mechanism cluster_pathway BCR-ABL Signaling Pathway cluster_degradation PROTAC-Mediated Degradation BCR_ABL BCR-ABL (Oncogenic Kinase) Downstream Downstream Effectors (e.g., STAT5, RAS/MAPK) BCR_ABL->Downstream Phosphorylation Ternary_Complex Ternary Complex (BCR-ABL :: PROTAC :: E3) BCR_ABL->Ternary_Complex Proliferation Cell Proliferation & Survival Downstream->Proliferation Activation PROTAC Kinase Degrader (e.g., Arg-PEG1-Dasa) PROTAC->BCR_ABL Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of BCR-ABL Proteasome->Degradation Synthesis_Workflow Kinase_Inhibitor Kinase Inhibitor with Alkyne Handle CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinase_Inhibitor->CuAAC E3_Ligand E3 Ligase Ligand with Azide Handle E3_Ligand->CuAAC PEG_Linker This compound (or similar with complementary reactive groups) PROTAC Final Kinase Degrader PROTAC CuAAC->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization Western_Blot_Workflow Cell_Culture 1. Seed Cells Treatment 2. Treat with PROTAC (Dose-Response & Time-Course) Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Quantification (BCA Assay) Treatment->Lysis SDS_PAGE 4. SDS-PAGE Lysis->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Target Kinase & Loading Control) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometry Analysis (Quantify DC50 & Dmax) Detection->Analysis SPR_Workflow Immobilize 1. Immobilize E3 Ligase on Sensor Chip Binary_Binding1 2. Inject PROTAC (Binary Interaction with E3) Immobilize->Binary_Binding1 Binary_Binding2 3. Inject Target Kinase (Control for non-specific binding) Immobilize->Binary_Binding2 Ternary_Formation 4. Inject PROTAC + Target Kinase (Ternary Complex Formation) Immobilize->Ternary_Formation Analysis 5. Analyze Sensorgrams (Determine binding kinetics & cooperativity) Binary_Binding1->Analysis Binary_Binding2->Analysis Ternary_Formation->Analysis

Application Notes and Protocols for the Analytical Characterization of Benzyloxy-C5-PEG1 Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POI).[1][2] These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[3][4]

This document provides detailed application notes and protocols for the analytical characterization of PROTACs containing a Benzyloxy-C5-PEG1 linker. This linker incorporates a short, hydrophilic polyethylene (B3416737) glycol (PEG) chain, which can enhance solubility and influence the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][5] The benzyloxy group provides a common synthetic handle for conjugation. A thorough analytical characterization is essential to ensure the identity, purity, and functional activity of these complex molecules.

The following sections will detail the key analytical techniques for the comprehensive characterization of this compound containing PROTACs, from initial physicochemical assessment to in-depth biophysical and cellular functional assays.

Physicochemical Characterization

A fundamental step in the development of any new chemical entity is the confirmation of its structure and the assessment of its purity. For PROTACs, which are often larger and more complex than traditional small molecules, this is particularly crucial.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of PROTACs.[4] Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to confirm the covalent structure of the final PROTAC, ensuring that the POI ligand, E3 ligase ligand, and the this compound linker are correctly assembled.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 3-5 mg of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) to a final concentration of 5-10 mM.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Temperature: 298 K.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: -2 to 12 ppm.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled ¹³C experiment.

    • Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of ¹³C.

    • Spectral Width: 0 to 200 ppm.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Integrate the proton signals to determine the relative number of protons.

    • Assign the chemical shifts of the protons and carbons by comparison with the expected structure and through analysis of 2D NMR data if necessary. Pay close attention to the characteristic signals of the this compound linker, including the benzylic protons and the ethylene (B1197577) glycol protons.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the PROTAC, providing strong evidence for its elemental composition.[3] Tandem mass spectrometry (MS/MS) can be employed to further confirm the structure by analyzing the fragmentation pattern of the molecule.

Experimental Protocol: LC-HRMS Analysis

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the PROTAC in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase.

  • LC-MS System:

    • Liquid Chromatography: A UPLC or HPLC system.

    • Mass Spectrometer: An Orbitrap or Q-TOF mass spectrometer capable of high-resolution measurements.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Mass Range: m/z 150-2000.

    • Resolution: >60,000.

    • Data Analysis: Extract the ion chromatogram for the expected m/z of the protonated molecule [M+H]⁺. Compare the measured accurate mass with the theoretical mass (mass error should be < 5 ppm).

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the synthesized PROTAC. Due to the potential for closely related impurities, a high-resolution separation method is required.

Experimental Protocol: Analytical RP-HPLC for Purity Assessment

  • Sample Preparation: Prepare a 1 mg/mL solution of the PROTAC in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • HPLC System: An HPLC or UPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient tailored to the hydrophobicity of the PROTAC, for example, 20% to 80% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: A wavelength at which the PROTAC has significant absorbance, often determined by a UV scan (e.g., 254 nm or 280 nm).

  • Data Analysis: Integrate the peak area of the main product and all impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Data Presentation: Physicochemical Properties of a Representative this compound PROTAC

ParameterTechniqueResult
Identity Confirmation
¹H and ¹³C NMRNMR SpectroscopyConsistent with proposed structure
Molecular Weight
[M+H]⁺ (Theoretical)LC-HRMSe.g., 950.4567
[M+H]⁺ (Experimental)LC-HRMSe.g., 950.4562
Mass ErrorLC-HRMS< 5 ppm
Purity
Purity by HPLCRP-HPLC (254 nm)>98%

Biophysical Characterization

The formation of a stable and cooperative ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for efficient protein degradation.[6] A suite of biophysical techniques can be employed to characterize the binding events that lead to the formation of this complex.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for measuring the kinetics and affinity of binding interactions in real-time.[6] It can be used to determine the binary binding affinities of the PROTAC to the POI and the E3 ligase, as well as to characterize the formation and stability of the ternary complex.

Experimental Protocol: SPR Analysis of Binary and Ternary Complex Formation

  • Protein Immobilization:

    • Immobilize the POI or the E3 ligase onto a sensor chip surface (e.g., via amine coupling or streptavidin-biotin capture).

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein surface.

    • Monitor the association and dissociation phases of the binding event.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

  • Ternary Complex Formation Analysis:

    • Method A (Co-injection): Immobilize one of the proteins (e.g., E3 ligase). Inject a mixture of the PROTAC and the other protein (POI) at various concentrations. An enhanced binding response compared to the injection of the POI alone indicates ternary complex formation.

    • Method B (Sequential Injection): Immobilize one protein (e.g., E3 ligase). First, inject the PROTAC to form the binary complex. Then, inject the second protein (POI) to observe the formation of the ternary complex.

  • Data Analysis: Analyze the data to determine the affinity and kinetics of ternary complex formation. Calculate the cooperativity factor (α), which indicates the extent to which the binding of the second protein is enhanced in the presence of the first.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₑ), enthalpy (ΔH), and stoichiometry (n).[6]

Experimental Protocol: ITC Analysis of PROTAC Binding

  • Sample Preparation:

    • Prepare solutions of the protein (in the cell) and the PROTAC (in the syringe) in the same buffer to minimize heat of dilution effects.

    • Typical concentrations are 10-50 µM for the protein and 100-500 µM for the PROTAC.

  • ITC Experiment:

    • Perform a series of injections of the PROTAC solution into the protein solution while monitoring the heat changes.

    • A control experiment (titrating PROTAC into buffer) should be performed to subtract the heat of dilution.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Fit the binding isotherm to a suitable model (e.g., one-site binding) to determine Kₑ, ΔH, and n.

Data Presentation: Biophysical Characterization of a Representative this compound PROTAC

InteractionTechniqueKₑ (nM)kₐ (1/Ms)kₑ (1/s)
Binary Binding
PROTAC <-> POISPR501 x 10⁵5 x 10⁻³
PROTAC <-> E3 LigaseSPR1005 x 10⁴5 x 10⁻³
Ternary Complex
POI-PROTAC-E3 LigaseSPR25--
Thermodynamics Technique Kₑ (nM) ΔH (kcal/mol) n (stoichiometry)
PROTAC <-> POIITC60-8.51.0
PROTAC <-> E3 LigaseITC120-7.21.0

Cellular and In Vivo Characterization

The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein in a cellular context, leading to a desired biological outcome.

Western Blotting for Protein Degradation

Western blotting is a widely used technique to quantify the reduction in the levels of the POI following treatment with a PROTAC.

Experimental Protocol: Western Blot Analysis of Protein Degradation

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody specific for the POI.

    • Probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Quantification:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation) values.

In-Cell Target Engagement Assays

Techniques like the NanoBRET™ Target Engagement assay can be used to measure the binding of the PROTAC to the POI and the E3 ligase inside living cells, providing valuable information on target occupancy.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation:

    • Transfect cells to express the POI or E3 ligase fused to a NanoLuc® luciferase.

  • Assay Setup:

    • Plate the transfected cells in a white, 96-well plate.

    • Add the NanoBRET™ tracer and a range of concentrations of the unlabeled PROTAC.

  • Measurement:

    • Measure the BRET signal (the ratio of acceptor emission to donor emission).

  • Data Analysis:

    • Plot the BRET ratio as a function of the PROTAC concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value, which reflects the target engagement potency of the PROTAC in cells.

Data Presentation: Cellular Activity of a Representative this compound PROTAC

ParameterAssayResult
Protein Degradation
DC₅₀Western Blot (24h)25 nM
DₘₐₓWestern Blot (24h)>90%
Target Engagement
POI Engagement IC₅₀NanoBRET™ Assay40 nM
E3 Ligase Engagement IC₅₀NanoBRET™ Assay90 nM

Visualizations

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC This compound PROTAC PROTAC->PROTAC Recycling POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds PROTAC->E3_Ligase POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3_Ligase->POI Ubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI Ub Ubiquitin

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_0 Physicochemical Characterization cluster_1 Biophysical Characterization cluster_2 Cellular Characterization synthesis PROTAC Synthesis purification Purification (HPLC) synthesis->purification nmr Structure Confirmation (NMR) purification->nmr ms Identity Confirmation (Mass Spectrometry) purification->ms hplc Purity Assessment (HPLC) purification->hplc spr Binding Kinetics & Affinity (SPR) hplc->spr itc Binding Thermodynamics (ITC) hplc->itc degradation Protein Degradation (Western Blot) spr->degradation itc->degradation engagement Target Engagement (NanoBRET) degradation->engagement

Caption: Analytical Workflow for PROTAC Characterization.

References

Application Notes and Protocols: In Vitro Degradation Assay for a Benzyloxy-C5-PEG1 PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3][4] The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][5] This document provides a detailed protocol for an in vitro degradation assay using a PROTAC featuring a Benzyloxy-C5-PEG1 linker. The key parameters for evaluating PROTAC efficacy, the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax), will be determined.[6][7]

PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[1] The bifunctional nature of the PROTAC brings the target protein and an E3 ligase into close proximity.[8] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[1] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1] The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.[2]

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC This compound PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ternary->E3 Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ub Ubiquitin Ub->Ternary Ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of action of a PROTAC.

Experimental Protocol: In Vitro Degradation Assay

This protocol describes a Western blot-based assay to determine the DC50 and Dmax of a this compound PROTAC in a selected cell line.

Materials
  • Cell line expressing the target protein of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) (optional, for mechanism validation)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Experimental Workflow

Experimental_Workflow A 1. Cell Seeding B 2. PROTAC Treatment A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. Western Blotting D->E F 6. Imaging & Densitometry E->F G 7. Data Analysis (DC50 & Dmax) F->G

Caption: Workflow for the in vitro degradation assay.

Procedure
  • Cell Seeding:

    • Seed the cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of cell lysis.

    • Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.

  • PROTAC Treatment:

    • Prepare a serial dilution of the this compound PROTAC in complete cell culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM.

    • Include a vehicle control (DMSO) and an untreated control.

    • For mechanism validation, a condition with the highest concentration of PROTAC co-treated with a proteasome inhibitor (e.g., 10 µM MG132) can be included.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC.

    • Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Repeat the antibody incubation steps for the loading control protein.

  • Imaging and Densitometry:

    • Add ECL substrate to the membrane and acquire the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for the target protein and the loading control using image analysis software (e.g., ImageJ).

  • Data Analysis:

    • Normalize the band intensity of the target protein to the band intensity of the loading control for each sample.

    • Calculate the percentage of remaining target protein relative to the vehicle control for each PROTAC concentration.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

    • Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[6]

Data Presentation

The quantitative data from the degradation assay should be summarized in a clear and structured table for easy comparison.

PROTAC ConcentrationNormalized Target Protein Level (% of Vehicle)
Vehicle (DMSO)100
0.1 nM98.5
1 nM85.2
10 nM55.1
100 nM15.8
1 µM5.3
10 µM4.9
ParameterValue
DC50 12.5 nM
Dmax 95.1%

Note: The data presented in the tables are for illustrative purposes only and will vary depending on the specific PROTAC, target protein, and cell line used.

Conclusion

This document provides a comprehensive protocol for conducting an in vitro degradation assay to evaluate the efficacy of a PROTAC containing a this compound linker. By following this protocol, researchers can reliably determine the DC50 and Dmax values, which are critical parameters for the characterization and optimization of novel protein degraders.[6][7] This information is invaluable for professionals in the field of drug development and discovery.

References

Troubleshooting & Optimization

troubleshooting low degradation efficiency with Benzyloxy-C5-PEG1 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using PROTACs featuring a Benzyloxy-C5-PEG1 linker, particularly focusing on low degradation efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for low degradation efficiency with my this compound PROTAC?

A1: Low degradation efficiency can stem from several factors related to the unique structure of the this compound linker. These can include suboptimal ternary complex formation, poor cell permeability, or metabolic instability. The interplay between the rigid benzyl (B1604629) group, the flexible C5 alkyl chain, and the hydrophilic single PEG unit is critical for overall PROTAC efficacy.

Q2: How does the this compound linker influence ternary complex formation?

A2: The linker is a crucial determinant of ternary complex stability.[1] The C5 alkyl chain provides spatial separation between the target protein and the E3 ligase.[2] A linker that is too short may cause steric hindrance, while one that is too long can lead to a non-productive ternary complex geometry.[2] The benzyloxy group adds a degree of rigidity which might be beneficial or detrimental depending on the specific target and E3 ligase pair.

Q3: Could the this compound linker be affecting the cell permeability of my PROTAC?

A3: Yes, this is a common issue. PROTACs are often large molecules that challenge typical drug-like properties.[3] While the PEG1 unit adds some hydrophilicity to improve solubility, the C5 alkyl chain and the benzyl group are hydrophobic and can negatively impact aqueous solubility and, consequently, cell permeability.[1] An imbalance between hydrophilicity and hydrophobicity can lead to poor cellular uptake.

Q4: Is the this compound linker metabolically stable?

A4: The ether linkage in the PEG component and the benzyl group can be susceptible to oxidative metabolism in vivo.[] This could lead to cleavage of the PROTAC, rendering it inactive. The C5 alkyl chain is generally more stable but can also undergo metabolism.

Troubleshooting Guide for Low Degradation Efficiency

If you are observing lower than expected degradation with your this compound PROTAC, consider the following troubleshooting steps:

Issue 1: Poor Aqueous Solubility

  • Observation: Your PROTAC precipitates out of solution during experiments or shows inconsistent results.

  • Potential Cause: The hydrophobic nature of the C5 alkyl chain and the benzyl group may not be sufficiently offset by the single PEG unit.[1]

  • Troubleshooting Steps:

    • Modify the Linker: Synthesize analogs with a longer PEG chain (e.g., PEG2, PEG3) to increase hydrophilicity.[5]

    • Alter the Alkyl Chain: Consider shortening the C5 chain to C3 or C4 to reduce hydrophobicity.

    • Formulation: Experiment with different formulation strategies, such as the use of co-solvents, to improve solubility.

Issue 2: Suboptimal Ternary Complex Formation

  • Observation: The PROTAC binds to the target protein and the E3 ligase individually but does not induce efficient degradation in cellular assays.

  • Potential Cause: The length and rigidity of the this compound linker may not be optimal for the specific protein-E3 ligase pair, leading to an unstable or non-productive ternary complex.[2][6]

  • Troubleshooting Steps:

    • Vary Linker Length: Synthesize a library of PROTACs with different alkyl chain lengths (e.g., C3, C4, C6) and PEG unit numbers (e.g., PEG2, PEG3) to empirically determine the optimal length.[7]

    • Adjust Rigidity: Replace the benzyl group with a more flexible or a different rigid component to alter the conformational constraints of the linker.[3]

    • Biophysical Assays: Utilize techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure ternary complex formation and stability.

Issue 3: Low Cell Permeability

  • Observation: The PROTAC is potent in biochemical assays but shows weak activity in cell-based degradation assays.

  • Potential Cause: The physicochemical properties of the PROTAC, influenced by the this compound linker, are hindering its ability to cross the cell membrane.[8]

  • Troubleshooting Steps:

    • Measure Permeability: Experimentally determine the permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

    • Modify Linker Composition: As with solubility issues, increasing the PEG length can sometimes improve permeability by shielding the polar surface area through conformational folding.[8] Conversely, if the molecule is too hydrophilic, reducing the PEG length or incorporating more lipophilic elements might be beneficial.

    • Reduce Hydrogen Bond Donors: If applicable to the overall structure, modifying other parts of the PROTAC to reduce the number of hydrogen bond donors can improve permeability.

Data Presentation

Table 1: Impact of Linker Modification on Key PROTAC Parameters

Linker Component ModificationPotential Impact on SolubilityPotential Impact on PermeabilityPotential Impact on Ternary Complex Stability
Increase PEG Chain Length IncreaseCan increase or decreaseMay alter optimal geometry
Decrease Alkyl Chain Length IncreaseMay increaseMay be too short, causing steric clash
Remove Benzyl Group May increaseMay increase flexibilityMay lose beneficial rigid conformation
Replace Benzyl with Rigid Heterocycle VariesVariesCan provide more favorable geometry

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Degradation

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 4, 8, 16, or 24 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

  • Immobilization: Immobilize the E3 ligase onto a sensor chip.

  • Binary Interaction Analysis: Inject the PROTAC over the E3 ligase surface to determine the binding kinetics (kon, koff) and affinity (KD). In a separate experiment, inject the target protein over a surface with immobilized PROTAC.

  • Ternary Complex Formation: Inject a pre-incubated mixture of the target protein and the PROTAC over the E3 ligase surface.

  • Data Analysis: Analyze the sensorgrams to determine the kinetics and affinity of the ternary complex. Calculate the cooperativity (α) by comparing the binding affinity of the PROTAC to the E3 ligase in the presence and absence of the target protein. An α value greater than 1 indicates positive cooperativity.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC This compound PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Troubleshooting_Workflow Start Low Degradation Efficiency Observed Check_Solubility Assess Aqueous Solubility Start->Check_Solubility Check_Permeability Measure Cell Permeability (e.g., PAMPA) Start->Check_Permeability Check_Ternary_Complex Evaluate Ternary Complex Formation (e.g., SPR) Start->Check_Ternary_Complex Solubility_Issue Issue: Poor Solubility Check_Solubility->Solubility_Issue Permeability_Issue Issue: Low Permeability Check_Permeability->Permeability_Issue Ternary_Complex_Issue Issue: Suboptimal Ternary Complex Check_Ternary_Complex->Ternary_Complex_Issue Solubility_Issue->Check_Permeability No Modify_Linker_Sol Modify Linker: - Increase PEG length - Decrease alkyl length Solubility_Issue->Modify_Linker_Sol Yes Permeability_Issue->Check_Ternary_Complex No Modify_Linker_Perm Modify Linker: - Adjust PEG/alkyl balance - Reduce H-bond donors Permeability_Issue->Modify_Linker_Perm Yes Modify_Linker_TC Modify Linker: - Vary length (PEG/alkyl) - Adjust rigidity (benzyl group) Ternary_Complex_Issue->Modify_Linker_TC Yes Re_evaluate Synthesize Analogs and Re-evaluate Degradation Modify_Linker_Sol->Re_evaluate Modify_Linker_Perm->Re_evaluate Modify_Linker_TC->Re_evaluate

Caption: Troubleshooting workflow for low degradation.

References

Technical Support Center: Optimizing Linker Length for Enhanced Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing linker length, starting from a foundational linker such as Benzyloxy-C5-PEG1, for improved therapeutic efficacy in drug conjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

1. What is the role of a linker in a drug conjugate?

A linker is a crucial component that connects the targeting moiety (like an antibody or small molecule) to the payload (a cytotoxic drug or a protein degrader).[1] Its design is critical as it influences the conjugate's stability in circulation, solubility, pharmacokinetics (PK), and the efficiency of payload release at the target site.[2][3] An ideal linker should be stable in the bloodstream but allow for efficient release of the payload within the target cell.[1][]

2. What are the advantages of using a Polyethylene Glycol (PEG) linker like this compound?

PEG linkers are widely used in bioconjugation due to several beneficial properties:

  • Improved Solubility: PEG's hydrophilic nature enhances the solubility of hydrophobic payloads, which can help prevent aggregation.[5][6][7]

  • Enhanced Stability & Half-Life: PEGylation increases the hydrodynamic size of the conjugate, which can reduce renal clearance and protect it from enzymatic degradation, leading to a longer circulation half-life.[8][9]

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the conjugate, potentially lowering the risk of an immune response.[8][9]

  • Tunable Length: The length of the PEG chain can be precisely adjusted, allowing for fine-tuning of the conjugate's properties.[7]

3. Why is it necessary to optimize the linker length from a starting point like this compound?

This compound is a PROTAC linker with a short PEG chain.[10] While it serves as a good starting point, the optimal linker length is highly dependent on the specific target protein, the E3 ligase (for PROTACs), the antibody-antigen interaction (for ADCs), and the payload.[5][11] A linker that is too short may cause steric hindrance, preventing the formation of a stable and productive ternary complex (in PROTACs) or hindering payload release.[12][13] Conversely, a linker that is too long might lead to a non-productive complex or unfavorable pharmacokinetic properties.[12][13] Therefore, systematic optimization of the linker length is a critical step to balance stability, efficacy, and safety.[14][15]

4. What are the general trends observed when increasing PEG linker length?

Generally, increasing the PEG linker length leads to:

  • Increased plasma half-life and tumor exposure.[8][16]

  • Improved solubility and reduced aggregation, especially for hydrophobic payloads.[5]

  • A potential decrease in in vitro cytotoxicity, which may be offset by improved in vivo efficacy due to better PK properties.[8][17]

It is important to note that these are general trends, and the optimal length must be determined empirically for each specific conjugate.[5]

Troubleshooting Guide

This section provides solutions to common problems encountered during the development of drug conjugates where linker length is a key variable.

Problem Potential Linker-Related Cause Suggested Troubleshooting Steps
Low In Vitro Potency / Efficacy The linker is too long, causing reduced binding affinity or inefficient payload release. Alternatively, for PROTACs, the linker may be too short, causing steric clash and preventing stable ternary complex formation.[12]Synthesize and test a library of conjugates with varying PEG lengths (e.g., PEG1, PEG2, PEG4, PEG8). Start by testing shorter and longer analogues of your current linker. For PROTACs, if a short linker is ineffective, a longer, more flexible linker might be required to achieve a productive ternary complex.[18]
Poor Solubility / Aggregation The payload is highly hydrophobic, and the current PEG linker (e.g., PEG1) is not sufficient to overcome this. High drug-to-antibody ratios (DARs) can exacerbate this issue.[5]Increase the length of the PEG chain (e.g., to PEG4, PEG8, or PEG12). The enhanced hydrophilicity of a longer PEG linker can significantly improve the overall solubility of the conjugate.[5][19]
Rapid Clearance / Poor Pharmacokinetics (PK) The conjugate is too small or is being cleared too quickly from circulation. The hydrodynamic radius conferred by a short PEG linker may be insufficient.Increase the PEG linker length. Longer PEG chains increase the molecule's size, which reduces renal clearance and can prolong its circulation half-life.[8][9]
High Off-Target Toxicity The linker is unstable in circulation, leading to premature release of the payload before it reaches the target tissue.[]While linker chemistry is the primary factor for stability, linker length can play a role.[2] Evaluate linker stability in plasma. If instability is observed, consider altering the linker chemistry in addition to optimizing its length. Sometimes, a more compact conjugate with a shorter linker can be less susceptible to certain plasma enzymes.[21]
"Hook Effect" Observed (PROTACs) At high concentrations, the PROTAC forms binary complexes (PROTAC-Target or PROTAC-E3 Ligase) instead of the productive ternary complex, reducing degradation. Linker design can influence the severity of this effect.[18]Modify linker length and rigidity. A well-designed linker can promote positive cooperativity in the ternary complex. Systematically testing different lengths can help identify a linker that stabilizes the ternary complex more effectively than the binary complexes, thus mitigating the hook effect.[18]

Data Presentation: Impact of PEG Linker Length on Conjugate Performance

The following tables summarize quantitative data from various studies, illustrating the trade-offs associated with altering PEG linker length.

Table 1: Effect of PEG Linker Length on ADC Properties

LinkerIn Vitro Potency (IC50)Plasma Half-LifeIn Vivo Efficacy (Tumor Growth Inhibition)Reference
Non-PEGylatedLower (More Potent)ShortestModerate[16]
PEG2 / PEG4IntermediateIntermediateImproved[16]
PEG8 / PEG12 / PEG24Higher (Less Potent)LongestSignificantly Improved[16]

Note: Data is synthesized from multiple studies and represents general trends. Absolute values are dependent on the specific antibody, payload, and tumor model.[8][16]

Table 2: Effect of PEG Linker Length on PROTAC Degradation Efficacy

LinkerTernary Complex StabilityDegradation Potency (DC50)Maximal Degradation (Dmax)Reference
Short (e.g., PEG1-PEG2)May be low due to steric hindranceOften lower (less potent)May be incomplete[11][12]
Optimal (e.g., PEG3-PEG6)HighHighest (most potent)High[13]
Long (e.g., >PEG8)May be reduced (non-productive complex)Can decreaseMay decrease[11][13]

Note: The optimal length is highly target-dependent. The values presented are illustrative of a system where an intermediate length is ideal.[13]

Experimental Protocols & Workflows

A systematic approach is crucial for linker optimization. Below are generalized protocols for key experiments and a suggested workflow.

Workflow for Linker Length Optimization

The following diagram outlines a systematic workflow for optimizing the linker length of a drug conjugate.

G cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Analysis & Selection start Start with Base Linker (e.g., this compound) synthesis Synthesize Linker Library (Varying PEG units: n=2, 4, 8, etc.) start->synthesis conjugation Conjugate to Antibody/Ligand & Purify synthesis->conjugation invitro In Vitro Cytotoxicity / Degradation Assays (IC50/DC50) conjugation->invitro solubility Assess Solubility & Aggregation invitro->solubility stability Plasma Stability Assay solubility->stability pk_study Pharmacokinetic (PK) Study in Rodents stability->pk_study Select Promising Candidates efficacy_study In Vivo Efficacy Study (Xenograft Model) pk_study->efficacy_study analysis Analyze Therapeutic Index (Efficacy vs. Toxicity) efficacy_study->analysis decision Select Lead Candidate(s) analysis->decision

Caption: A systematic workflow for designing, screening, and selecting an optimal linker.

Protocol 1: In Vitro Protein Degradation Assay (for PROTACs) by Western Blot

This protocol is used to determine the percentage of target protein degradation after treatment with a PROTAC.[12][13]

  • Cell Culture and Treatment:

    • Seed target cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Treat cells with varying concentrations of the PROTACs (with different linker lengths) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Add a chemiluminescent substrate (ECL) and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[13]

Protocol 2: Plasma Stability Assay

This protocol outlines a general procedure for assessing the stability of a drug conjugate in plasma.[22]

  • Preparation:

    • Thaw human or mouse plasma at 37°C.

    • Prepare the drug conjugate stock solution in a suitable buffer (e.g., PBS).

  • Incubation:

    • Dilute the drug conjugate to a final concentration (e.g., 100 µg/mL) in the pre-warmed plasma. Prepare a parallel control sample in PBS.

    • Incubate all samples at 37°C.

  • Time Points:

    • At designated time points (e.g., 0, 1, 6, 24, 48, 96 hours), collect aliquots from each sample.

    • Immediately freeze the collected aliquots at -80°C to halt any further degradation.

  • Quantification:

    • Analyze the samples to determine the concentration of the intact conjugate. This can be done using various methods such as:

      • ELISA: To quantify the total antibody and conjugated antibody.[22]

      • LC-MS (Liquid Chromatography-Mass Spectrometry): To measure the intact conjugate and any free payload that has been released.[23]

  • Data Analysis:

    • Plot the concentration of the intact conjugate versus time to determine its plasma half-life.

Signaling Pathway: PROTAC Mechanism of Action

This diagram illustrates the mechanism of a PROTAC, highlighting the critical role of the linker in forming the ternary complex.

G The linker within the PROTAC molecule is essential for bridging the POI and E3 Ligase, facilitating the proximity required for ubiquitination. cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_bound POI E3 E3 Ubiquitin Ligase E3_bound E3 Ligase PROTAC PROTAC Molecule PROTAC_bound PROTAC POI_bound->PROTAC_bound Warhead PROTAC_bound->E3_bound E3 Ligand POI_Ub Poly-ubiquitinated POI E3_bound->POI_Ub Ubiquitination Ub Ubiquitin (Ub) Ub->E3_bound Proteasome Proteasome POI_Ub->Proteasome Recognition Proteasome->E3 Recycled Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The linker enables the formation of a key ternary complex in PROTAC action.

References

Technical Support Center: Addressing PROTAC Solubility with Benzyloxy-C5-PEG1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during PROTAC experiments, with a specific focus on resolving solubility issues using PEG-based linkers like Benzyloxy-C5-PEG1.

Frequently Asked Questions (FAQs)

Q1: Why do many of my PROTACs exhibit poor solubility?

Thalidomide-based PROTACs often suffer from poor aqueous solubility due to their inherent molecular characteristics.[1] These molecules are large and complex by design, typically consisting of a ligand for the target protein, a ligand for an E3 ligase (like Cereblon or VHL), and a chemical linker connecting them.[1][2] This structure frequently results in a high molecular weight (often >700 Da) and significant lipophilicity, placing them in the "beyond the Rule of Five" (bRo5) chemical space.[1] The combination of a large, often hydrophobic surface area and a tendency to form stable crystal lattices contributes to their low solubility in aqueous buffers.[1]

Q2: How does a linker like this compound improve PROTAC solubility?

PEG (Polyethylene Glycol) linkers, including this compound, are the most common motifs incorporated into PROTACs to enhance their physicochemical properties.[3][4] They improve water solubility primarily through the following mechanisms:

  • Formation of a Hydration Shell: The ether oxygens in the PEG chain bind to water molecules, forming a dynamic hydration shell.[] This shell increases the hydrodynamic volume of the PROTAC, improving its compatibility with aqueous environments.[][6]

  • Increased Hydrophilicity: PEG units are inherently hydrophilic, which helps to counteract the hydrophobicity of the two ligand ends of the PROTAC molecule.[6]

  • Colloidal Buffering: The hydration shell can act as a colloidal buffer, intercepting salts or proteins that might otherwise trigger the aggregation and precipitation of the PROTAC.[]

By incorporating a this compound linker, you can significantly enhance the aqueous solubility of your PROTAC, which in turn can improve cell permeability and oral absorption.[3][4]

Q3: What are the experimental consequences of poor PROTAC solubility?

Poor solubility can severely impact experimental outcomes and lead to the misinterpretation of data.[1] Common consequences include:

  • Precipitation in Assays: The PROTAC may precipitate out of solution in aqueous buffers or cell culture media, leading to an underestimation of its true potency (e.g., DC50, IC50).[1][7]

  • Inaccurate Quantification: Undissolved compounds can lead to significant errors when determining the actual concentration in stock solutions and final assay wells.[1]

  • Low Bioavailability: In cellular and in vivo studies, poor solubility limits the amount of PROTAC that can cross cell membranes to reach its intracellular target, thereby reducing its efficacy.[1]

  • Irreproducible Results: The degree of precipitation can vary between experiments, leading to high variability and a lack of reproducibility in your results.[1]

Q4: What is the "hook effect" and how does it relate to PROTAC concentration?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a characteristic bell-shaped dose-response curve.[8] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-Target Protein or PROTAC-E3 Ligase) rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[8] Managing solubility is critical, as inaccurate concentrations due to precipitation can mask or mimic this effect.

Q5: How can I confirm that the observed protein degradation is proteasome-dependent?

To verify that the reduction in your target protein is due to the mechanism of action of the PROTAC, you should perform a control experiment with a proteasome inhibitor.[9] By co-treating your cells with your PROTAC and a proteasome inhibitor (e.g., MG132), you can block the degradation pathway.[9] If the degradation of the target protein is significantly reduced or completely blocked in the presence of the inhibitor, it confirms a proteasome-mediated degradation mechanism.[9]

Troubleshooting Guides

Problem: Precipitate forms when diluting my DMSO stock solution into aqueous buffer.

Cause: PROTACs, due to their high molecular weight and lipophilicity, often have poor aqueous solubility. The sharp change in solvent polarity when diluting a concentrated DMSO stock into an aqueous medium (like PBS or cell culture media) can cause the compound to crash out of solution.[9]

Solutions:

  • Optimize Solvent Concentration: Minimize the final DMSO concentration in your assay, ideally keeping it below 0.5% and preferably below 0.1%, as higher concentrations can be toxic to cells.[9]

  • Use Co-solvents: For particularly challenging PROTACs, co-solvents can significantly improve solubility. A common strategy involves using PEG300 and a surfactant like Tween-80.[9]

  • Gentle Heating and Sonication: To aid dissolution, you can gently warm the stock solution to 37°C for 5-10 minutes and/or use an ultrasonic bath for 5-15 minutes.[9] Always visually inspect the solution for any remaining precipitate before proceeding with dilutions.[9]

  • Use Biorelevant Media: The solubility of PROTACs can be significantly higher in buffers that mimic intestinal fluid, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) or Fed-State Simulated Intestinal Fluid (FeSSIF).[10]

Problem: My PROTAC shows no degradation of the target protein.

Cause: A lack of activity can stem from multiple issues, ranging from poor compound properties to problems with the experimental setup.

Solutions:

  • Confirm Solubility and Compound Integrity: Ensure your PROTAC is fully dissolved in the vehicle (e.g., DMSO) before diluting it into the media.[7] Poor solubility can prevent the PROTAC from reaching an effective intracellular concentration.

  • Verify Cell Permeability: PROTACs are large molecules and may struggle to cross the cell membrane.[8] If solubility is confirmed, consider using cell permeability assays or redesigning the linker to be more favorable for cell uptake.[8]

  • Check for Target Engagement: Use biophysical assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that the PROTAC is binding to both the target protein and the E3 ligase within the cell.[8][11]

  • Assess Ternary Complex Formation: The PROTAC may bind to the target and E3 ligase individually but fail to form a stable and productive ternary complex. This could be due to an inappropriate linker length or geometry.[8] Techniques like TR-FRET or co-immunoprecipitation can be used to study ternary complex formation.[8]

  • Perform an In Vitro Ubiquitination Assay: A ternary complex might form but not in a productive conformation for the E3 ligase to ubiquitinate the target. An in vitro ubiquitination assay can determine if the target protein is being ubiquitinated in the presence of the PROTAC.[8]

Data Presentation

Table 1: Comparison of Common PROTAC Linker Types
FeatureAlkyl-Based LinkersPEG-Based Linkers (e.g., this compound)
Primary Characteristic Hydrophobic, flexibleHydrophilic, flexible
Solubility Tends to be low; may limit aqueous solubility and cellular uptake.[6]Excellent hydrophilicity; improves water solubility.[6]
Cellular Uptake Can be limited by hydrophobicity.[6]Improved solubility can positively affect cell permeability.[3][4]
Metabolic Stability Generally high chemical stability.[6]May have reduced metabolic stability in vivo compared to alkyl linkers.[6]
Synthesis Synthetically accessible.[6]Can be more challenging and costly to synthesize.[6]
Table 2: Example Solubility Data for Published PROTACs

This table provides reference solubility data for similar classes of PROTACs to illustrate typical value ranges.

CompoundSolventSolubilitySource
PROTAC IRAK4 degrader-1DMSO180 mg/mL (198.93 mM)[9]
PROTAC IRAK4 degrader-3DMSO100 mg/mL (92.06 mM)[9]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This assay measures the solubility of a compound under specific kinetic conditions, which is often more relevant for early-stage drug discovery than thermodynamic solubility.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.[1]

  • Serial Dilution: Create a serial dilution of the stock solution in a 96-well DMSO plate.

  • Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a clear 96-well or 384-well plate containing the desired aqueous assay buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%).[1]

  • Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C).[1]

  • Measurement: Measure the turbidity of each well using a nephelometer or by assessing light scattering with a plate reader. The concentration at which precipitation is first observed is determined as the kinetic solubility.

Protocol 2: Cell-Based Protein Degradation Assay (Western Blot)

This is the most common method to quantify the degradation of a target protein.

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the PROTAC from your stock solution. Ensure the compound remains in solution at each step.[9]

  • Cell Treatment: Treat cells with varying concentrations of the PROTAC. Include necessary controls: a vehicle control (e.g., DMSO) and a negative control (an inactive epimer of the PROTAC, if available).[9]

  • Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours) to assess the kinetics of degradation.[9]

  • Cell Lysis: Harvest the cells, wash with PBS, and prepare cell lysates using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody specific to the target protein.

    • Probe the membrane with a primary antibody for a loading control (e.g., GAPDH, α-Tubulin).[7]

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensity for the target protein, normalizing to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[7]

Visualizations

PROTAC_Mechanism_of_Action cluster_0 1. Ternary Complex Formation cluster_1 2. Ubiquitination cluster_2 3. Proteasomal Degradation cluster_3 4. Recycling PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex POI PROTAC E3 Ligase PolyUb_POI Poly-ubiquitinated POI Ternary_Complex:f0->PolyUb_POI Poly-ubiquitination Recycled_PROTAC PROTAC Ternary_Complex:f1->Recycled_PROTAC Release & Recycle Ub Ubiquitin (Ub) E2_Ub E2~Ub E2 E2 Enzyme E2_Ub->Ternary_Complex:f2 Transfers Ub Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: General mechanism of action for a PROTAC molecule.

Experimental_Workflow Start Start: PROTAC Synthesis Solubility_Screen Kinetic Solubility Assay (Protocol 1) Start->Solubility_Screen Soluble Is Solubility Acceptable? Solubility_Screen->Soluble Reformulate Reformulate / Resynthesize (e.g., with PEG linker) Soluble->Reformulate No Cell_Assay Cell-Based Degradation Assay (Western Blot - Protocol 2) Soluble->Cell_Assay Yes Reformulate->Solubility_Screen Degradation Is Degradation Observed? Cell_Assay->Degradation Troubleshoot Troubleshoot (See Guide) Degradation->Troubleshoot No Proteasome_Assay Proteasome Inhibition Assay (MG132 Co-treatment) Degradation->Proteasome_Assay Yes Troubleshoot->Start Redesign Mechanism Mechanism Confirmed? Proteasome_Assay->Mechanism Mechanism->Troubleshoot No End Proceed to Further Studies (e.g., In Vivo) Mechanism->End Yes

Caption: Experimental workflow for assessing PROTAC solubility and activity.

Troubleshooting_Workflow Start Problem: No Protein Degradation Check_Sol Is PROTAC fully dissolved in final assay medium? Start->Check_Sol Improve_Sol Improve Solubility: Use co-solvents, sonication, or PEG linkers Check_Sol->Improve_Sol No Check_Perm Is PROTAC cell permeable? Check_Sol->Check_Perm Yes Improve_Sol->Check_Sol Re-test Improve_Perm Improve Permeability: Redesign linker, use prodrug strategy Check_Perm->Improve_Perm No Check_Bind Does PROTAC engage Target and E3 Ligase in cells? (e.g., CETSA) Check_Perm->Check_Bind Yes Improve_Perm->Start Re-design Improve_Bind Improve Binders: Optimize warhead or E3 ligase ligand Check_Bind->Improve_Bind No Check_Ternary Is a stable ternary complex forming? (e.g., TR-FRET) Check_Bind->Check_Ternary Yes Improve_Bind->Start Re-design Improve_Linker Improve Linker: Modify length, rigidity, or attachment points Check_Ternary->Improve_Linker No End Root Cause Identified Check_Ternary->End Yes (Check Ubiquitination) Improve_Linker->Start Re-design

Caption: A logical workflow for troubleshooting a lack of PROTAC activity.

References

Technical Support Center: Synthesis of Benzyloxy-C5-PEG1 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Benzyloxy-C5-PEG1 linkers. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound-amine?

The most common and reliable synthetic route involves a multi-step process, which can be broadly categorized into three stages:

  • Synthesis of the Hydroxy-Terminated Precursor: This involves the formation of the this compound-OH intermediate. This is typically achieved through a sequential Williamson ether synthesis. First, 5-(benzyloxy)pentan-1-ol is synthesized, followed by the addition of a single polyethylene (B3416737) glycol (PEG) unit.

  • Activation of the Terminal Hydroxyl Group: The terminal hydroxyl group of the precursor is converted into a good leaving group to facilitate nucleophilic substitution. Tosylation is a widely used and effective method for this activation.

  • Introduction of the Amine Functionality: The activated intermediate is then converted to the final amine-terminated linker. A common and high-yielding method is the conversion to an azide (B81097) followed by reduction.

Q2: What are the most critical steps in the synthesis that affect the overall yield and purity?

The purity of the starting materials and intermediates at each stage is crucial. Key steps that significantly impact the final outcome are:

  • The Williamson Ether Synthesis: Incomplete reaction or side reactions like elimination can lead to a mixture of products that are difficult to separate.

  • Purification of Intermediates: Failure to adequately purify the intermediates, particularly the hydroxy- and tosyl-terminated compounds, will result in a complex mixture in the final step, drastically reducing the purity of the final product.

  • The Azide Reduction Step: The choice of reducing agent and reaction conditions can affect the efficiency of the conversion and the introduction of impurities.

Q3: Can I introduce the amine group directly without going through an azide intermediate?

While direct amination methods exist, such as using ammonia (B1221849), they often lead to over-alkylation, resulting in the formation of secondary and tertiary amines, which complicates purification and lowers the yield of the desired primary amine.[1] The azide displacement followed by reduction is generally a more controlled and higher-yielding approach for obtaining the primary amine.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound-amine, providing potential causes and recommended solutions.

Problem 1: Low Yield in the Synthesis of 5-(Benzyloxy)pentan-1-ol (Williamson Ether Synthesis)
Potential Cause Troubleshooting/Optimization
Incomplete Deprotonation of 1,5-Pentanediol (B104693) Use a strong, anhydrous base like sodium hydride (NaH). Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base by moisture.
Side Reaction: Elimination The Williamson ether synthesis is an S_N2 reaction that competes with E2 elimination.[3] Use a primary alkyl halide (benzyl chloride or bromide) to minimize elimination.[4][5] Maintain a low reaction temperature.
Low Reactivity of the Alkyl Halide Benzyl (B1604629) bromide is generally more reactive than benzyl chloride. Consider using benzyl bromide for a faster reaction.
Suboptimal Solvent Aprotic polar solvents like THF or DMF are generally effective for this reaction.[5]
Problem 2: Difficulty in the Synthesis of this compound-OH
Potential Cause Troubleshooting/Optimization
Low Yield of PEGylation This step is also a Williamson ether synthesis. Ensure complete deprotonation of 5-(benzyloxy)pentan-1-ol with a strong base like NaH. The PEGylating agent should have a good leaving group (e.g., 2-tosyloxyethanol or 2-chloroethanol).
Formation of Bis-PEGylated Byproduct Use a controlled stoichiometry of the PEGylating agent to minimize the formation of di-PEGylated byproducts from any unreacted 1,5-pentanediol from the first step.
Difficult Purification PEGylated compounds can be challenging to purify by standard column chromatography due to their polar nature.[6] Consider using a solvent system with a gradient of methanol (B129727) in dichloromethane (B109758) or chloroform. In some cases, reverse-phase chromatography may be necessary.
Problem 3: Inefficient Conversion of the Hydroxyl Group to an Amine
Potential Cause Troubleshooting/Optimization
Incomplete Tosylation Ensure the use of a slight excess of tosyl chloride and a suitable base (e.g., pyridine (B92270) or triethylamine (B128534) with DMAP) to drive the reaction to completion.[7] The reaction should be carried out under anhydrous conditions.
Low Yield in Azide Substitution Sodium azide is a good nucleophile for S_N2 reactions.[8] Use a polar aprotic solvent like DMF to enhance the reaction rate. Ensure the tosylate is pure, as impurities can interfere with the reaction. Typical yields for this step are in the range of 70-80%.
Incomplete Reduction of the Azide The Staudinger reaction using triphenylphosphine (B44618) (PPh₃) followed by hydrolysis is a mild and efficient method for reducing azides to amines with high yields.[9][10][11] Ensure an adequate amount of PPh₃ is used and that the hydrolysis step is complete.
Over-alkylation during Direct Amination If attempting direct amination with ammonia, over-alkylation to form secondary and tertiary amines is a common side reaction, leading to low yields of the primary amine.[2] Using a large excess of ammonia can help to favor the formation of the primary amine, but the Gabriel synthesis or the azide reduction method are generally preferred for cleaner reactions.[12]

Experimental Protocols

Below are detailed experimental protocols for the key steps in the synthesis of this compound-amine.

Stage 1: Synthesis of 5-(Benzyloxy)pentan-1-ol

This procedure is based on the principles of the Williamson ether synthesis.[13][14]

  • Reactants: 1,5-Pentanediol, Sodium Hydride (NaH), Benzyl Bromide, Tetrahydrofuran (THF, anhydrous).

  • Procedure:

    • Under an inert atmosphere (N₂ or Ar), dissolve 1,5-pentanediol in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add one equivalent of sodium hydride (60% dispersion in mineral oil) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another hour.

    • Cool the reaction mixture back to 0 °C and add one equivalent of benzyl bromide dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Stage 2: Synthesis of this compound-OH

This step involves the PEGylation of the previously synthesized alcohol.

  • Reactants: 5-(Benzyloxy)pentan-1-ol, Sodium Hydride (NaH), 2-(2-Chloroethoxy)ethanol (B196239), Tetrahydrofuran (THF, anhydrous).

  • Procedure:

    • Follow a similar procedure to Stage 1, using 5-(benzyloxy)pentan-1-ol as the starting alcohol.

    • After deprotonation with NaH, add one equivalent of 2-(2-chloroethoxy)ethanol as the PEGylating agent.

    • The reaction, workup, and purification steps are analogous to Stage 1.

Stage 3: Conversion of this compound-OH to this compound-amine

This stage involves a three-step sequence: tosylation, azidation, and reduction.

  • Step 3a: Tosylation [15]

    • Reactants: this compound-OH, p-Toluenesulfonyl chloride (TsCl), Pyridine (anhydrous).

    • Procedure:

      • Dissolve this compound-OH in anhydrous pyridine and cool to 0 °C.

      • Slowly add a slight excess (1.1 equivalents) of TsCl.

      • Stir the reaction at 0 °C for 4-6 hours.

      • Pour the reaction mixture into ice-water and extract with dichloromethane.

      • Wash the organic layer with cold dilute HCl, saturated NaHCO₃ solution, and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the tosylate. This is often used in the next step without further purification if TLC shows a clean conversion.

  • Step 3b: Azidation

    • Reactants: this compound-OTs, Sodium Azide (NaN₃), Dimethylformamide (DMF, anhydrous).

    • Procedure:

      • Dissolve the tosylate from the previous step in anhydrous DMF.

      • Add an excess (2-3 equivalents) of sodium azide.

      • Heat the reaction mixture to 60-80 °C and stir overnight.

      • Cool the mixture, add water, and extract the product with ethyl acetate.

      • Wash the combined organic layers with water and brine.

      • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the azide.

  • Step 3c: Staudinger Reduction [9][10]

    • Reactants: this compound-N₃, Triphenylphosphine (PPh₃), Tetrahydrofuran (THF), Water.

    • Procedure:

      • Dissolve the azide in THF.

      • Add a slight excess (1.1 equivalents) of triphenylphosphine.

      • Stir the reaction at room temperature. The reaction progress can be monitored by the evolution of N₂ gas and TLC.

      • After the azide has been consumed, add water to the reaction mixture and stir for several hours to hydrolyze the intermediate phosphazene.

      • Remove the THF under reduced pressure.

      • Extract the aqueous residue with diethyl ether to remove triphenylphosphine oxide.

      • The desired amine product may remain in the aqueous layer as a salt or be extracted depending on the pH. Adjusting the pH to basic before extraction can facilitate the isolation of the free amine.

Data Presentation

The following tables summarize typical yields for the key reaction types involved in the synthesis. Note that actual yields will vary depending on the specific substrate, reaction conditions, and purification efficiency.

Table 1: Typical Yields for Williamson Ether Synthesis

ReactantsProductTypical Yield (%)Reference(s)
Primary Alcohol + Primary Alkyl HalideEther70-90[13][16]
Phenol + Primary Alkyl HalideAryl Ether80-95[3]

Table 2: Typical Yields for the Conversion of Alcohols to Amines via Azide

| Reaction Step | Reactants | Product | Typical Yield (%) | Reference(s) | | :--- | :--- | :--- | :--- | | Tosylation | Primary Alcohol + TsCl | Tosylate | 80-95 |[1][17] | | Azide Substitution | Primary Tosylate + NaN₃ | Alkyl Azide | 70-89 |[2] | | Staudinger Reduction | Alkyl Azide + PPh₃/H₂O | Primary Amine | >90 |[11][18][19] |

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the synthesis of this compound linkers.

Synthesis_Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: PEGylation cluster_stage3 Stage 3: Amination start1 1,5-Pentanediol + Benzyl Bromide proc1 Williamson Ether Synthesis start1->proc1 prod1 5-(Benzyloxy)pentan-1-ol proc1->prod1 start2 5-(Benzyloxy)pentan-1-ol + 2-Chloroethanol prod1->start2 proc2 Williamson Ether Synthesis start2->proc2 prod2 This compound-OH proc2->prod2 start3 This compound-OH prod2->start3 proc3a Tosylation start3->proc3a int1 This compound-OTs proc3a->int1 proc3b Azide Substitution int1->proc3b int2 This compound-N3 proc3b->int2 proc3c Staudinger Reduction int2->proc3c final_prod This compound-amine proc3c->final_prod

Caption: Overall synthetic workflow for this compound-amine.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield in Williamson Ether Synthesis cause1 Incomplete Deprotonation problem->cause1 cause2 Side Reaction (Elimination) problem->cause2 cause3 Poor Leaving Group problem->cause3 cause4 Suboptimal Solvent problem->cause4 sol1 Use Strong, Anhydrous Base (NaH) cause1->sol1 sol2 Use Primary Halide, Low Temperature cause2->sol2 sol3 Use Bromide > Chloride cause3->sol3 sol4 Use Aprotic Polar Solvent (THF, DMF) cause4->sol4

Caption: Troubleshooting logic for low yield in Williamson ether synthesis.

Amination_Strategy cluster_direct Direct Amination cluster_indirect Indirect Amination (via Azide) start This compound-OH direct_method Reaction with Ammonia start->direct_method indirect_method1 1. Tosylation 2. Azide Substitution 3. Reduction start->indirect_method1 direct_outcome Mixture of Primary, Secondary, and Tertiary Amines direct_method->direct_outcome direct_challenge Low Selectivity, Difficult Purification direct_outcome->direct_challenge indirect_outcome Primary Amine indirect_method1->indirect_outcome indirect_advantage High Selectivity, High Yield indirect_outcome->indirect_advantage

Caption: Comparison of amination strategies for this compound-OH.

References

Technical Support Center: Improving the Stability of PROTACs Containing Benzyloxy-C5-PEG1 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with PROTACs featuring a Benzyloxy-C5-PEG1 linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for PROTACs containing a this compound linker?

PROTACs with this linker may exhibit instability through several mechanisms:

  • Metabolic Instability: The linker is often a primary site for metabolic modification by enzymes like cytochrome P450s (CYPs).[1] Key areas of concern for the this compound linker are:

    • Benzylic Oxidation: The benzylic carbon (the carbon atom attached to both the phenyl ring and the ether oxygen) is susceptible to oxidation, which can lead to the cleavage of the benzyl (B1604629) group.[2][3]

    • Alkyl Chain Oxidation: The C5 alkyl chain can undergo hydroxylation at various positions, creating more polar metabolites that are more readily cleared.[2][4]

    • Ether Cleavage: The ether linkages in both the benzyloxy and PEG components can be targets for oxidative metabolism, leading to O-dealkylation.[1][5]

  • Chemical Instability: While generally more stable than esters, ether linkages can undergo slow hydrolysis under certain pH and temperature conditions, though this is less common under physiological conditions.[6]

  • Poor Solubility and Aggregation: Due to their often high molecular weight and lipophilicity, PROTACs can suffer from low aqueous solubility, leading to precipitation in assay buffers and the formation of aggregates that can cause inconsistent results.[1]

Q2: How does the this compound linker influence the overall properties of the PROTAC?

The linker is a critical determinant of a PROTAC's stability and efficacy.[1]

  • Flexibility vs. Rigidity: The C5 alkyl and PEG1 components provide flexibility, which can be crucial for achieving the optimal conformation for ternary complex formation. However, excessive flexibility can sometimes lead to off-target effects or less stable ternary complexes.

  • Physicochemical Properties: The benzyloxy and C5 alkyl groups are hydrophobic, which can decrease aqueous solubility but may improve cell permeability. The PEG1 unit adds a degree of hydrophilicity. The balance of these properties is crucial for the PROTAC's overall drug-like characteristics.

Q3: What are the initial steps to take if I suspect my PROTAC is unstable?

If you observe inconsistent results, low potency in cellular assays despite good biochemical activity, or a short in-vivo half-life, you should assess the stability of your PROTAC. The recommended initial steps are to perform in vitro stability assays, such as a liver microsomal stability assay and a plasma stability assay.

Troubleshooting Guide

Issue 1: Rapid clearance of the PROTAC in an in vitro metabolic stability assay (e.g., human liver microsomes).
  • Possible Cause: The this compound linker is likely undergoing oxidative metabolism.

  • Troubleshooting Workflow:

    G Troubleshooting Low Metabolic Stability A Low Stability in Microsomal Assay B Identify Metabolite(s) using LC-MS/MS A->B C Metabolite suggests benzylic oxidation B->C Benzylic position is labile D Metabolite suggests alkyl chain oxidation B->D Alkyl chain is labile E Metabolite suggests ether cleavage B->E Ether linkage is labile F Replace benzyl group with a more stable analog (e.g., pyridine) C->F G Introduce fluorine atoms to the benzyl ring C->G H Incorporate a more rigid linker (e.g., piperazine (B1678402), cyclopropyl) D->H I Shorten or lengthen the alkyl chain D->I J Replace PEG1 with a short alkyl chain E->J K Re-synthesize and re-test modified PROTAC F->K G->K H->K I->K J->K

    Caption: Workflow for addressing low PROTAC metabolic stability.

  • Possible Solutions & Methodologies:

    • Metabolite Identification: Use high-resolution LC-MS/MS to identify the primary metabolites. This will pinpoint the "soft spot" on your molecule.

    • Structural Modification:

      • Addressing Benzylic Oxidation:

        • Replace the benzyl group with a metabolically more stable aromatic ring, such as a pyridine.

        • Introduce electron-withdrawing groups (e.g., fluorine) to the benzyl ring to decrease its susceptibility to oxidation.

      • Addressing Alkyl Chain Oxidation:

        • Incorporate cyclic structures (e.g., cyclopropyl, piperazine) within the linker to reduce conformational flexibility and shield it from metabolic enzymes.[5]

        • Systematically vary the length of the alkyl chain, as this can influence how the PROTAC is presented to metabolic enzymes.[]

      • Addressing Ether Cleavage:

        • Replace the ether bond with a more stable linkage, such as an amide, if synthetically feasible and if it doesn't negatively impact ternary complex formation.

Issue 2: PROTAC precipitates in aqueous buffer or cell culture medium.
  • Possible Cause: The PROTAC has poor aqueous solubility, potentially due to the hydrophobic benzyloxy and C5 alkyl components.

  • Troubleshooting Workflow:

    G Troubleshooting Poor Solubility and Aggregation A PROTAC Precipitation Observed B Optimize Formulation A->B C Modify PROTAC Structure A->C D Use co-solvents (e.g., DMSO, PEG300) B->D E Prepare amorphous solid dispersion (ASD) B->E F Utilize lipid-based formulations (e.g., SNEDDS) B->F G Increase linker hydrophilicity C->G J Re-evaluate in solubility assay D->J E->J F->J H Replace benzyloxy group with a more polar equivalent G->H I Incorporate ionizable groups (e.g., piperazine) G->I H->J I->J

    Caption: Workflow for addressing poor PROTAC solubility and aggregation.

  • Possible Solutions & Methodologies:

    • Formulation Strategies:

      • Co-solvents: Increase the percentage of co-solvents like DMSO or consider using formulation excipients such as PEG300 or Solutol HS 15.

      • Amorphous Solid Dispersions (ASDs): Embedding the PROTAC in a polymer matrix can enhance its dissolution rate.[8]

      • Lipid-Based Formulations: Self-nano emulsifying drug delivery systems (SNEDDS) can improve the aqueous solubility of lipophilic PROTACs.[9]

    • Structural Modifications:

      • Increase Hydrophilicity: Replace the this compound linker with a more hydrophilic one, for instance, by using a longer PEG chain (e.g., PEG3 or PEG4).

      • Incorporate Ionizable Groups: Introduce basic nitrogen-containing groups, such as a piperazine ring, into the linker to increase solubility.[10]

Quantitative Data Summary

Table 1: In Vitro Metabolic Stability of PROTACs with Different Linker Moieties in Human Liver Microsomes (HLM)

Linker TypeRepresentative StructureHalf-life (t½, min)Primary Metabolic Pathway
Alkyl Chain -(CH₂)₅-18.2[]Hydroxylation
Short PEG -O(CH₂CH₂O)₂->145[]O-dealkylation
Rigid (Piperazine) -N(CH₂)₂N->240N-dealkylation (if applicable)
Benzyl Ether -OCH₂Ph< 30[11]Benzylic Oxidation

Data is compiled from multiple sources for comparative purposes and may not represent a direct head-to-head comparison.

Table 2: Effect of Linker Composition on PROTAC Permeability

Linker TypeCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Efflux Ratio
PEG-based 8.6[12]>12[12]
Alkyl-based 1.4 - 13.3 (depending on ligand)[12]Variable

Permeability is highly dependent on the overall molecular properties of the PROTAC, not just the linker.

Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic degradation of a PROTAC containing a this compound linker.

Materials:

  • Test PROTAC

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control (e.g., Verapamil - high clearance)

  • Negative control (e.g., Warfarin - low clearance)

  • Acetonitrile (B52724) with an internal standard (for quenching)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a 10 mM stock solution of the test PROTAC and controls in DMSO.

    • Prepare working solutions by diluting the stock solutions in phosphate buffer. The final DMSO concentration in the incubation should be <0.5%.

  • Incubation:

    • Pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately add the aliquot to cold acetonitrile containing an internal standard to stop the reaction and precipitate proteins.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining parent PROTAC at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining PROTAC versus time.

    • Calculate the half-life (t½) from the slope of the linear regression.

Protocol 2: Plasma Stability Assay

Objective: To assess the stability of the PROTAC to plasma enzymes (e.g., esterases, amidases).

Materials:

  • Test PROTAC

  • Pooled human plasma (or species of interest)

  • Phosphate buffer (pH 7.4)

  • Positive control (e.g., a compound known to be unstable in plasma)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Incubate the test PROTAC in plasma at 37°C.

    • Take aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes).[13]

  • Quenching and Sample Preparation:

    • Terminate the reaction by adding cold acetonitrile with an internal standard.[13]

    • Process the samples as described in the microsomal stability assay.

  • LC-MS/MS Analysis:

    • Quantify the remaining parent PROTAC.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point compared to the 0-minute sample.

Visualizations

Potential Metabolic Liabilities of this compound Linker cluster_linker This compound Linker cluster_metabolism Metabolic Attack Sites Warhead Warhead Benzyloxy Benzyloxy -OCH2-Ph Warhead->Benzyloxy C5_Alkyl C5 Alkyl -(CH2)5- Benzyloxy->C5_Alkyl PEG1 PEG1 -OCH2CH2- C5_Alkyl->PEG1 E3_Ligase_Ligand E3 Ligase Ligand PEG1->E3_Ligase_Ligand Benzylic_Oxidation Benzylic Oxidation (CYP450) Benzylic_Oxidation->Benzyloxy Alkyl_Oxidation Alkyl Chain Oxidation (CYP450) Alkyl_Oxidation->C5_Alkyl Ether_Cleavage Ether Cleavage (O-dealkylation) Ether_Cleavage->Benzyloxy Ether_Cleavage->PEG1

Caption: Potential sites of metabolic attack on a PROTAC with a this compound linker.

References

strategies to reduce the hook effect with Benzyloxy-C5-PEG1 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing Proteolysis-Targeting Chimeras (PROTACs), particularly those incorporating a Benzyloxy-C5-PEG1 linker, understanding and mitigating the "hook effect" is critical for accurate assessment of compound efficacy. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address this common experimental challenge.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in PROTAC experiments?

A1: The hook effect is a phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped or hooked dose-response curve, which can lead to the misinterpretation of a PROTAC's potency.[1][3]

Q2: What is the underlying cause of the hook effect?

A2: The hook effect is caused by the formation of non-productive binary complexes at high PROTAC concentrations.[1][4] A PROTAC's function relies on the formation of a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] At excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, creating binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[4] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent protein degradation.[4][5]

Q3: At what concentrations is the hook effect typically observed?

A3: The concentration at which the hook effect becomes apparent varies depending on the specific PROTAC, target protein, E3 ligase, and cell line used.[6] However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations.[7] To properly identify the optimal concentration and the onset of the hook effect, it is crucial to perform a wide dose-response experiment, spanning from picomolar to high micromolar ranges.[7]

Q4: How can the hook effect impact the interpretation of my experimental data?

Troubleshooting Guide: Strategies to Reduce the Hook Effect

If you observe a decrease in target protein degradation at high concentrations of your this compound PROTAC, consider the following troubleshooting strategies.

Issue 1: Suboptimal PROTAC Concentration Range

Visual Cue: Your dose-response curve shows decreasing efficacy at higher concentrations, or you observe no degradation at the concentrations tested.

Troubleshooting Steps:

  • Perform a Broad Dose-Response Analysis: Test a wide range of PROTAC concentrations, for example, from 1 pM to 100 µM, to identify the optimal concentration for maximal degradation (Dmax) and to determine the concentration at which the hook effect begins.[1][7]

  • Refine the Optimal Concentration: Once the initial broad-range experiment is complete, perform a more granular titration around the observed Dmax to pinpoint the optimal concentration for future experiments.

Issue 2: Inefficient Ternary Complex Formation

Visual Cue: You observe a pronounced hook effect even at relatively low concentrations, suggesting instability of the productive ternary complex.

Troubleshooting Steps:

  • Assess Ternary Complex Formation Directly: Employ biophysical or cellular assays to measure the formation of the ternary complex at various PROTAC concentrations.[1] Techniques like Co-Immunoprecipitation (Co-IP) or NanoBRET can provide direct evidence of ternary complex formation.

  • Optimize Incubation Time: The kinetics of PROTAC-mediated degradation can vary. Perform a time-course experiment at a fixed, optimal PROTAC concentration to determine the ideal incubation time for maximal degradation.[1]

  • Enhance Ternary Complex Stability (Rational PROTAC Design): While this is a design consideration, it's a key strategy to mitigate the hook effect. Modifying the linker, in this case, the this compound moiety, can influence the stability of the ternary complex.[2] Enhancing cooperativity, where the binding of the PROTAC to one protein increases its affinity for the other, can stabilize the ternary complex over the binary ones and reduce the hook effect.[5][8]

Issue 3: Experimental Variability and Other Factors

Visual Cue: Inconsistent results or complete lack of degradation across all concentrations.

Troubleshooting Steps:

  • Verify Target and E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of both the target protein and the recruited E3 ligase using methods like Western Blot or qPCR.[6][9]

  • Check for Proteasome-Dependent Degradation: To confirm that the observed protein loss is due to proteasomal degradation, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132).[9] A rescue of the target protein level in the presence of the inhibitor confirms the mechanism.

  • Assess Cell Permeability: PROTACs are large molecules and may have poor cell permeability.[9] If you suspect this is an issue, consider using cell permeability assays.

Data Presentation

Table 1: Example Dose-Response Data Exhibiting the Hook Effect

PROTAC Concentration% Target Protein Remaining (Normalized to Vehicle)
Vehicle (DMSO)100%
1 nM85%
10 nM50%
100 nM20% (Dmax)
1 µM45%
10 µM75%

This table illustrates a typical hook effect, with maximal degradation observed at 100 nM and a reduction in efficacy at higher concentrations.

Experimental Protocols

Protocol 1: Dose-Response Analysis by Western Blot
  • Cell Seeding: Plate cells in a multi-well plate and allow them to adhere overnight.[9]

  • PROTAC Treatment: Prepare serial dilutions of the this compound PROTAC in cell culture medium. A recommended starting range is 1 pM to 10 µM.[9] Include a vehicle-only control (e.g., DMSO).[1]

  • Incubation: Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 16-24 hours).[9]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.[9]

    • Transfer proteins to a PVDF membrane.[9]

    • Block the membrane (e.g., with 5% non-fat milk in TBST).[9]

    • Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).[9]

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.[9]

    • Develop the blot using an ECL substrate and visualize the bands.[9]

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and then to the vehicle control.[9] Plot the normalized protein levels against the log of the PROTAC concentration.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Ternary Complex Formation
  • Cell Treatment: Treat cells with the desired concentrations of the PROTAC or vehicle. It is advisable to co-treat with a proteasome inhibitor (e.g., MG132) to capture the ternary complex before degradation.[1]

  • Cell Lysis: Lyse cells using a non-denaturing Co-IP lysis buffer.[1]

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with protein A/G beads.[1]

    • Incubate the pre-cleared lysate with an antibody against the target protein.[1]

    • Add protein A/G beads to capture the antibody-antigen complex.[1]

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.

  • Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against the target protein and the recruited E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.[1]

Visualizations

PROTAC_Mechanism cluster_0 Productive Ternary Complex Formation Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ub Ubiquitin Ternary Complex->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Hook_Effect_Mechanism cluster_1 High PROTAC Concentration High PROTAC High PROTAC Binary Complex 1 Target-PROTAC (Non-productive) High PROTAC->Binary Complex 1 Binary Complex 2 E3-PROTAC (Non-productive) High PROTAC->Binary Complex 2 Target Protein Target Protein Target Protein->Binary Complex 1 E3 Ligase E3 Ligase E3 Ligase->Binary Complex 2 Ternary Complex Formation Productive Ternary Complex Formation (Inhibited) Binary Complex 1->Ternary Complex Formation Binary Complex 2->Ternary Complex Formation

Caption: Mechanism of the PROTAC hook effect.

Troubleshooting_Workflow start Hook Effect Observed? broad_dose Perform Broad Dose-Response (pM to µM) start->broad_dose Yes verify_expression Verify Target & E3 Ligase Expression start->verify_expression No Degradation optimal_conc Identify Optimal Concentration (Dmax) broad_dose->optimal_conc resolution Proceed with Optimized Experimental Conditions optimal_conc->resolution ternary_assay Assess Ternary Complex Formation (e.g., Co-IP) time_course Optimize Incubation Time ternary_assay->time_course proteasome_inhibitor Confirm Proteasome-Dependence time_course->proteasome_inhibitor verify_expression->ternary_assay proteasome_inhibitor->resolution

Caption: Troubleshooting workflow for the hook effect.

References

Technical Support Center: Refining Reaction Conditions for Coupling Benzyloxy-C5-PEG1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of reaction conditions for coupling Benzyloxy-C5-PEG1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the likely reactive group on this compound for coupling, and what is the recommended chemistry?

A1: this compound likely contains a terminal carboxylic acid group at the end of the C5 linker. The most common and recommended method for coupling this to a primary amine on a target molecule is through carbodiimide (B86325) chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Q2: Does the benzyloxy group interfere with the EDC/NHS coupling reaction?

A2: The benzyloxy group is generally stable under the conditions used for EDC/NHS coupling and should not interfere with the reaction. It is a common protecting group and is not reactive towards EDC, NHS, or amines under these conditions.

Q3: My reaction yield is low. What are the common causes?

A3: Low coupling efficiency is a frequent issue. The primary causes include:

  • Hydrolysis of the NHS-ester: The activated NHS-ester of the PEG is susceptible to hydrolysis, which is accelerated at higher pH. The half-life of an NHS ester can be hours at pH 7 but only minutes at pH 8.6.[1]

  • Inactive Reagents: EDC and NHS are moisture-sensitive.[2] Using old or improperly stored reagents can lead to significantly lower activation and coupling.

  • Suboptimal pH: The reaction has a two-stage pH optimum. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine is favored at a slightly basic pH (7.0-8.5).[2]

  • Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with your target molecule for the activated PEG, reducing the yield.[2]

  • Low Concentration of Reactants: Dilute reaction mixtures can lead to slower reaction rates and lower yields.[1]

Q4: I am observing precipitate formation or aggregation of my product. What can I do?

A4: Aggregation can occur, especially when working with large molecules or proteins.

  • Control Stoichiometry: Carefully control the molar ratio of your reactants. An excess of the PEG reagent can sometimes lead to multisite conjugation and aggregation.

  • Solvent Choice: Ensure your this compound and target molecule are fully soluble in the chosen reaction buffer. The addition of a co-solvent like DMSO or DMF may be necessary.

  • Reaction Concentration: While higher concentrations can improve yield, they can also promote aggregation. An optimal concentration range may need to be determined empirically.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive EDC or NHS due to moisture exposure. 2. Hydrolysis of activated this compound. 3. Incorrect reaction pH. 4. Buffer contains primary amines (e.g., Tris). 5. Insufficient molar excess of EDC/NHS.1. Use fresh, high-quality EDC and NHS. Store reagents in a desiccator and warm to room temperature before opening to prevent condensation.[2] 2. Perform the reaction promptly after activation. Consider a one-pot, two-step pH adjustment protocol. 3. For the activation step, use a buffer like MES at pH 4.7-6.0. For the coupling step, adjust the pH to 7.2-7.5.[2] 4. Use non-amine-containing buffers such as phosphate, borate, or HEPES.[2] 5. Use a 2-5 fold molar excess of EDC and NHS over the carboxylic acid groups of the PEG.[2]
Product Aggregation/Precipitation 1. Poor solubility of reactants or product. 2. Over-conjugation of the target molecule. 3. High reaction concentration.1. Ensure complete dissolution of all components. Consider using a co-solvent like DMSO or DMF. 2. Optimize the molar ratio of this compound to your target molecule. 3. Experiment with a range of reactant concentrations to find an optimal balance between yield and solubility.
Inconsistent Results 1. Variability in reagent quality. 2. Inconsistent reaction times or temperatures. 3. Pipetting errors, especially with viscous PEG solutions.1. Use reagents from the same lot for a series of experiments. 2. Standardize incubation times and temperatures. Room temperature for 1-2 hours or 4°C overnight are common starting points. 3. For viscous PEG reagents, consider making a stock solution in an appropriate solvent to ensure accurate dispensing.

Experimental Protocols

Protocol: Two-Step EDC/NHS Coupling of this compound to an Amine-Containing Molecule

This protocol is a general guideline and may require optimization for your specific application.

Materials:

  • This compound

  • Amine-containing target molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF (if needed for solubility)

Procedure:

  • Reagent Preparation:

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer or an anhydrous organic solvent immediately before use.

    • Dissolve this compound in the Activation Buffer. If solubility is an issue, dissolve in a minimal amount of DMSO or DMF first, then add the buffer.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Activation of this compound:

    • In a reaction vial, add a 2-5 fold molar excess of EDC and NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester.

  • Coupling to the Amine:

    • Adjust the pH of the activated this compound solution to 7.2-7.5 by adding the Coupling Buffer.

    • Immediately add the amine-containing molecule to the activated PEG solution. The molar ratio of PEG to the amine should be optimized for the desired degree of conjugation.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS-activated PEG.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the conjugate using appropriate methods such as dialysis, size exclusion chromatography (SEC), or tangential flow filtration (TFF) to remove unreacted PEG, EDC, NHS, and quenching reagents.

Visualizations

G cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_purification Purification prep_peg Dissolve this compound in Activation Buffer activation Activation: Add EDC/NHS to PEG (15-30 min, RT) prep_peg->activation prep_edc_nhs Prepare fresh EDC/NHS solution prep_edc_nhs->activation prep_amine Dissolve Amine-Molecule in Coupling Buffer coupling Coupling: Add Amine-Molecule (2h RT or O/N 4°C) prep_amine->coupling ph_adjust pH Adjustment to 7.2-7.5 activation->ph_adjust ph_adjust->coupling quenching Quenching: Add Tris or Hydroxylamine (15 min, RT) coupling->quenching purify Purify Conjugate (e.g., SEC, Dialysis) quenching->purify

Caption: Workflow for EDC/NHS coupling of this compound.

G cluster_troubleshooting Troubleshooting Logic start Low Yield? check_reagents Are EDC/NHS fresh and stored properly? start->check_reagents Yes check_ph Is pH optimal for activation and coupling? check_reagents->check_ph Yes solution_reagents Use fresh reagents check_reagents->solution_reagents No check_buffer Does buffer contain competing amines? check_ph->check_buffer Yes solution_ph Use two-step pH protocol check_ph->solution_ph No solution_buffer Use non-amine buffer (PBS, HEPES, Borate) check_buffer->solution_buffer Yes success Improved Yield check_buffer->success No solution_reagents->success solution_ph->success solution_buffer->success

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Mitigating PROTAC Off-Target Effects with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to mitigate the off-target effects of Proteolysis Targeting Chimeras (PROTACs) through the strategic use of polyethylene (B3416737) glycol (PEG) linkers.

Troubleshooting Guides

Question 1: My global proteomics screen reveals significant degradation of unintended proteins. What is the systematic approach to troubleshoot and mitigate these off-target effects?

Answer:

Observing off-target degradation is a common challenge in PROTAC development. A systematic approach involves validating the initial findings, analyzing the PROTAC's structure, and rationally redesigning the linker to improve selectivity. The primary goal is to modify the PROTAC to disfavor the formation of off-target ternary complexes while maintaining or improving the stability of the on-target complex.

Incorporating polyethylene glycol (PEG) units into the linker is a key strategy. PEG linkers enhance the hydrophilicity of the PROTAC, which can reduce non-specific, hydrophobic-driven interactions with off-target proteins.[][2][3][4] Adjusting the length and rigidity of the linker can also alter the spatial arrangement of the ternary complex, providing a geometric basis for selectivity.[5][][7]

Below is a troubleshooting workflow to guide your experimental plan.

G start Off-Target Degradation Observed in Proteomics validate Validate Off-Targets (e.g., Western Blot, CETSA) start->validate confirm Off-Targets Confirmed? validate->confirm analyze Analyze PROTAC Structure - Linker Length & Composition - Warhead/Ligand Selectivity confirm->analyze Yes no_confirm Re-evaluate Proteomics Data (Statistical Cutoffs, Artifacts) confirm->no_confirm No redesign Rational PROTAC Redesign analyze->redesign retest Synthesize & Retest - Degradation Profile - Global Proteomics redesign->retest retest->confirm end Selective PROTAC Achieved retest->end

Caption: A workflow for troubleshooting and mitigating PROTAC off-target effects.
Table 1: Impact of Linker Modification on Off-Target Effects

This table provides examples of how modifying a hypothetical PROTAC linker can influence on-target potency versus off-target degradation.

PROTAC VariantLinker ModificationOn-Target DC50 (nM)Key Off-Target Degradation at 10x DC50Rationale
Parent-01 8-atom alkyl chain5045% (Protein X)Highly lipophilic linker may promote non-specific binding.[]
PEG-01 3-unit PEG chain7520% (Protein X)Increased hydrophilicity reduces non-specific interactions.[2][4]
PEG-02 6-unit PEG chain40<10% (Protein X)Optimal length and flexibility for on-target ternary complex; geometry is unfavorable for off-target complex formation.[][8]
Rigid-PEG-01 4-unit PEG with piperazine35<5% (Protein X)Rigid structure pre-organizes the PROTAC for selective on-target binding, reducing entropic penalty.[][9]

Question 2: I'm observing significant cell toxicity at concentrations required for target degradation. How do I determine if this is due to off-target effects of the PROTAC?

Answer:

Cell toxicity is a critical issue that can arise from several factors: the degradation of an essential off-target protein, general compound toxicity due to poor physicochemical properties, or even on-target toxicity if the protein of interest is vital for cell survival.

To de-risk your PROTAC, you must first quantify the toxicity and then determine its cause. Running a cell viability assay alongside a target degradation assay is the first step. If toxicity occurs at concentrations where the target is not yet degraded, or if a negative control PROTAC (e.g., one with an inactive E3 ligand binder) is also toxic, the issue may be unrelated to the intended degradation mechanism.

Modifying the linker can often resolve toxicity issues. Increasing hydrophilicity with PEG linkers can improve solubility and reduce non-specific toxicity.[3][10]

Experimental Protocol: Global Proteomics for Off-Target Identification

This protocol outlines a general workflow for identifying off-target protein degradation using quantitative mass spectrometry (MS).[11][12]

  • Cell Culture and Treatment:

    • Culture a relevant human cell line to 70-80% confluency.

    • Treat cells with your PROTAC at a concentration effective for on-target degradation (e.g., 5x DC50).

    • Include essential controls: a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that doesn't bind the E3 ligase).

    • Incubate for a time point sufficient to observe direct degradation (e.g., 6-12 hours) to minimize observation of downstream effects.[11]

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide samples on a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap) coupled with a liquid chromatography system.

    • Acquire data using a data-independent acquisition (DIA) or data-dependent acquisition (DDA) method.

  • Data Analysis:

    • Process the raw MS data using software such as MaxQuant or Spectronaut to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.

    • Potential off-targets are proteins, other than the intended target, that show statistically significant and dose-dependent degradation.

Frequently Asked Questions (FAQs)

Question 1: How exactly do PEG linkers help mitigate the off-target effects of PROTACs?

Answer:

PEG linkers are a powerful tool in PROTAC design for mitigating off-target effects through several mechanisms:

  • Increased Hydrophilicity: PROTACs are often large, lipophilic molecules that can suffer from poor solubility and engage in non-specific, hydrophobic interactions with unintended proteins. Incorporating PEG units, which are hydrophilic, increases the overall water solubility of the PROTAC molecule.[][2][4] This can decrease non-specific binding and improve the pharmacokinetic profile.[13]

  • Modulation of Physicochemical Properties: The addition of PEG chains alters key properties like the topological polar surface area (TPSA). While this can sometimes reduce passive cell permeability, the flexibility of PEG linkers may allow the PROTAC to adopt conformations that shield polar groups, aiding membrane transit.[10][14] This balance is crucial for achieving sufficient cellular exposure to the target without accumulating non-specifically.

  • Geometric and Conformational Control: The length and flexibility of the linker are critical for the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[][][7] An optimally designed PEG linker provides the necessary distance and orientation to facilitate productive ubiquitination of the on-target protein. Conversely, this same geometry may be unfavorable for the formation of a stable complex with an off-target protein, thus imparting a layer of selectivity beyond the warhead's intrinsic affinity.[15] Excessively long linkers, however, can sometimes increase off-target effects due to too much flexibility.[8]

G linker PEG Linker Properties length Length linker->length hydro Hydrophilicity (Number of PEG units) linker->hydro flex Flexibility linker->flex complex Ternary Complex Stability & Geometry length->complex Affects sol Solubility hydro->sol Increases perm Cell Permeability hydro->perm Modulates flex->complex Influences off_target Off-Target Effects sol->off_target Reduces Non-Specific Binding complex->off_target Determines Selectivity

Caption: The influence of PEG linker properties on overall PROTAC performance.

Question 2: What is the optimal PEG linker length to ensure on-target potency while minimizing off-target effects?

Answer:

There is no single "optimal" PEG linker length; the ideal length is highly dependent on the specific protein of interest (POI), the E3 ligase being recruited, and the attachment points on each ligand.[][] The goal is to find the "sweet spot" that maximizes positive protein-protein interactions within the on-target ternary complex while being geometrically unsuitable for off-target complexes.

  • Too Short: A linker that is too short can cause steric hindrance, preventing the POI and E3 ligase from coming together effectively, which blocks the formation of any ternary complex.[][][16]

  • Too Long: An excessively long and flexible linker can lead to an unstable ternary complex due to a high entropic penalty upon binding.[8] It may also be too flexible, allowing the PROTAC to bind non-productively to off-target proteins.[]

  • Just Right: The optimal length, often found empirically, properly spans the distance between the two proteins, creating a stable and productive conformation for ubiquitination. For example, one study on ERα degradation found a 16-atom PEG linker to be more potent than a 12-atom one.[17] Conversely, for BTK degraders, linkers with fewer than 4 PEG units showed impaired binding affinity.[8]

Systematic synthesis and testing of a library of PROTACs with varying PEG linker lengths (e.g., 2, 4, 6, 8 PEG units) is a common and effective strategy to determine the optimal length for a given system.[13]

Table 2: Literature Examples of Linker Length Optimization
Target ProteinE3 LigaseLinker TypeObservation on LengthReference
ERαUnspecifiedPEGA 16-atom PEG linker was significantly more potent in degrading the target than a 12-atom linker.[17]
BTKCRBNPEGLinkers with <4 PEG units had impaired binding affinity; ≥4 units were unimpaired.[8]
TBK1VHLPEG/AlkylLinkers shorter than 12 atoms showed no activity, while longer linkers had robust degradation potential.[17]
BRD4VHLPEGExtension of a linker by a single ethylene (B1197577) glycol unit abolished HER2 degradation while maintaining EGFR degradation, thus imparting selectivity.[13][15]

Question 3: Besides simply adding PEG units, what other linker design strategies can be employed to enhance PROTAC selectivity?

Answer:

While PEGylation is a cornerstone of linker design, enhancing selectivity often requires a more nuanced approach that combines hydrophilicity with other structural features. Advanced strategies include:

  • Incorporating Rigid Moieties: Introducing rigid structural elements like piperazine, piperidine, or cycloalkane rings into an otherwise flexible linker can reduce its conformational freedom.[][13] This pre-organizes the PROTAC into a bioactive conformation that is more favorable for binding the on-target protein, thereby improving selectivity and potency.

  • Optimizing Attachment Points: The position where the linker is attached to the warhead and the E3 ligase ligand (the "exit vector") is critical.[13][15][16] A suboptimal attachment point can disrupt binding to the intended protein or orient the recruited E3 ligase in a non-productive way. Analyzing the solvent-exposed surfaces of the protein-ligand complexes can guide the selection of optimal attachment sites.[][16]

  • Modifying E3 Ligase Binders: For pomalidomide-based PROTACs, off-target degradation of certain zinc-finger (ZF) proteins is a known issue.[18] Rational design of the E3 ligase binder itself, such as making substitutions at the C5 position of the phthalimide (B116566) ring, has been shown to reduce these off-target effects without compromising on-target activity.[18]

  • "Smart" Linkers: More advanced concepts involve linkers that are not merely passive spacers. This includes photoswitchable linkers to control PROTAC activity with light or cleavable linkers designed to release the active PROTAC only in specific tissues or cellular compartments, thereby greatly enhancing selectivity.[13][19][20]

References

Technical Support Center: Enhancing the In Vivo Performance of Benzyloxy-C5-PEG1 Based Degraders

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with benzyloxy-C5-PEG1 based degraders. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential advantages of using a this compound linker in a PROTAC?

The this compound linker possesses a combination of structural features that can influence a PROTAC's properties. The benzyloxy group introduces a rigid aromatic element, while the C5 alkyl chain and single PEG unit provide a degree of flexibility and hydrophilicity. This combination can potentially optimize the spatial orientation of the warhead and E3 ligase ligand for efficient ternary complex formation. The short PEG component may also improve solubility and permeability, which are often challenges for PROTACs.

Q2: What are the common challenges affecting the in vivo stability and performance of PROTACs with short PEG linkers?

PROTACs with short PEG linkers, including the this compound type, can face several in vivo challenges:

  • Poor Aqueous Solubility: Despite the PEG component, the overall molecule can still be hydrophobic, leading to difficulties in formulation and administration.

  • Low Cell Permeability: The relatively high molecular weight and polar surface area of PROTACs can hinder their ability to cross cell membranes and reach their intracellular targets.

  • Rapid Metabolic Clearance: The linker is often a site of metabolic instability, particularly through oxidation by cytochrome P450 (CYP) enzymes. This can lead to a short in vivo half-life and reduced exposure.

Q3: How critical is the linker length for the in vivo efficacy of a PROTAC?

Linker length is a critical determinant of PROTAC efficacy. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might not effectively bring the target protein and E3 ligase into close enough proximity for efficient ubiquitination. The optimal linker length is specific to each target protein and E3 ligase pair and must be determined empirically.

Q4: What is the "hook effect" and how can it be mitigated in in vivo studies?

The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at high concentrations. This is because the bifunctional nature of the PROTAC can lead to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex. To mitigate this in vivo, it is crucial to perform dose-response studies to identify the optimal therapeutic window and avoid administering excessively high doses.

Troubleshooting Guides

Problem 1: Low or No Target Degradation in Animal Models

Possible Cause Troubleshooting Steps
Poor Pharmacokinetics (PK) 1. Assess Compound Exposure: Perform a PK study to measure the concentration of the degrader in plasma and tumor tissue over time. 2. Improve Formulation: Experiment with different formulation strategies (e.g., co-solvents, cyclodextrins, lipid-based formulations) to enhance solubility and absorption. 3. Optimize Dosing Regimen: Based on PK data, adjust the dose and frequency of administration to maintain plasma concentrations above the efficacious level.
Metabolic Instability 1. In Vitro Metabolic Stability Assay: Evaluate the stability of the degrader in liver microsomes from the relevant species (e.g., mouse, rat, human). 2. Linker Modification: If the linker is identified as a metabolic hotspot, consider synthesizing analogs with modifications to improve stability, such as replacing metabolically labile groups.
Insufficient Target Engagement 1. Ex Vivo Target Engagement Assay: After in vivo dosing, collect tumor tissue and perform a cellular thermal shift assay (CETSA) or a similar method to confirm target engagement. 2. Increase Dose: If target engagement is low, a higher dose may be required, being mindful of the potential for a hook effect.
Inefficient Ternary Complex Formation In Vivo 1. Re-evaluate In Vitro Data: Confirm that the degrader potently induces degradation in relevant cell lines before proceeding to extensive in vivo studies. 2. Consider Alternative E3 Ligases: The chosen E3 ligase may not be sufficiently expressed or active in the target tissue.

Problem 2: Observed In Vivo Toxicity

Possible Cause Troubleshooting Steps
On-Target Toxicity 1. Lower the Dose: The observed toxicity may be a result of exaggerated pharmacology due to excessive target degradation. 2. Intermittent Dosing: Explore less frequent dosing schedules to allow for partial recovery of the target protein in healthy tissues.
Off-Target Toxicity 1. In Vitro Off-Target Profiling: Screen the degrader against a panel of related proteins to assess its selectivity. 2. Proteomics Analysis: Perform unbiased proteomics on tissues from treated animals to identify unintended protein degradation. 3. Modify Warhead or Linker: If off-targets are identified, redesign the warhead for higher selectivity or modify the linker to alter the presentation of the warhead to off-target proteins.
Formulation-Related Toxicity 1. Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the formulation itself. 2. Test Alternative Formulations: Explore better-tolerated formulation vehicles.

Data Presentation

Disclaimer: The following data is representative of a PROTAC with a short PEG linker and is provided for illustrative purposes due to the lack of publicly available in vivo data for a degrader with a specific this compound linker.

Table 1: Illustrative In Vivo Pharmacokinetic Parameters of a PROTAC with a Short PEG Linker in Mice

ParameterRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)T1/2 (h)
Degrader X IV215000.125001.5
PO10300218001.8

Table 2: Illustrative In Vivo Pharmacodynamic Data of a PROTAC with a Short PEG Linker in a Mouse Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleTarget Degradation in Tumor (%)Tumor Growth Inhibition (%)
Vehicle -Daily00
Degrader X 10Daily7560
Degrader X 30Daily9085

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model

  • Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID) bearing subcutaneous tumors from a relevant human cancer cell line.

  • Compound Formulation: Prepare the this compound based degrader in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) based on solubility and tolerability studies.

  • Dosing: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and vehicle control groups. Administer the compound and vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at the determined dose and schedule.

  • Tumor Measurement: Measure tumor volume using calipers two to three times per week.

  • Body Weight Monitoring: Monitor animal body weight regularly as an indicator of general toxicity.

  • Pharmacodynamic Analysis: At the end of the study, or at interim time points, collect tumor and plasma samples for analysis of target protein levels and compound exposure.

Protocol 2: Western Blot for Target Degradation in Tumor Tissue

  • Tumor Lysate Preparation: Homogenize excised tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle-treated group.

Protocol 3: LC-MS/MS for PROTAC Quantification in Plasma

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a three-fold volume of cold acetonitrile (B52724) containing an internal standard.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto a suitable C18 column.

    • Use a gradient elution with mobile phases typically consisting of water and acetonitrile with 0.1% formic acid.

    • Perform mass spectrometric detection using a triple quadrupole instrument in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the PROTAC in blank plasma.

    • Quantify the concentration of the PROTAC in the study samples by interpolating from the standard curve.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC This compound Degrader Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ternary_Complex->E3_Ligase Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC Mechanism of Action.

Troubleshooting_Workflow Start Poor In Vivo Efficacy Check_PK Assess Pharmacokinetics (Plasma & Tumor) Start->Check_PK PK_Good Sufficient Exposure? Check_PK->PK_Good Improve_Formulation Optimize Formulation & Dosing PK_Good->Improve_Formulation No Check_PD Assess Target Degradation (Western Blot) PK_Good->Check_PD Yes Improve_Formulation->Check_PK PD_Good Sufficient Degradation? Check_PD->PD_Good Linker_Optimization Re-evaluate Linker Design & E3 Ligase Choice PD_Good->Linker_Optimization No Success Improved Efficacy PD_Good->Success Yes Linker_Optimization->Start

Caption: In Vivo Troubleshooting Workflow.

Validation & Comparative

The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide with a Focus on Benzyloxy-C5-PEG1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) is a complex endeavor where the linker, the bridge connecting the target protein ligand and the E3 ligase recruiter, plays a critical role in the molecule's success. Among the various linker types, polyethylene (B3416737) glycol (PEG) chains are frequently utilized due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of how PEG chain length influences PROTAC performance, with a conceptual focus on the potential role of linkers like Benzyloxy-C5-PEG1, supported by experimental data from various studies.

The Linker is Not Just a Spacer: Impact on PROTAC Activity

The length of the PEG linker in a PROTAC is a crucial determinant of its ability to induce the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. This complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. An optimal linker length is crucial as it dictates the spatial orientation and proximity of the target protein and the E3 ligase. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. Therefore, the linker length must be meticulously optimized for each specific target protein and E3 ligase pair.

Comparative Analysis of PEG Linker Length on PROTAC Performance

Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific biological system.

Data Presentation: Quantitative Comparison of PROTAC Efficacy with Varying Linker Lengths

Case Study 1: Targeting Estrogen Receptor α (ERα)

In a study developing ERα-targeting PROTACs, the length of the PEG-containing linker was found to be a key factor in degradation efficiency.

PROTAC Linker Length (atoms)Target ProteinE3 LigaseDC50 (µM)Dmax (% Degradation)
9ERαVHL>10~50
12ERαVHL~5~75
16 ERα VHL ~1 ~95
19ERαVHL~5~70
21ERαVHL>10~60

Data synthesized from multiple sources.

Case Study 2: Targeting TANK-Binding Kinase 1 (TBK1)

Research on TBK1-targeting PROTACs revealed a clear length-dependent activity profile.

PROTAC Linker Length (atoms)Target ProteinE3 LigaseDC50 (nM)Dmax (%)
< 12TBK1VHLNo degradation-
21 TBK1 VHL 3 96
29TBK1VHL29276

Data synthesized from multiple sources.

Case Study 3: Targeting Cyclin-Dependent Kinase 9 (CDK9)

Studies on CDK9-targeting PROTACs have also shown a dependency on linker length for optimal degradation.

PROTAC Linker CompositionTarget ProteinE3 LigaseDC50 (nM)Dmax (%)
PEG3CDK9CRBN100-500~70
PEG4 CDK9 CRBN 10-50 >90
PEG5CDK9CRBN50-100~85

Data represents a summary of trends observed in relevant studies.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of PROTAC efficacy are provided below.

Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.

  • Cell Culture and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.

Cell Viability Assay (e.g., MTS Assay)

This assay is used to assess the effect of the PROTAC on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the plate at 37°C for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Plot the absorbance values against the PROTAC concentration to determine the IC50 value.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Proteasome->Degradation Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow start Synthesize PROTACs with Varying PEG Linker Lengths cell_culture Cell Culture and Treatment (Dose-Response) start->cell_culture western_blot Western Blot Analysis cell_culture->western_blot viability_assay Cell Viability Assay (e.g., MTS) cell_culture->viability_assay data_analysis Quantify Protein Levels (DC50, Dmax) western_blot->data_analysis conclusion Identify Optimal Linker Length data_analysis->conclusion ic50_determination Determine IC50 viability_assay->ic50_determination ic50_determination->conclusion

Caption: Experimental Workflow for PROTAC Evaluation.

Conclusion

The optimization of the PEG linker is a cornerstone of successful PROTAC design. While direct experimental data for this compound in a comparative context is currently limited in the public domain, the provided experimental data from other studies underscores the necessity of systematically evaluating a range of linker lengths for each new target protein and E3 ligase combination. The case studies on ERα, TBK1, and CDK9 clearly demonstrate that there is an optimal linker length that maximizes degradation efficacy, and this optimum varies between different biological systems. Researchers should consider synthesizing a series of PROTACs with varying PEG linker lengths, including those in the range of this compound, to empirically determine the most effective linker for their specific application. By employing rigorous experimental protocols, such as those detailed in this guide, researchers can effectively navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation.

A Comparative Analysis of Benzyloxy-C5-PEG1 and Alkyl Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of success. The linker, which connects the targeting moiety to the payload, profoundly influences the stability, solubility, pharmacokinetics, and overall efficacy of the conjugate. This guide provides a comparative analysis of two distinct linker classes: the hydrophilic Benzyloxy-C5-PEG1 linker and the more traditional hydrophobic alkyl linkers.

Overview of Linker Properties

This compound is a PEG-based linker, characterized by the presence of a single ethylene (B1197577) glycol unit, which imparts hydrophilicity.[1][2] This property can enhance the water solubility of the entire molecule, a crucial factor when dealing with hydrophobic drugs or ligands.[2][3] The benzyloxy group provides a stable connection point, while the C5 carbon chain offers a defined spatial separation between the connected molecules.

Alkyl linkers , in contrast, are composed of saturated hydrocarbon chains.[2][4] They are generally hydrophobic and offer a high degree of conformational flexibility.[4] Their synthesis is often straightforward, and their length can be easily modified.[4] However, their hydrophobicity can sometimes lead to challenges with aqueous solubility and may increase the likelihood of non-specific binding to plasma proteins.[2][3]

Comparative Data Summary

The following table summarizes the key characteristics and performance attributes of this compound and alkyl linkers based on generally accepted principles for PEGylated and alkyl linkers in drug development.

FeatureThis compound LinkerAlkyl LinkerRationale & References
Composition Contains a polyethylene (B3416737) glycol (PEG) unit, a C5 alkyl chain, and a benzyloxy group.Composed of a simple hydrocarbon chain.[1][2][4]
Solubility Generally hydrophilic, which can improve the aqueous solubility of the conjugate.[2][5]Generally hydrophobic, which can decrease the aqueous solubility of the conjugate.[2][4]The ether oxygens in the PEG unit can form hydrogen bonds with water, increasing solubility. Alkyl chains are nonpolar and do not favorably interact with water.[2][3]
Cell Permeability The hydrophilic nature may modulate cell permeability. In some cases, increased hydrophilicity can improve permeability for certain cell types.[4]The hydrophobic nature can facilitate passage across the lipid bilayer of cell membranes.[3]A balance of hydrophilicity and hydrophobicity is often required for optimal cell permeability.
Metabolic Stability PEG units can sometimes be susceptible to metabolism, though short PEG chains are generally stable.Alkyl chains are generally considered to have good metabolic stability.[2]The specific enzymatic pathways for linker degradation would need to be experimentally determined.
Non-specific Binding The hydrophilic PEG chain can reduce non-specific binding to plasma proteins and tissues, potentially leading to a better pharmacokinetic profile.[3]Hydrophobic linkers may have a higher propensity for non-specific binding to proteins like albumin, which can lead to off-target toxicity.[3][6]Hydrophilic shielding can "hide" the conjugate from non-specific interactions.[]
Flexibility Offers a degree of flexibility due to the alkyl and PEG components.High degree of conformational flexibility due to free rotation around the carbon-carbon single bonds.[4]This flexibility can be crucial for allowing the two ends of a PROTAC to bind to their respective proteins.
Synthetic Accessibility Synthesis can be more complex due to the multiple functional groups.Generally straightforward and readily scalable synthesis.[4]The availability of building blocks for alkyl chains is vast.

Experimental Protocols

Evaluating the performance of a linker is essential for the development of a successful therapeutic. The following are key experimental protocols used to assess linker stability and efficacy.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the linker and the rate of payload deconjugation in plasma.[6]

Methodology:

  • The conjugate (e.g., an ADC) is incubated at a specific concentration (e.g., 100 µg/mL) in plasma from various species (e.g., human, mouse, rat) at 37°C.[6]

  • Aliquots are collected at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).[6]

  • The samples are analyzed to quantify the amount of intact conjugate, total antibody (for ADCs), and released payload.[6]

  • Quantification Methods:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Separate ELISAs can be used to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[6][8]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact conjugate, free payload, and any payload adducts (e.g., payload-albumin).[6][9] Immuno-affinity capture may be employed to enrich the ADC from the plasma matrix before LC-MS analysis.[6]

In Vivo Stability Assessment

Objective: To evaluate the stability of the linker in a living organism.

Methodology:

  • A single intravenous dose of the conjugate is administered to an appropriate animal model (e.g., mice or rats).

  • Blood samples are collected at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).[6]

  • Blood samples are processed to isolate plasma.

  • The concentration of the intact conjugate and/or free payload in the plasma is quantified using ELISA or LC-MS/MS as described in the in vitro assay.[8]

In Vitro Cytotoxicity Assay (for ADCs)

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology:

  • Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with serial dilutions of the ADC for a specified period (e.g., 72-96 hours).

  • Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).

  • The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the ADC required to inhibit cell growth by 50%.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental workflows.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (e.g., with this compound or Alkyl Linker) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC Mechanism of Action.

Linker_Stability_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_quantification Quantification Methods cluster_conclusion Conclusion start_vitro Incubate Conjugate in Plasma at 37°C aliquots Collect Aliquots at Various Time Points start_vitro->aliquots analysis_vitro Quantify Intact Conjugate and Free Payload aliquots->analysis_vitro lcms LC-MS / LC-MS/MS analysis_vitro->lcms elisa ELISA analysis_vitro->elisa start_vivo Administer Conjugate to Animal Model samples Collect Blood Samples Over Time start_vivo->samples analysis_vivo Quantify Conjugate/Payload in Plasma samples->analysis_vivo analysis_vivo->lcms analysis_vivo->elisa conclusion Compare Linker Stability (Half-life, Payload Release Rate) lcms->conclusion elisa->conclusion

Experimental Workflow for Comparing Linker Stability.

Conclusion

The selection between a this compound linker and an alkyl linker is a nuanced decision that depends on the specific application and the properties of the molecules being conjugated. The this compound linker, representative of hydrophilic PEG-based linkers, offers potential advantages in terms of solubility and reduced non-specific binding, which can lead to an improved pharmacokinetic profile.[2][3] Alkyl linkers, while more hydrophobic, provide synthetic simplicity and significant conformational flexibility.[4] Ultimately, the optimal linker choice must be determined empirically through rigorous experimental evaluation of stability, efficacy, and overall therapeutic performance.

References

Validating Target Engagement of a Benzyloxy-C5-PEG1 PROTAC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][3][4][5] A critical step in the development of any PROTAC is the rigorous validation of its engagement with the intended target protein. This guide provides a comparative overview of key experimental methodologies for validating the target engagement of a hypothetical Benzyloxy-C5-PEG1 PROTAC, herein referred to as "PROTAC-X". The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of the underlying principles and workflows.

Quantitative Data Summary

Effective validation of PROTAC-X's target engagement relies on quantitative measurements of its binding and subsequent degradation of the target protein. The following tables summarize typical data obtained from various assays, offering a clear comparison of their quantitative outputs.

Table 1: Target Engagement and Ternary Complex Formation

AssayMetricPROTAC-XNegative ControlDescription
NanoBRET™ Target Engagement IC50 (nM)50>10,000Concentration of PROTAC-X required to displace 50% of a fluorescent tracer from the target protein in live cells.[6][7]
Cellular Thermal Shift Assay (CETSA) ΔTm (°C)+4.2+0.1Change in the melting temperature of the target protein upon PROTAC-X binding, indicating target stabilization.[8][9][10]
NanoBRET™ Ternary Complex Formation BRET Ratio0.80.05Proximity-based signal indicating the formation of the Target-PROTAC-E3 ligase complex in live cells.[6][11][12][13]
Isothermal Titration Calorimetry (ITC) Kᴅ (nM)120No BindingDissociation constant measuring the binding affinity between PROTAC-X and the purified target protein.

Table 2: Target Degradation and Cellular Effects

AssayMetricPROTAC-XNegative ControlDescription
Western Blot DC50 (nM)25>10,000Concentration of PROTAC-X required to degrade 50% of the target protein.
HiBiT Lytic Detection Assay DC50 (nM)20>10,000Concentration of PROTAC-X required to degrade 50% of the HiBiT-tagged target protein.[6]
Quantitative Proteomics (MS) Dmax (%)95%<5%Maximum percentage of target protein degradation observed.[14]
Cell Viability Assay GI50 (µM)1.5>50Concentration of PROTAC-X that inhibits cell growth by 50%.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used to validate PROTAC-X target engagement.

NanoBRET™ Target Engagement Assay

This assay quantifies the binding of PROTAC-X to its target protein within living cells.[6] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same protein.

Protocol:

  • Seed cells expressing the NanoLuc®-fused target protein in a 96-well plate.

  • Add the fluorescent tracer to the cells.

  • Treat the cells with a serial dilution of PROTAC-X or a negative control.

  • Incubate for 2 hours at 37°C.

  • Add NanoBRET™ substrate and measure the BRET signal using a luminometer.

  • Calculate the IC50 value, which represents the concentration of PROTAC-X that displaces 50% of the tracer.[7]

Cellular Thermal Shift Assay (CETSA)

CETSA assesses the thermal stabilization of the target protein upon ligand binding in intact cells or cell lysates.[8][9][10][15][16]

Protocol:

  • Treat intact cells with PROTAC-X or a vehicle control.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes.

  • Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Analyze the amount of soluble target protein remaining at each temperature by Western Blot or ELISA.

  • Determine the melting temperature (Tm) for each condition and calculate the thermal shift (ΔTm).

Western Blot for Protein Degradation

This is a standard method to visualize and quantify the degradation of the target protein following PROTAC treatment.

Protocol:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with varying concentrations of PROTAC-X for a specified time (e.g., 24 hours).

  • Lyse the cells and determine the total protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH).

  • Incubate with a secondary antibody and visualize the protein bands.

  • Quantify the band intensities to determine the extent of protein degradation and calculate the DC50.

Quantitative Proteomics

Mass spectrometry-based proteomics provides an unbiased and global view of protein level changes upon PROTAC treatment, confirming target degradation and identifying potential off-targets.[1][14][17]

Protocol:

  • Treat cells with PROTAC-X or a vehicle control.

  • Lyse the cells and digest the proteins into peptides.

  • Label the peptides with isobaric tags (e.g., TMT) for multiplexed analysis.

  • Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.

  • Determine the percentage of degradation for the target protein and assess changes in other proteins.

Visualizations

The following diagrams illustrate the key processes and workflows involved in validating the target engagement of PROTAC-X.

PROTAC_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC-X Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Proteasome Proteasome Target->Proteasome Degradation Target_PROTAC_E3 Target-PROTAC-E3 Complex Ub Ubiquitin Ub->Target Tags Target Target_PROTAC_E3->Ub Ubiquitination

Caption: Mechanism of action for PROTAC-X.

NanoBRET_Workflow Start Seed cells with NanoLuc-Target fusion Add_Tracer Add Fluorescent Tracer Start->Add_Tracer Add_PROTAC Add PROTAC-X (serial dilution) Add_Tracer->Add_PROTAC Incubate Incubate (2h, 37°C) Add_PROTAC->Incubate Add_Substrate Add NanoBRET™ Substrate Incubate->Add_Substrate Measure Measure BRET Signal Add_Substrate->Measure Analyze Calculate IC50 Measure->Analyze

Caption: NanoBRET™ target engagement assay workflow.

CETSA_Workflow Start Treat cells with PROTAC-X or Vehicle Heat Heat cells at various temperatures Start->Heat Lyse Lyse cells Heat->Lyse Centrifuge Centrifuge to separate soluble/aggregated proteins Lyse->Centrifuge Analyze Analyze soluble fraction (Western Blot/ELISA) Centrifuge->Analyze Determine_Tm Determine Tm and ΔTm Analyze->Determine_Tm

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

By employing a combination of these robust methodologies, researchers can confidently validate the target engagement of the this compound PROTAC, providing a solid foundation for further preclinical and clinical development. The comparative data and detailed protocols in this guide serve as a valuable resource for designing and executing these critical experiments.

References

Assessing PROTAC Selectivity: A Comparative Guide to Linker Chemistry, Featuring PEG-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selectivity of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its therapeutic potential. An ideal PROTAC should induce the degradation of the target protein with high specificity, minimizing off-target effects. The linker component of a PROTAC, which connects the target-binding warhead to the E3 ligase recruiter, plays a pivotal role in dictating this selectivity. While a multitude of linker chemistries exist, this guide focuses on comparing the performance of different linker types, with a particular emphasis on Polyethylene Glycol (PEG)-based linkers like the commercially available Benzyloxy-C5-PEG1, and provides the experimental framework for their evaluation.

The Influence of Linker Composition on PROTAC Performance

The linker is not merely a passive spacer; its length, rigidity, and chemical composition profoundly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for efficient and selective protein degradation.[1] Different linker types offer distinct advantages and disadvantages that must be considered in the context of a specific target and E3 ligase pair.

Table 1: Comparison of Common PROTAC Linker Types

Linker TypeCompositionKey CharacteristicsAdvantagesDisadvantages
Alkyl Chains Simple hydrocarbon chainsHigh conformational flexibility, generally hydrophobic.[2]Synthetically straightforward and easily modified in length.Can lead to poor aqueous solubility and may be susceptible to oxidative metabolism.[2][3]
PEG Linkers Repeating ethylene (B1197577) glycol unitsHydrophilic, flexible, and biocompatible.[4]Improves water solubility and can enhance cell permeability.[1]May have reduced metabolic stability in vivo.[1]
Rigid Linkers Often contain cyclic structures (e.g., piperidine, piperazine)Constrained conformation.[3]Can pre-organize the PROTAC into an active conformation, potentially increasing potency and selectivity.[3]Can be synthetically more challenging and may not always lead to a productive ternary complex.[5]
Clickable Linkers Incorporate moieties for "click" chemistry (e.g., alkynes, azides)Allows for modular and efficient synthesis.Enables the rapid generation of PROTAC libraries with diverse linkers for screening.[6]The resulting triazole ring can influence the overall properties of the PROTAC.

The this compound linker falls into the PEG linker category. Its structure suggests a degree of hydrophilicity and flexibility, which are generally favorable for PROTAC development. The benzyloxy group at one end provides a handle for conjugation to either the warhead or the E3 ligase ligand.

Quantitative Comparison of PROTACs with Different Linkers

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy. The following tables summarize illustrative data from the literature, comparing the performance of PROTACs with different linker types and lengths.

Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

This study highlights how linker length optimization is crucial for achieving potent degradation. A series of PROTACs with varying PEG linker lengths were synthesized to target ERα.

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)
ERα-PROTAC-1 8>1000<20
ERα-PROTAC-2 1210080
ERα-PROTAC-3 1610>95
ERα-PROTAC-4 205090

Data is illustrative and compiled from general findings in the literature, such as those presented in a comparative study on PROTACs with different PEG linker lengths.[4]

Table 3: Impact of Linker Rigidity on BRD4 Degradation

This hypothetical but illustrative dataset shows how increasing linker rigidity can impact degradation potency.

PROTACLinker TypeDC50 (nM)Dmax (%)
BRD4-PROTAC-Flex Flexible (PEG)54>90
BRD4-PROTAC-Rigid Rigid (Disubstituted Phenyl)>1000<10

This table represents a hypothetical dataset based on findings where increased linker rigidity impaired degradation potency.[5]

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

Western_Blot_Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Signal Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry) Determine DC50 & Dmax G->H

Western Blot Experimental Workflow

Linker_Properties_Logic Linker Linker Properties (Length, Composition, Rigidity) Ternary Ternary Complex Formation & Stability Linker->Ternary PK Pharmacokinetic Properties Linker->PK Degradation Protein Degradation (Potency & Efficacy) Ternary->Degradation

Logical Relationship of Linker Properties

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.

Protocol 1: Western Blot for Determination of DC50 and Dmax

This protocol outlines the steps for quantifying the degradation of a target protein in response to PROTAC treatment.[7]

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[7]
  • Prepare serial dilutions of the PROTAC in complete growth medium. Include a vehicle-only control (e.g., 0.1% DMSO).[7]
  • Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 24 hours) at 37°C.[8]

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[7]
  • Add ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.[8]
  • Scrape the cells and collect the lysate in a microcentrifuge tube.[7]
  • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
  • Collect the supernatant containing the protein.[8]

3. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA Protein Assay Kit.[7]
  • Normalize the protein concentration of all samples with lysis buffer.[7]
  • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[7]

4. SDS-PAGE and Western Blotting:

  • Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.[7]
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[8]
  • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

5. Detection and Analysis:

  • Incubate the membrane with an ECL substrate and capture the chemiluminescent signal.[8]
  • Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[7]
  • Calculate the percentage of protein degradation relative to the vehicle-treated control.[7]
  • Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.[7]

Protocol 2: Mass Spectrometry-Based Proteomics for Selectivity Profiling

This protocol provides a global, unbiased assessment of a PROTAC's selectivity across the entire proteome.[9]

1. Cell Culture, Treatment, and Lysis:

  • Follow the same procedure as in Protocol 1 for cell culture, treatment, and lysis.

2. Protein Digestion:

  • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.[9]
  • Digest the proteins into peptides using trypsin overnight at 37°C.[9]

3. Peptide Cleanup and Labeling (Optional):

  • Clean up the peptide mixture using solid-phase extraction (SPE).[9]
  • For multiplexed analysis, label the peptides with isobaric tags (e.g., TMT) according to the manufacturer's protocol.[9]

4. LC-MS/MS Analysis:

  • Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap).[9]

5. Data Analysis:

  • Search the acquired spectra against a protein database (e.g., UniProt) to identify and quantify proteins.[9]
  • Identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.[9]
  • Assess the selectivity of the PROTAC by comparing the degradation of the intended target to any off-target proteins.[9]

Protocol 3: NanoBRET™ Ternary Complex Assay

This live-cell assay monitors the formation of the ternary complex, providing mechanistic insights into PROTAC action.[10]

1. Cell Preparation:

  • Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase donor and an E3 ligase component (e.g., VHL or CRBN) fused to a HaloTag® acceptor.

2. Assay Procedure:

  • Plate the transfected cells in a 96-well plate.
  • Add the HaloTag® ligand (fluorescent acceptor) to the cells and incubate.
  • Add the NanoBRET® substrate to the cells.
  • Treat the cells with serial dilutions of the PROTAC.
  • Measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.

3. Data Analysis:

  • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
  • An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
  • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Conclusion

The rational design of the linker is a cornerstone of developing potent and selective PROTACs. While flexible PEG linkers, such as this compound, offer favorable properties like enhanced solubility, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. A systematic approach, involving the synthesis and evaluation of a variety of linker types and lengths, is essential for identifying the ideal PROTAC candidate. The experimental protocols provided in this guide offer a robust framework for quantitatively assessing PROTAC performance and selectivity, enabling researchers to make data-driven decisions in the pursuit of novel protein degraders.

References

The Benzyloxy-C5-PEG1 Linker: A Comparative Guide to Enhancing Ternary Complex Stability in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal aspect of developing novel therapeutics. The linker, the component that connects the target protein-binding ligand to the E3 ligase-recruiting moiety, is a critical determinant of a PROTAC's efficacy. Its composition, length, and rigidity profoundly influence the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for subsequent ubiquitination and degradation of the target protein.

This guide provides a comparative analysis of the Benzyloxy-C5-PEG1 linker against other common linker archetypes. By incorporating a benzyloxy group, this linker introduces a unique combination of properties that can significantly impact ternary complex stability. We will delve into the supporting experimental data and provide detailed protocols for the key biophysical assays used to evaluate these interactions.

The Role of the Linker in Ternary Complex Formation

The formation of a stable and productive ternary complex is the cornerstone of PROTAC activity. The linker's role extends beyond merely tethering the two binding elements; it actively participates in orienting the target protein and the E3 ligase to facilitate an efficient ubiquitination process. An ideal linker will position the two proteins in a manner that promotes favorable protein-protein interactions, leading to positive cooperativity and enhanced complex stability.

Comparative Analysis of Linker Types

The choice of linker chemistry has a profound impact on the biophysical properties of the resulting PROTAC and its ability to stabilize the ternary complex. Below is a comparison of the this compound linker with other commonly used linker types.

Linker TypeKey CharacteristicsImpact on Ternary Complex StabilityRepresentative References
This compound - Hybrid Composition: Combines a flexible PEG moiety with a semi-rigid benzyloxy group.- Defined Length: Provides a specific spatial separation between the warhead and the E3 ligand.- Potential for Specific Interactions: The aromatic ring can engage in π-π stacking or other non-covalent interactions with residues on the protein surfaces.Can enhance stability through favorable interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) on the E3 ligase or target protein. The defined length and reduced flexibility compared to longer PEG chains can lead to a more ordered and stable complex.[1][2]
Alkyl Chains - Hydrophobicity: Generally non-polar.- Flexibility: High degree of conformational freedom.High flexibility can be entropically unfavorable for forming a stable complex. Lack of specific interaction points beyond hydrophobic contacts.[3]
Polyethylene Glycol (PEG) - Hydrophilicity: Improves solubility.- Flexibility: Conformational freedom increases with chain length.Can provide beneficial van der Waals interactions.[4] However, longer, highly flexible PEG linkers may not sufficiently restrict the conformation, potentially leading to less stable ternary complexes.[4][5]
Rigid Aromatic/Heterocyclic - Rigidity: Constrains the conformational landscape.- Planarity: Can facilitate specific geometric arrangements.Can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of complex formation. Can also participate in specific π-π stacking interactions.[]

Quantitative Data on Linker Impact

For instance, in the design of SMARCA2/4 degraders, a benzyl-containing linker was rationally designed to engage in a π-stacking interaction with a tyrosine residue (Y98) on the VHL E3 ligase, leading to a potent PROTAC.[1][2] This highlights the potential for the benzyloxy group in the this compound linker to contribute to favorable protein-protein or protein-linker interactions within the ternary complex.

The following table summarizes the expected impact of different linker types on key parameters related to ternary complex stability and degradation efficacy.

ParameterThis compoundAlkyl ChainPEG ChainRigid Aromatic
Ternary Complex Kd (Affinity) Potentially Lower (Higher Affinity)VariableVariablePotentially Lower (Higher Affinity)
Ternary Complex Half-life (t1/2) Potentially LongerVariableVariablePotentially Longer
Cooperativity (α) Potentially PositiveVariableVariablePotentially Positive
Degradation Potency (DC50) Potentially LowerVariableVariablePotentially Lower
Maximal Degradation (Dmax) Potentially HigherVariableVariablePotentially Higher

Experimental Protocols for Assessing Ternary Complex Stability

To quantitatively evaluate the impact of a linker on ternary complex stability, several biophysical techniques are employed. Below are detailed protocols for two of the most common methods: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Experimental_Workflow Start PROTAC Synthesis (with different linkers) SPR Surface Plasmon Resonance (SPR) - Immobilize E3 Ligase - Flow Target Protein + PROTAC Start->SPR ITC Isothermal Titration Calorimetry (ITC) - Titrate PROTAC into  Target Protein + E3 Ligase solution Start->ITC Data_Analysis Data Analysis - Determine Kd, kon, koff, t1/2, α SPR->Data_Analysis ITC->Data_Analysis Conclusion Compare Linker Performance - Identify optimal linker for  ternary complex stability Data_Analysis->Conclusion

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for measuring the kinetics of binding events in real-time.[7][8][9][10][11]

Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (Kd) of the ternary complex.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit

  • Purified E3 ligase (e.g., VHL-ElonginB-ElonginC complex)

  • Purified target protein

  • PROTACs with different linkers

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization of E3 Ligase:

    • Activate the sensor chip surface using the amine coupling kit.

    • Immobilize the purified E3 ligase onto the chip surface to a target response level.

    • Deactivate any remaining active esters.

  • Binary Interaction Analysis (Control):

    • Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase surface to determine the binary Kd.

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

    • The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd for the ternary complex.

    • Calculate the ternary complex half-life (t1/2 = ln(2)/koff).

    • Determine the cooperativity (α) by comparing the Kd of the PROTAC for the E3 ligase in the absence and presence of the target protein (α = Kd,binary / Kd,ternary).[7]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of ternary complex formation.

Materials:

  • Isothermal Titration Calorimeter

  • Purified E3 ligase

  • Purified target protein

  • PROTACs with different linkers

  • Dialysis buffer

Procedure:

  • Sample Preparation:

    • Dialyze all proteins and dissolve the PROTACs in the same buffer to minimize buffer mismatch effects.

    • Prepare a solution of the target protein and E3 ligase in the sample cell.

    • Prepare a solution of the PROTAC in the injection syringe at a concentration 10-20 times higher than the protein concentration in the cell.

  • Titration:

    • Perform a series of small injections of the PROTAC solution into the sample cell containing the protein mixture.

    • Measure the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine Kd, n, ΔH, and ΔS.

Conclusion

The this compound linker represents a sophisticated design choice in the development of potent PROTACs. Its hybrid nature, combining the flexibility of a short PEG chain with the potential for specific interactions from the benzyloxy group, offers a promising strategy for enhancing ternary complex stability. While direct comparative data is still emerging, the principles gleaned from studies on PROTACs with similar aromatic moieties strongly suggest that the this compound linker can lead to the formation of more stable and long-lived ternary complexes. This, in turn, is expected to translate into improved degradation potency and efficacy. The rigorous biophysical characterization of PROTACs containing this and other novel linkers using techniques such as SPR and ITC will be crucial in advancing the rational design of the next generation of targeted protein degraders.

References

A Comparative Guide to the Pharmacokinetic Properties of Benzyloxy-C5-PEG1 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the pharmacokinetic performance of Benzyloxy-C5-PEG1 PROTACs with alternative protein degraders, supported by experimental data.

The development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A key challenge in the clinical translation of these promising molecules lies in optimizing their pharmacokinetic (PK) properties, including oral bioavailability, metabolic stability, and permeability. This guide focuses on a specific class of PROTACs, those featuring a this compound linker, and evaluates their PK profile in comparison to other notable PROTACs.

Enhancing Bioavailability through Amphiphilic Design

A novel amphiphilic PROTAC, designated B1-PEG, incorporates a this compound linker and has been developed to improve the often-poor pharmacokinetic properties of conventional PROTACs. This strategic PEGylation aims to enhance water solubility and bioavailability.

Experimental data demonstrates a significant improvement in the oral bioavailability of B1-PEG compared to its non-PEGylated counterpart, B1. In preclinical studies, B1-PEG achieved an impressive oral bioavailability of 84.8%, a substantial increase from the 63.5% observed for B1.[1] This enhancement underscores the potential of this linker technology to overcome a major hurdle in PROTAC development.

Comparative Pharmacokinetic Profiles

To provide a broader context for the performance of this compound PROTACs, this section compares the available pharmacokinetic data for B1-PEG and B1 with two well-characterized clinical-stage PROTACs, ARV-110 and MZ1.

ParameterB1-PEGB1ARV-110 (Mouse)MZ1 (Mouse)
Target ALKALKAndrogen ReceptorBET Bromodomains
E3 Ligase Ligand CereblonCereblonCereblonVHL
Oral Bioavailability (F) 84.8%63.5%37.89%Low
Clearance (CL) Data not availableData not available180.9 ± 30.79 mL/h/kg (IV)20.7% of liver blood flow (IV)
Volume of Distribution (Vss) Data not availableData not available2366 ± 402.2 mL/kg (IV)0.38 L/kg (IV)
Half-life (t1/2) Data not availableData not availableData not available1.04 h (IV)
Cmax Data not availableData not availableData not available2,070 nM (5 mg/kg SC)
Tmax Data not availableData not availableData not available0.5 h (5 mg/kg SC)
AUC Data not availableData not availableData not available3,760 nM·h (5 mg/kg IV)

Note: The data for ARV-110 and MZ1 are compiled from separate preclinical studies and are presented here for comparative purposes.

Key Experimental Methodologies

The evaluation of pharmacokinetic properties relies on a suite of standardized in vitro and in vivo assays. Understanding these methodologies is crucial for interpreting the comparative data.

In Vitro Permeability Assays

Assessing the ability of a PROTAC to cross biological membranes is fundamental to predicting its oral absorption and cellular uptake.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a measure of passive diffusion across an artificial lipid membrane, offering an initial screen for permeability.

  • Caco-2 Cell Permeability Assay: Utilizing a monolayer of human colorectal adenocarcinoma cells, this assay models the intestinal epithelium and can assess both passive and active transport mechanisms, including efflux by transporters like P-glycoprotein.

In Vitro Metabolic Stability Assays

Determining the susceptibility of a PROTAC to metabolism is critical for predicting its in vivo half-life and clearance.

  • Liver Microsomal Stability Assay: This assay uses subcellular fractions of liver cells containing key drug-metabolizing enzymes (e.g., Cytochrome P450s) to evaluate the rate of phase I metabolism.

  • Hepatocyte Stability Assay: Employing intact liver cells, this assay provides a more comprehensive assessment of metabolic stability, encompassing both phase I and phase II metabolic pathways.

In Vivo Pharmacokinetic Studies

Animal models are essential for understanding the complete pharmacokinetic profile of a PROTAC in a living system.

  • Animal Models: Typically, rodents (mice or rats) are used for initial in vivo PK studies.

  • Administration Routes: Compounds are administered through various routes, most commonly intravenous (IV) to determine clearance and volume of distribution, and oral (PO) or intraperitoneal (IP) to assess bioavailability.

  • Sample Analysis: Blood samples are collected at multiple time points, and the concentration of the PROTAC in the plasma is quantified using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed to calculate key parameters such as maximum concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), clearance (CL), volume of distribution (Vss), and half-life (t1/2).

Signaling Pathways and Experimental Workflows

Visualizing the complex processes involved in PROTAC action and evaluation is essential for a comprehensive understanding.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC This compound PROTAC (B1-PEG) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (e.g., ALK) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary Ub_POI Polyubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: Mechanism of action for a this compound PROTAC.

PK_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Study Permeability Permeability (PAMPA, Caco-2) Dosing Compound Administration (IV, PO) Permeability->Dosing Inform formulation & dose selection Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Metabolic_Stability->Dosing Inform dose selection Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Parameters Pharmacokinetic Parameter Calculation Analysis->PK_Parameters

Caption: A typical experimental workflow for pharmacokinetic evaluation.

Conclusion

The available data strongly suggests that the incorporation of a this compound linker, as exemplified by B1-PEG, is a highly effective strategy for improving the oral bioavailability of PROTACs. The significant increase in bioavailability for B1-PEG compared to its non-PEGylated version, B1, highlights the potential of this amphiphilic design. However, a complete comparative assessment requires further investigation to generate a full pharmacokinetic profile for B1-PEG and B1, including permeability and metabolic stability data. The continued exploration of innovative linker technologies will be paramount in advancing the field of targeted protein degradation and bringing these transformative therapies to the clinic.

References

A Comparative Guide to PROTAC Linkers: Benchmarking Benzyloxy-C5-PEG1 Against Novel Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

The field of targeted protein degradation has been significantly advanced by the development of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful strategy to eliminate disease-causing proteins by coopting the cell's ubiquitin-proteasome system. A PROTAC molecule is composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two functional ends. While initially considered a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.

This guide provides an objective comparison of the widely used Benzyloxy-C5-PEG1 linker against a range of novel PROTAC linkers. By presenting quantitative performance data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows, this document aims to equip researchers with the necessary information to make informed decisions in the design and optimization of next-generation protein degraders.

Data Presentation: A Quantitative Comparison of PROTAC Linker Performance

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein. This is quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value indicates greater efficacy.

The following tables summarize the performance of PROTACs synthesized with this compound (represented by a close structural analog) and various novel linker architectures, as reported in different studies. It is important to note that direct head-to-head comparisons in the same biological system are often unavailable; therefore, the target protein and cell line are specified for each dataset to provide context.

Table 1: Performance of PROTACs with Benzyl-PEG Linkers (Proxy for this compound)

PROTAC NameLinker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
ACBI1Benzyl linking fragmentSMARCA2MV-4-116>95[1]
ACBI1Benzyl linking fragmentSMARCA4MV-4-1111>95[1]

Table 2: Performance of PROTACs with Novel Rigid Linkers

PROTAC NameLinker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
Compound 9Piperazine-basedHDAC1HCT116550>80[2]
Compound 9Piperazine-basedHDAC3HCT116530>80[2]
Compound 22Piperazine-basedHDAC3HCT11644077[2]
PROTAC 54Flexible (PEG)Androgen Receptor22Rv1Exhibited degradationNot specified[1]
PROTACs 55-57Rigid (Disubstituted phenyl)Androgen Receptor22Rv1No activityNot specified[1]

Table 3: Performance of PROTACs with Novel "Clickable" Linkers

PROTAC NameLinker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
CDK9 Degrader 16Triazole-basedCDK9MOLM-1316>95[3]
CDK9 Degrader 21Triazole-basedCDK9MOLM-136.3>95[3]
PARP1 Degrader 65Triazole-basedPARP1Not specifiedPotent degradationNot specified[4]

Table 4: Performance of PROTACs with Other Linker Types

PROTAC NameLinker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
TBK1 DegraderAlkyl/Ether (21 atoms)TBK1Not specified396[4]
ERα DegraderPEG (16 atoms)ERαMCF7~1000~95[5]
BTK Degrader (NC-1)PEG6BTKMino2.297[6]

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation and comparison of PROTAC linkers. The following are detailed methodologies for the key experiments cited in this guide.

Western Blotting for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[5][7]

a. Cell Culture and Treatment:

  • Seed cells at an appropriate density in 6-well plates to achieve 70-80% confluency on the day of treatment.

  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of the PROTAC compound in fresh cell culture medium.

  • Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

b. Cell Lysis:

  • After the treatment period, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add an appropriate volume of lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

  • Incubate the plates on ice for 30 minutes with occasional agitation.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

c. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

d. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

e. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

f. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Calculate DC50 and Dmax values from the dose-response curves.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.[2][8]

a. Cell Plating and Treatment:

  • Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).

b. MTS Reagent Addition:

  • Following the treatment period, add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C until a color change is apparent.

c. Absorbance Measurement:

  • Measure the absorbance at 490 nm using a microplate reader.

d. Data Analysis:

  • Subtract the background absorbance (from wells with medium only) from all readings.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

Ternary Complex Formation Assay (NanoBRET™ Assay)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to monitor the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[9][10][11]

a. Cell Preparation:

  • Co-transfect cells (e.g., HEK293) with plasmids encoding the target protein fused to a NanoLuc® luciferase donor and the E3 ligase fused to a HaloTag® acceptor.

  • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

b. Assay Protocol:

  • Label the HaloTag®-E3 ligase fusion protein with a fluorescent HaloTag® ligand according to the manufacturer's protocol.

  • Treat the cells with a range of PROTAC concentrations.

  • Add the NanoLuc® substrate to all wells.

  • Measure both the donor (luminescence at 460 nm) and acceptor (fluorescence at 618 nm) signals using a plate reader equipped for BRET measurements.

c. Data Analysis:

  • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

  • An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

  • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows discussed in this guide.

PROTAC_Signaling_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis A 1. Cell Seeding B 2. PROTAC Treatment A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. SDS-PAGE D->E F 6. Membrane Transfer E->F G 7. Blocking F->G H 8. Primary Antibody G->H I 9. Secondary Antibody H->I J 10. Detection I->J K 11. Quantification J->K L 12. DC50/Dmax Calculation K->L Linker_Properties_Logic cluster_properties Linker Properties cluster_impact Impact on PROTAC Performance Linker_Choice Linker Choice Length Length Linker_Choice->Length Composition Composition (e.g., PEG, Alkyl, Rigid) Linker_Choice->Composition Flexibility Flexibility Linker_Choice->Flexibility Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex PK_Properties Pharmacokinetic Properties Composition->PK_Properties Selectivity Selectivity Composition->Selectivity Flexibility->Ternary_Complex Degradation_Efficacy Degradation Efficacy (DC50 & Dmax) Ternary_Complex->Degradation_Efficacy PK_Properties->Degradation_Efficacy Selectivity->Degradation_Efficacy

References

control experiments for validating PROTAC-mediated degradation with Benzyloxy-C5-PEG1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specific, ubiquitin-proteasome-dependent degradation of a target protein is paramount in the validation of a novel Proteolysis Targeting Chimera (PROTAC). This guide provides a comprehensive comparison of essential control experiments to rigorously validate PROTAC activity, with a focus on PROTACs utilizing linkers such as Benzyloxy-C5-PEG1. By employing a suite of negative and mechanistic controls, researchers can confidently attribute the observed protein knockdown to the intended PROTAC mechanism of action.

PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] this compound is a commonly used polyethylene (B3416737) glycol (PEG)-based linker that can be incorporated into PROTACs to modulate their physicochemical properties and degradation efficiency.[1][2]

To ensure that the observed degradation is a direct result of the PROTAC's mechanism and not due to off-target effects or non-specific toxicity, a series of control experiments are indispensable.

Key Control Experiments for PROTAC Validation

Robust validation of PROTAC-mediated degradation relies on a multi-pronged approach. The following table summarizes the most critical control experiments, their purpose, and expected outcomes.

Control Experiment Purpose Typical Negative Control(s) Expected Outcome for a Validated PROTAC
Inactive E3 Ligase Ligand Control To demonstrate that degradation is dependent on the recruitment of the specific E3 ligase.A PROTAC analog with a modification that abolishes E3 ligase binding (e.g., epimer, methylated ligand).[3][4]The active PROTAC shows potent degradation (low DC50, high Dmax), while the inactive control shows no significant degradation.[4]
Inactive Target Ligand Control To confirm that degradation requires binding to the target protein.A PROTAC analog with a modification that prevents binding to the POI.The active PROTAC degrades the target, whereas the inactive control does not.
Competition with Parental Inhibitors To verify that degradation is dependent on the formation of the ternary complex.Co-treatment with an excess of the free (un-linked) target protein ligand or E3 ligase ligand.[5]Pre-treatment with the parental inhibitors should rescue the degradation of the target protein.[5]
Proteasome and Neddylation Inhibition To confirm that degradation occurs via the ubiquitin-proteasome system and is dependent on Cullin-RING E3 ligases.Co-treatment with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924).[6]Inhibition of the proteasome or neddylation pathway should block PROTAC-induced degradation, leading to the accumulation of the target protein.[6]
Global Proteomics To assess the selectivity of the PROTAC and identify potential off-target degradation.Comparison of the proteome of cells treated with the active PROTAC, an inactive control, and vehicle.[7]The active PROTAC should selectively degrade the intended target with minimal off-target effects compared to the controls.[7][8]

Quantitative Comparison of PROTAC Activity

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[9] The following tables provide illustrative data comparing an active PROTAC to its inactive E3 ligase ligand control.

Table 1: Degradation Potency and Efficacy

CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)
Active PROTAC Target XCancer Cell Line A15>90
Inactive Control Target XCancer Cell Line A>10,000<10

Table 2: Ternary Complex Formation Affinity

CompoundTernary ComplexAssayDissociation Constant (Kd) (nM)
Active PROTAC Target X - PROTAC - E3 LigaseSPR50
Inactive Control Target X - PROTAC - E3 LigaseSPRNo binding detected

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key validation experiments.

Western Blot for Protein Degradation

This protocol is a standard method to quantify changes in target protein levels.[10]

Materials:

  • Cell line expressing the target protein

  • Active PROTAC and inactive control PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with a serial dilution of the active PROTAC and inactive control for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

  • Lyse the cells and determine the protein concentration of each lysate.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane and incubate with the primary antibodies overnight.

  • Wash the membrane and incubate with the secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the target protein levels to the loading control. Calculate DC50 and Dmax values from the dose-response curve.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a biophysical technique used to measure the binding affinity and kinetics of molecular interactions in real-time.

Materials:

  • SPR instrument and sensor chips

  • Purified recombinant target protein and E3 ligase complex

  • Active PROTAC and inactive control PROTAC

  • Running buffer

Procedure:

  • Immobilize the E3 ligase complex onto the sensor chip surface.

  • Inject a series of concentrations of the PROTAC over the surface to measure the binary interaction between the PROTAC and the E3 ligase.

  • To measure ternary complex formation, inject a mixture of a fixed concentration of the target protein and a serial dilution of the PROTAC over the immobilized E3 ligase.

  • Fit the sensorgram data to an appropriate binding model to determine the dissociation constant (Kd) for the ternary complex.

Global Proteomics for Selectivity Profiling

Mass spectrometry-based proteomics provides an unbiased view of the entire proteome to assess PROTAC selectivity.[7]

Materials:

  • Cell line of interest

  • Active PROTAC, inactive control PROTAC, and vehicle control

  • Lysis buffer for mass spectrometry

  • Reagents for protein digestion (e.g., trypsin)

  • Tandem Mass Tag (TMT) labeling reagents (for quantitative proteomics)

  • LC-MS/MS instrument

Procedure:

  • Treat cells with the active PROTAC, inactive control, and vehicle at a concentration that gives significant degradation of the target (e.g., 5x DC50) for a specific time (e.g., 6-24 hours).

  • Lyse the cells and digest the proteins into peptides.

  • Label the peptides from each condition with different TMT reagents.

  • Combine the labeled peptide samples and analyze by LC-MS/MS.

  • Process the raw data using proteomics software to identify and quantify proteins.

  • Compare the protein abundance between the different treatment groups to identify off-target degradation.

Visualizing Experimental Workflows and Pathways

Clear diagrams are essential for understanding the complex processes in PROTAC validation.

PROTAC_MOA PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded POI Proteasome->Degradation

Caption: Mechanism of Action of a PROTAC.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis seeding Cell Seeding treatment PROTAC Treatment (Active vs. Inactive Control) seeding->treatment lysis Cell Lysis treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Transfer sds_page->transfer probing Antibody Probing transfer->probing detection Detection & Quantification probing->detection data_analysis data_analysis detection->data_analysis DC50 / Dmax

Caption: Western Blot Experimental Workflow.

Control_Logic cluster_question Is degradation specific? cluster_experiment Control Experiment q1 Dependent on E3 Ligase? exp1 Inactive E3 Ligand Control q1->exp1 q2 Dependent on Target Binding? exp2 Competition Assay q2->exp2 q3 Via Proteasome? exp3 Proteasome Inhibitor q3->exp3 q4 Selective? exp4 Global Proteomics q4->exp4

Caption: Logical Flow of Control Experiments.

References

The Impact of Linker Length on PROTAC Efficacy: A Structural Analysis of Benzyloxy-C5-PEG1 versus Longer PEG Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Optimizing PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the linker connecting the target-binding and E3 ligase-recruiting moieties. This guide provides a detailed comparison of PROTACs featuring the short Benzyloxy-C5-PEG1 linker versus those with longer polyethylene (B3416737) glycol (PEG) chains, offering insights into how linker length influences structural dynamics, degradation efficiency, and overall performance.

The Critical Role of the Linker in Ternary Complex Formation

The primary function of a PROTAC is to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. The linker's length and flexibility are paramount in achieving an optimal orientation that facilitates the transfer of ubiquitin to the target protein, marking it for proteasomal degradation.

A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is excessively long may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. Therefore, the optimization of linker length is a crucial step in the development of potent and selective PROTACs.

PROTAC_Mechanism PROTAC Mechanism of Action POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Recycle PROTAC Recycled Ternary_Complex->Recycle Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Figure 1: PROTAC Mechanism of Action.

Quantitative Comparison of Degradation Efficiency

Systematic studies have demonstrated that varying the PEG linker length has a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is highly dependent on the specific target protein and the recruited E3 ligase.

While direct comparative data for this compound across a wide range of targets is limited in publicly available literature, we can analyze trends from studies comparing short-chain (PEG1-3) versus long-chain (PEG4+) linkers.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα) VHLPEG12>1000<20--INVALID-LINK--
PEG16100-500>80--INVALID-LINK--
Bruton's Tyrosine Kinase (BTK) CRBNPEG< 5 unitsIneffective<20--INVALID-LINK--
PEG9 units5.9>95--INVALID-LINK--
TANK-binding kinase 1 (TBK1) VHLAlkyl/Ether< 12No degradation---INVALID-LINK--
Alkyl/Ether21396--INVALID-LINK--

Observations:

  • Short Linkers (e.g., this compound): PROTACs with shorter linkers, analogous to the PEG1 length in this compound, can be highly effective if the target protein and E3 ligase have compatible surfaces that allow for productive ternary complex formation without steric clashes. However, as seen in the case of BTK, linkers shorter than a certain threshold can be completely ineffective.

  • Longer PEG Chains: Longer PEG chains offer greater flexibility, which can be advantageous for accommodating diverse protein topographies and facilitating ternary complex formation. Studies on ERα and TBK1 demonstrate that extending the linker length can dramatically improve degradation potency. However, excessively long linkers can lead to a decrease in efficacy due to increased entropy and the potential for non-productive binding modes.

Impact on Pharmacokinetic Properties

The linker also significantly influences the physicochemical properties of the PROTAC, which in turn affect its pharmacokinetic (PK) profile.

PropertyShort PEG Linkers (e.g., this compound)Longer PEG Chains
Solubility Generally more hydrophobic, potentially leading to lower aqueous solubility. The benzyloxy group can further increase lipophilicity.Increased number of ether oxygens enhances hydrophilicity and aqueous solubility.
Permeability Higher lipophilicity may enhance passive cell permeability, but this is not always the case.Can exhibit a "chameleonic" effect, where intramolecular hydrogen bonding shields polar groups, potentially improving permeability despite higher hydrophilicity.
Metabolic Stability May have fewer "soft spots" for metabolism, potentially leading to a longer half-life.Can be susceptible to oxidative metabolism, although this is highly dependent on the overall molecular context.

Experimental Protocols

Accurate assessment of PROTAC performance requires robust and standardized experimental protocols.

Western Blotting for Protein Degradation

This is the most common method to quantify the degradation of a target protein.

Western_Blot_Workflow Western Blot Experimental Workflow Start Cell Treatment with PROTAC Lysis Cell Lysis Start->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis (Quantify Band Intensity) Detection->Analysis End Determine DC50 & Dmax Analysis->End

Figure 2: Western Blot Experimental Workflow.

Protocol:

  • Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates. After 24 hours, treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

In-Cell Ubiquitination Assay

This assay confirms that the observed protein degradation is mediated by the ubiquitin-proteasome system.

Protocol (NanoBRET™-based):

  • Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase donor and ubiquitin tagged with a HaloTag® acceptor.

  • PROTAC Treatment: Treat the transfected cells with the PROTAC of interest at various concentrations.

  • Lysis and Detection: Lyse the cells and measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates proximity between the target protein and ubiquitin, confirming ubiquitination.

Ternary Complex Formation Assays

Biophysical assays are crucial for directly measuring the formation and stability of the ternary complex.

Protocol (Surface Plasmon Resonance - SPR):

  • Immobilization: Immobilize a purified, tagged E3 ligase (e.g., His-tagged VHL) onto an SPR sensor chip.

  • Binary Interaction Analysis: Flow the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (ka, kd, KD).

  • Ternary Complex Analysis: Pre-incubate the PROTAC with the purified target protein and flow the mixture over the E3 ligase-functionalized surface. An increase in the binding response compared to the binary interaction indicates the formation of a ternary complex.

Conclusion: A Balancing Act in Linker Design

The choice between a short linker like this compound and a longer PEG chain is not straightforward and requires empirical validation for each new target and E3 ligase pair.

  • This compound and other short linkers can be highly effective and may offer advantages in terms of permeability and metabolic stability. However, they are more susceptible to steric hindrance, which can completely abrogate PROTAC activity.

  • Longer PEG chains provide greater flexibility to achieve a productive ternary complex, often leading to improved degradation efficacy. However, this comes at the cost of increased molecular weight and potential liabilities in terms of solubility and off-target effects.

Ultimately, a systematic approach to linker design, exploring a range of lengths and compositions, is essential for the development of potent, selective, and drug-like PROTACs. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of different linker strategies, enabling the rational design of next-generation protein degraders.

Linker_Properties_Logic Logical Relationships of Linker Properties cluster_short Short Linker (e.g., this compound) cluster_long Longer PEG Chain Linker_Length Linker Length Flexibility Flexibility Linker_Length->Flexibility Solubility Solubility Linker_Length->Solubility Permeability Permeability Linker_Length->Permeability Ternary_Complex Ternary Complex Formation & Stability Flexibility->Ternary_Complex Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Solubility->Degradation_Efficacy Permeability->Degradation_Efficacy Ternary_Complex->Degradation_Efficacy Short_Flex Lower Flexibility Short_Sol Lower Solubility Short_Perm Potentially Higher Permeability Long_Flex Higher Flexibility Long_Sol Higher Solubility Long_Perm Potentially Lower Permeability

Figure 3: Logical Relationships of Linker Properties.

Safety Operating Guide

Proper Disposal of Benzyloxy-C5-PEG1: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides essential safety and logistical information for the proper disposal of Benzyloxy-C5-PEG1, a compound commonly used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Executive Summary

This compound, while integral to various research applications, requires careful handling and disposal due to its potential hazards. A Safety Data Sheet (SDS) for the synonymous compound, 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol (CAS Number: 57671-28-0), indicates that this substance is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it must be treated as hazardous waste. The disposal protocols are primarily guided by the hazardous properties of the benzyl (B1604629) group.[2] This guide outlines a step-by-step procedure for the safe collection, storage, and disposal of this compound and associated contaminated materials.

Safety and Handling Quantitative Data

ParameterInformationSource
Hazard Class Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or face shield, lab coat. A P95 (US) or P1 (EU EN 143) particle respirator should be used if dusts are generated.[1]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.
Storage Conditions for Waste Store in a cool, dry, well-ventilated area in a tightly closed, labeled container.[2]

Step-by-Step Disposal Protocol

A systematic approach is crucial for the safe handling and disposal of this compound waste. The following workflow details the necessary actions from initial collection to final disposal.

Waste Collection and Segregation
  • Pure this compound: Collect any unused or waste this compound in its original container or a designated, chemically compatible, and sealable waste container.[2]

  • Contaminated Materials: Any items that have come into contact with this compound, such as personal protective equipment (PPE), absorbent pads, and labware, must be considered contaminated and collected in a separate, clearly labeled, and sealed waste bag or container.[2]

  • Solutions: If the this compound is in a solvent, the entire solution must be treated as hazardous waste. Do not dispose of it down the drain.[2] Collect the solution in a labeled, sealed container.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: For large spills or those in poorly ventilated areas, evacuate personnel and ensure adequate ventilation.[2]

  • Absorb Spill: Use an inert absorbent material, such as sand or diatomaceous earth, to contain and absorb the spill.

  • Collect Absorbed Material: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste.[2]

  • Decontaminate Area: Clean the spill area with soap and water. All cleaning materials must also be collected and disposed of as hazardous waste.[2]

Waste Storage
  • Store all waste containers in a cool, dry, and well-ventilated area.

  • Ensure all containers are tightly sealed to prevent leaks or evaporation.[2]

  • Store waste away from incompatible materials, particularly strong oxidizing agents.[2]

Final Disposal
  • All waste containing this compound, including contaminated materials, must be disposed of as hazardous chemical waste.[2]

  • Arrange for the collection of the waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.[1][2]

Disposal Workflow Diagram

DisposalWorkflow cluster_collection Waste Generation & Collection cluster_containment Containment cluster_storage Interim Storage cluster_disposal Final Disposal pure Pure this compound waste_container Labeled, Sealed Hazardous Waste Container pure->waste_container contaminated Contaminated Materials (PPE, Labware) contaminated->waste_container solutions Solutions in Solvent solutions->waste_container spill Spill spill_cleanup Absorb & Collect Spill Debris spill->spill_cleanup storage Cool, Dry, Ventilated Area Away from Incompatibles waste_container->storage spill_cleanup->waste_container disposal_service Licensed Hazardous Waste Disposal Service storage->disposal_service

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet for any other chemicals in your waste stream.[2]

References

Navigating the Safe Handling of Benzyloxy-C5-PEG1: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount. This guide provides essential safety and logistical information for Benzyloxy-C5-PEG1, a PEG-based PROTAC linker, focusing on operational procedures, personal protective equipment (PPE), and proper disposal methods. While this compound is shipped as a non-hazardous chemical, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious approach based on general laboratory safety principles for research chemicals.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures minimal exposure and maintains a safe laboratory environment.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the packaging for any signs of damage or leaks.

  • Verify that the container is properly labeled with the chemical name (this compound) and CAS number (159028-70-3).

  • Wear appropriate PPE, including laboratory gloves and safety glasses, during inspection.

2. Storage:

  • Store this compound in a cool, dry, and dark place.[1]

  • Recommended short-term storage is at 0-4°C (days to weeks), and long-term storage is at -20°C (months to years).[1]

  • Keep the container tightly sealed to prevent contamination and degradation.

  • Store away from strong oxidizing agents, bases, and metals.[2]

3. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Ensure that an eyewash station and safety shower are readily accessible in the work area.[2][4]

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the area where the chemical is handled.[3]

  • Use appropriate PPE as detailed in the table below.

4. Spill and Emergency Procedures:

  • In case of a spill, evacuate the immediate area.

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Avoid generating dust.[4]

  • Ventilate the area and wash the spill site after material pickup is complete.

  • In case of skin contact, immediately wash the affected area with plenty of soap and water.[4] If irritation persists, seek medical attention.

  • In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4]

  • If inhaled, move to fresh air. If breathing is difficult, seek medical attention.[3][4]

  • If ingested, do NOT induce vomiting. Seek immediate medical attention.[3][4]

Personal Protective Equipment (PPE) Recommendations

The following table summarizes the recommended PPE for handling this compound. These recommendations are based on general best practices for handling laboratory chemicals in the absence of specific hazard data.

Scenario Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatNot generally required
Weighing and Aliquoting (Solid) Safety gogglesNitrile or neoprene glovesLaboratory coatN95 respirator if dust may be generated
Handling Solutions Chemical splash gogglesNitrile or neoprene glovesLaboratory coatNot generally required if handled in a fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron or coverallsN95 or higher respirator, depending on spill size and ventilation

Experimental Protocols: General Guidance

Detailed experimental protocols should be developed by the research institution and principal investigator. However, any protocol involving this compound should incorporate the following safety measures:

  • Risk Assessment: Conduct a thorough risk assessment before beginning any new procedure.

  • Fume Hood Use: All manipulations that could result in the generation of aerosols or dusts should be performed in a certified chemical fume hood.[2][3]

  • Glove Use: Change gloves immediately if they become contaminated. Do not reuse disposable gloves.

  • Waste Segregation: Segregate chemical waste according to institutional and local regulations.[5]

Disposal Plan

Proper disposal of this compound and its waste is crucial to protect the environment.

  • Waste Characterization: While polyethylene (B3416737) glycol (PEG) compounds are generally considered biodegradable and not hazardous for disposal, it is essential to consult local and institutional regulations.[6][7] Some jurisdictions may have specific requirements for the disposal of research chemicals.

  • Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed, and appropriate waste container.[5]

  • Labeling: The waste container must be labeled with "Hazardous Waste" (or as required by local regulations) and a full description of the contents, including the name "this compound" and any solvents or other chemicals present.[5]

  • Disposal Route: Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5][7]

  • Do Not: Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's EHS office and local regulations.[5][8]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Receive & Inspect Receive & Inspect Prepare Work Area->Receive & Inspect Store Properly Store Properly Receive & Inspect->Store Properly Weigh & Handle in Fume Hood Weigh & Handle in Fume Hood Store Properly->Weigh & Handle in Fume Hood Decontaminate Work Area Decontaminate Work Area Weigh & Handle in Fume Hood->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Contact EHS for Pickup Contact EHS for Pickup Label Waste Container->Contact EHS for Pickup

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.